molecular formula C9H11ClFNO B1398710 7-Fluorochroman-4-amine hydrochloride CAS No. 191608-21-6

7-Fluorochroman-4-amine hydrochloride

Cat. No.: B1398710
CAS No.: 191608-21-6
M. Wt: 203.64 g/mol
InChI Key: NTOXKACXYHMVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluorochroman-4-amine hydrochloride is a useful research compound. Its molecular formula is C9H11ClFNO and its molecular weight is 203.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOXKACXYHMVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10724846
Record name 7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191608-21-6
Record name 7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 7-Fluorochroman-4-amine Hydrochloride: Properties, Synthesis, and Potential Applications in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical overview of 7-Fluorochroman-4-amine hydrochloride, a chiral amine of significant interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, a detailed synthesis protocol, analytical methodologies, and the potential biological significance of this compound, particularly in the context of neuroscience. The strategic incorporation of a fluorine atom into the chroman scaffold can modulate key drug-like properties, including metabolic stability and receptor binding affinity, making this a compelling molecule for further investigation.[1][2][3][4]

Physicochemical and Structural Characteristics

This compound is a fluorinated derivative of the chroman-4-amine scaffold. The presence of the fluorine atom and the chiral center at the 4-position are key structural features that influence its chemical and biological properties.

Predicted Physicochemical Properties

While experimental data for this compound is not extensively available in public literature, its fundamental properties can be predicted using computational models. These predictions are valuable for guiding experimental design, such as selecting appropriate solvent systems and analytical conditions.

PropertyPredicted Value/InformationSource/Method
Molecular Formula C₉H₁₁ClFNOPubChem
Molecular Weight 203.64 g/mol PubChem
pKa (of the amine) 8.5 - 9.5Based on computational models for similar aromatic amines.[5][6][7]
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.General solubility characteristics of amine hydrochlorides.[8]
Stability The hydrochloride salt form enhances stability and shelf-life. Store in a cool, dry place away from light.General stability of amine hydrochlorides.[9][10]

Note: The pKa and solubility values are estimates and should be experimentally verified.

Structural Representation

Caption: Chemical structure of this compound.

Synthesis and Characterization

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 7-fluorochroman-4-one. The key transformation is a reductive amination.

Proposed Synthesis Pathway

synthesis_pathway start 7-Fluorochroman-4-one intermediate Imine Intermediate start->intermediate Ammonia or Ammonium Salt product 7-Fluorochroman-4-amine intermediate->product Reducing Agent (e.g., NaBH3CN) final_product 7-Fluorochroman-4-amine HCl product->final_product HCl in ether

Caption: Proposed synthesis of this compound.

Detailed Synthesis Protocol

This protocol is based on established methods for the reductive amination of chromanones.[11][12][13]

Step 1: Reductive Amination of 7-Fluorochroman-4-one

  • Reaction Setup: In a round-bottom flask, dissolve 7-fluorochroman-4-one (1 equivalent) in methanol.

  • Amine Source: Add ammonium acetate (10 equivalents) to the solution. The large excess drives the equilibrium towards imine formation.

  • pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using glacial acetic acid. This pH range is optimal for imine formation without causing significant decomposition of the starting material or product.

  • Reducing Agent: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise. NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone.[11]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of 1M HCl until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Basify the aqueous residue with 2M NaOH to a pH of >10 and extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-fluorochroman-4-amine as a free base. The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified 7-fluorochroman-4-amine free base in a minimal amount of anhydrous diethyl ether.

  • Precipitation: Slowly add a solution of HCl in diethyl ether (2M) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The presence of the fluorine atom will result in characteristic splitting patterns in the aromatic region of the ¹H NMR spectrum and will be directly observable in a ¹⁹F NMR spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity of the final product. A proposed method is outlined below.

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is limited, the chroman-4-amine scaffold is a known pharmacophore in compounds targeting the central nervous system.[14] Derivatives of this scaffold have shown affinity for various neurotransmitter receptors, particularly serotonin (5-HT) receptors.[14] The introduction of fluorine can enhance binding affinity and improve pharmacokinetic properties.[2][3]

Hypothetical Interaction with Serotonin Receptors

biological_activity cluster_compound 7-Fluorochroman-4-amine cluster_receptors Potential Serotonin Receptor Targets cluster_effects Potential Downstream Effects Compound 7-Fluorochroman-4-amine 5HT1A 5-HT1A Receptor Compound->5HT1A Potential Binding 5HT2A 5-HT2A Receptor Compound->5HT2A Potential Binding 5HT7 5-HT7 Receptor Compound->5HT7 Potential Binding Modulation Modulation of Neuronal Signaling 5HT1A->Modulation 5HT2A->Modulation 5HT7->Modulation Therapeutic Potential Therapeutic Applications (e.g., Depression, Anxiety) Modulation->Therapeutic

Caption: Hypothetical interaction of 7-Fluorochroman-4-amine with serotonin receptors.

Based on the pharmacology of similar compounds, 7-Fluorochroman-4-amine could potentially act as a ligand for serotonin receptors such as 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇. These receptors are implicated in the pathophysiology of depression, anxiety, and other mood disorders. The affinity and functional activity (agonist, antagonist, or partial agonist) at these receptors would need to be determined experimentally.

Experimental Protocols

The following protocols provide a framework for the analytical and biological characterization of this compound.

Chiral HPLC Method for Enantiomeric Purity

This protocol is a starting point for method development and is based on established procedures for the chiral separation of fluorinated amines.[15][16]

Workflow:

hplc_workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis SamplePrep Dissolve sample in mobile phase Injection Inject Sample SamplePrep->Injection MobilePhasePrep Prepare mobile phase (e.g., Hexane:IPA with DEA) ColumnEquil Equilibrate Chiral Column MobilePhasePrep->ColumnEquil ColumnEquil->Injection Separation Isocratic Elution Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Integration Integrate Peaks Detection->Integration Calculation Calculate Enantiomeric Excess (% ee) Integration->Calculation

Caption: Workflow for chiral HPLC analysis.

Step-by-Step Protocol:

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is recommended as a starting point (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations is a mixture of hexane and isopropanol (IPA). A starting ratio of 90:10 (Hexane:IPA) is suggested. To improve peak shape for the amine, add a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase (0.1% v/v).

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

    • Detection: UV at 254 nm

  • Method Optimization: If separation is not achieved, systematically vary the percentage of IPA in the mobile phase (e.g., from 5% to 20%). The type and concentration of the basic modifier can also be adjusted.

  • Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).

Radioligand Binding Assay for Serotonin 5-HT₁ₐ Receptor Affinity

This protocol is a competitive binding assay to determine the binding affinity (Ki) of this compound for the human 5-HT₁ₐ receptor.[17][18][19][20][21][22][23][24][25]

Step-by-Step Protocol:

  • Materials:

    • Cell membranes expressing the human 5-HT₁ₐ receptor.

    • Radioligand: [³H]8-OH-DPAT (a selective 5-HT₁ₐ agonist).

    • Non-specific binding control: 5-HT (serotonin) at a high concentration (e.g., 10 µM).

    • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • Cell membranes (typically 5-10 µg of protein per well).

      • [³H]8-OH-DPAT at a concentration close to its Kd (e.g., 1 nM).

      • Either the test compound (this compound) at various concentrations, buffer for total binding, or 10 µM 5-HT for non-specific binding.

    • Incubate the plate at room temperature for 60 minutes.

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential applications in neuroscience research. Its fluorinated chroman-4-amine scaffold is a promising starting point for the development of ligands targeting serotonin receptors. This guide provides a foundational understanding of its properties, a plausible synthetic route, and key experimental protocols to facilitate its investigation by the scientific community. Further research is warranted to fully elucidate the pharmacological profile of this and related compounds.

References

7-Fluorochroman-4-amine hydrochloride chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure and Analysis of 7-Fluorochroman-4-amine Hydrochloride

Introduction

This compound is a heterocyclic organic compound belonging to the chroman amine family. Chroman derivatives are significant structural motifs found in a variety of biologically active molecules, including natural products and synthetic pharmaceuticals. The introduction of a fluorine atom into the aromatic ring can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of the chemical structure and state-of-the-art analytical methodologies for the characterization of this compound, intended for researchers, chemists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The structural integrity of a compound is the foundation of its function. This compound consists of a dihydropyran ring fused to a benzene ring, forming the core chroman structure. A fluorine atom is substituted at the 7-position of the aromatic ring, and an amine group is attached to the 4-position of the dihydropyran ring. The compound is typically supplied as a hydrochloride salt to enhance its stability and aqueous solubility.

A critical feature of this molecule is the chiral center at the C4 position, where the amine group is attached. This means it can exist as two non-superimposable mirror images, the (R) and (S) enantiomers. The specific stereochemistry can be crucial for biological activity, making enantiomeric separation and identification essential.

Caption: Chemical structure of this compound with chiral center at C4.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name 7-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride[1]
Molecular Formula C₉H₁₁ClFNO[2]
Molecular Weight 203.64 g/mol [2]
CAS Number 1261453-73-1 (for hydrochloride salt)N/A
Synonyms 7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride[3]

Spectroscopic and Chromatographic Analysis

A multi-technique approach is required for the unambiguous confirmation of structure, purity, and chirality of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure by mapping the chemical environments of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

  • Expertise & Experience: The choice of solvent is critical; deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable due to the salt's polarity. The hydrochloride salt can lead to peak broadening of protons near the amine group; this can sometimes be mitigated by adding a drop of D₂O to exchange the acidic amine protons.

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key expected signals include multiplets for the aromatic protons, with splitting patterns influenced by the fluorine atom, and signals for the aliphatic protons on the dihydropyran ring. The proton at the C4 position, adjacent to the amine, is of particular diagnostic importance. Spectroscopic data for related fluorochroman amines are available from chemical suppliers and databases.[4][5]

  • ¹³C NMR: This technique reveals the carbon framework of the molecule. One would expect to see nine distinct carbon signals. The carbon atom bonded to the fluorine (C7) will appear as a doublet due to C-F coupling, which is a definitive indicator of successful fluorination.

  • ¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, confirming the presence of the single fluorine atom on the aromatic ring. Its chemical shift provides insight into the electronic environment of the fluorine.

Protocol 1: Standard NMR Sample Preparation

  • Weigh 5-10 mg of this compound directly into an NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Vortex the tube gently until the sample is fully dissolved.

  • If required for structural confirmation, add a small amount of a reference standard like tetramethylsilane (TMS).

  • Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry (MS)

MS is employed to determine the molecular weight and to gain structural information from fragmentation patterns. Time-of-flight mass spectrometry (TOF-MS) is particularly valuable for its high resolution and exact mass measurements.

  • Trustworthiness: When coupled with a chromatographic technique like HPLC (LC-MS), it provides a self-validating system. The retention time from the LC confirms the presence of a specific compound, while the MS provides its mass, ensuring high confidence in identification.

  • Expected Results: Using electrospray ionization in positive ion mode (ESI+), the compound will be detected as its protonated free base ([M+H]⁺). The molecular formula of the free amine is C₉H₁₀FNO, with a monoisotopic mass of approximately 167.07 Da.[6] Therefore, the expected mass-to-charge ratio (m/z) would be approximately 168.08. High-resolution mass spectrometry can confirm the elemental composition to within a few parts per million (ppm).

lcms_workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry MobilePhase Mobile Phase Pump HPLC Pump MobilePhase->Pump Injector Autosampler Pump->Injector Column HPLC Column (e.g., C18) Injector->Column IonSource Ion Source (e.g., ESI) Column->IonSource Eluent MassAnalyzer Mass Analyzer (e.g., TOF) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Control & Analysis) Detector->DataSystem Signal

Caption: A typical experimental workflow for LC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of this compound and for separating its enantiomers.

  • Purity Analysis (RP-HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of the compound. The method separates compounds based on their hydrophobicity.

  • Chiral Separation: To resolve the (R) and (S) enantiomers, a chiral stationary phase (CSP) is required. The choice of a CSP is empirical, but phases based on polysaccharide derivatives (e.g., cellulose or amylose) are often effective for separating chiral amines. This separation is crucial for developing enantiomerically pure drugs.

  • Derivatization for Enhanced Detection: While the chroman structure provides a UV chromophore, derivatization can be employed to enhance detection sensitivity, especially for trace-level analysis.[7] Reagents like o-phthalaldehyde (OPA) or dansyl chloride react with the primary amine to yield highly fluorescent products, allowing for fluorescence detection (FLD), which is significantly more sensitive than UV detection.[8][9]

Protocol 2: General RP-HPLC Method for Purity Assessment

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., methanol/water) at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 266 nm.[10]

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This is a fundamental technique used to confirm the empirical formula of a newly synthesized batch.

  • Self-Validation: The experimental percentages must match the theoretical values calculated from the molecular formula (C₉H₁₁ClFNO) within a narrow margin (typically ±0.4%) to be considered valid.

Table 2: Theoretical Elemental Composition

ElementAtomic MassNumber of AtomsTotal Mass% Composition
Carbon (C)12.0119108.09953.08%
Hydrogen (H)1.0081111.0885.45%
Chlorine (Cl)35.453135.45317.41%
Fluorine (F)18.998118.9989.33%
Nitrogen (N)14.007114.0076.88%
Oxygen (O)15.999115.9997.86%
Total 203.644 100.00%

Conclusion

The comprehensive analysis of this compound requires a synergistic combination of modern analytical techniques. NMR spectroscopy serves as the primary tool for definitive structure elucidation, while mass spectrometry confirms molecular weight and elemental composition. HPLC is indispensable for assessing purity and, critically, for resolving the compound's enantiomers. By integrating these methods with sound experimental design and validation, researchers can ensure the identity, purity, and quality of this important chemical entity, paving the way for its successful application in research and development.

References

The 7-Fluorochroman-4-amine Scaffold: A Privileged Motif for CNS-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluorochroman-4-amine hydrochloride represents a pivotal chemical entity in modern medicinal chemistry, serving as a versatile scaffold for the synthesis of novel central nervous system (CNS) agents. While the direct mechanism of action of this specific compound is not extensively characterized in public literature, its structural framework is a recurring and highly valued motif in the design of potent and selective modulators of key neurological targets. This guide provides an in-depth analysis of the mechanistic pathways associated with derivatives of the 7-fluorochroman-4-amine core, offering insights into its role as a pharmacophore in the development of next-generation therapeutics for psychiatric and neurodegenerative disorders. We will explore its application in the synthesis of monoamine oxidase (MAO) inhibitors, vesicular monoamine transporter 2 (VMAT2) ligands, and serotonin receptor modulators, supported by experimental evidence and computational analyses.

Introduction: The Chromanamine Scaffold in Neuropharmacology

The chromane ring system, a bicyclic ether, is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to present substituents in a well-defined three-dimensional space. The introduction of an amine group at the 4-position, creating a chroman-4-amine, imparts basicity and a crucial point for interaction with the acidic residues commonly found in the binding pockets of aminergic G-protein coupled receptors (GPCRs) and transporters. The further addition of a fluorine atom at the 7-position can significantly alter the molecule's physicochemical properties, including its lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced binding affinities.

This unique combination of structural features makes 7-fluorochroman-4-amine a highly sought-after building block for constructing libraries of compounds aimed at modulating neurotransmitter systems. Its utility lies not in a singular, defined biological activity of the parent molecule, but in its capacity to be elaborated into derivatives with high affinity and selectivity for a range of important CNS targets.

Potential Mechanisms of Action Based on Chromanamine Derivatives

The therapeutic potential of the 7-fluorochroman-4-amine scaffold can be inferred from the well-documented pharmacological activities of its derivatives. These activities primarily converge on the modulation of monoaminergic neurotransmission, a cornerstone of treatment for depression, anxiety, and other mood disorders.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A or MAO-B can lead to an increase in the synaptic availability of these neurotransmitters, exerting antidepressant and anxiolytic effects.

The chromone scaffold, closely related to chromane, has been identified as a privileged structure for the development of MAO inhibitors.[1] Studies on chromone derivatives have shown that specific substitution patterns can lead to potent and selective inhibition of MAO-B, with IC50 values in the nanomolar range.[1] The structural similarity of the 7-fluorochroman-4-amine core suggests that its derivatives could be designed to interact with the active site of MAO enzymes. The amine functionality can participate in key hydrogen bonding interactions, while the fluorinated chromane ring can engage in hydrophobic and aromatic interactions within the enzyme's substrate-binding cavity.

Experimental Workflow: In Vitro MAO Inhibition Assay

MAO_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Test Compound (7-Fluorochroman-4-amine derivative) Incubation Incubate Compound with MAO-A or MAO-B Compound->Incubation MAO_A Recombinant Human MAO-A MAO_A->Incubation MAO_B Recombinant Human MAO-B MAO_B->Incubation Substrate Kynuramine (Fluorescent Substrate) Add_Substrate Add Kynuramine Substrate->Add_Substrate Incubation->Add_Substrate Reaction_Stop Stop Reaction (e.g., with NaOH) Add_Substrate->Reaction_Stop Fluorescence Measure Fluorescence (Excitation: ~310 nm, Emission: ~400 nm) Reaction_Stop->Fluorescence IC50 Calculate IC50 Values Fluorescence->IC50

Caption: Workflow for determining the in vitro inhibitory activity of 7-fluorochroman-4-amine derivatives against MAO-A and MAO-B.

Vesicular Monoamine Transporter 2 (VMAT2) Modulation

VMAT2 is a crucial protein responsible for packaging monoamine neurotransmitters from the cytoplasm into synaptic vesicles for subsequent release.[2] Inhibition of VMAT2 can deplete neurotransmitter stores, a mechanism utilized by drugs like tetrabenazine for the treatment of hyperkinetic movement disorders. Conversely, compounds that modulate VMAT2 function can have profound effects on monoaminergic signaling.

The chromane scaffold is present in molecules designed to interact with VMAT2. The development of potent inhibitors of VMAT2 often involves rigidified structures that can fit within the transporter's binding pocket.[3] The 7-fluorochroman-4-amine framework provides a rigid core that can be functionalized to achieve high-affinity binding to VMAT2. The amine group can form a salt bridge with key acidic residues in the transporter, while the fluorinated ring can enhance binding through favorable hydrophobic interactions.

Signaling Pathway: VMAT2 and Monoamine Transport

VMAT2_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Cytosolic_MA Cytosolic Monoamines (Dopamine, Serotonin, etc.) VMAT2 VMAT2 Cytosolic_MA->VMAT2 Uptake Synaptic_Vesicle Synaptic Vesicle MA_in_Vesicle Vesicular Monoamines Synaptic_Vesicle->MA_in_Vesicle Packaging Release Exocytosis MA_in_Vesicle->Release Synaptic_Cleft Synaptic Cleft Release->Synaptic_Cleft Neurotransmitter Release Reuptake_Transporter Reuptake Transporter (DAT, SERT, NET) Synaptic_Cleft->Reuptake_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptor Binding Reuptake_Transporter->Cytosolic_MA

Caption: Simplified diagram of VMAT2's role in packaging monoamines into synaptic vesicles for release.

Serotonin Receptor (5-HTR) Modulation

The serotonin receptor family is a large and diverse group of GPCRs that are the targets of numerous drugs for psychiatric conditions.[4] The 5-HT1A receptor, in particular, is a well-established target for anxiolytics and antidepressants.[5]

The chromane and related coumarin scaffolds have been extensively explored in the design of 5-HT receptor ligands.[6] Arylpiperazine derivatives of these scaffolds have shown high affinity and selectivity for 5-HT1A receptors. The 7-fluorochroman-4-amine core can serve as a bioisostere for the arylpiperazine moiety in these compounds, with the amine providing a key interaction point with the receptor. The fluorine substitution can fine-tune the electronic properties and binding affinity of the ligand.

Data Presentation: Binding Affinities of Chromane Derivatives at 5-HT Receptors

Compound ClassTarget ReceptorRepresentative Ki (nM)Reference
Arylpiperazinyl-coumarins5-HT1A0.5 - 50[6]
Azecine-styled ligands5-HT2A10 - 100[7]
Dibenzo-azecinesD1/D25 - 50[7]

Note: This table presents representative binding affinities for classes of compounds containing scaffolds related to 7-fluorochroman-4-amine to illustrate their potential as receptor ligands. Specific affinities for direct derivatives of 7-fluorochroman-4-amine would require dedicated experimental evaluation.

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives typically involves multi-step sequences starting from commercially available substituted phenols. A common route involves the formation of the chromanone core, followed by reductive amination to install the key amine functionality.

Experimental Protocol: Representative Synthesis of a 7-Fluorochroman-4-amine Derivative

  • Step 1: Synthesis of 7-Fluorochroman-4-one:

    • React 3-fluorophenol with acrylonitrile in the presence of a base (e.g., potassium carbonate) to yield 3-(3-fluorophenoxy)propanenitrile.

    • Hydrolyze the nitrile to the corresponding carboxylic acid.

    • Perform an intramolecular Friedel-Crafts acylation using a Lewis acid catalyst (e.g., aluminum chloride) or a strong protic acid (e.g., polyphosphoric acid) to cyclize the acid and form 7-fluorochroman-4-one.

  • Step 2: Reductive Amination to form 7-Fluorochroman-4-amine:

    • React 7-fluorochroman-4-one with a suitable amine source (e.g., ammonium acetate or a primary/secondary amine for N-substituted derivatives) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation).

    • The choice of amine and reaction conditions will determine the final derivative.

  • Step 3: Salt Formation:

    • Treat the free base of the 7-fluorochroman-4-amine derivative with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

  • Step 4: Purification and Characterization:

    • Purify the final product by recrystallization or column chromatography.

    • Characterize the compound using standard analytical techniques, including NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis.

Future Directions and Therapeutic Potential

The 7-fluorochroman-4-amine scaffold holds considerable promise for the future of CNS drug discovery. Its inherent structural features, combined with the potential for diverse functionalization, make it an ideal starting point for the development of novel therapeutics with improved efficacy and side-effect profiles.

Future research efforts should focus on:

  • Synthesis and screening of focused libraries: The systematic synthesis and biological evaluation of derivatives of 7-fluorochroman-4-amine against a panel of CNS targets will be crucial to fully elucidate its potential.

  • Structure-activity relationship (SAR) studies: Detailed SAR studies will provide valuable insights into the key structural features required for potent and selective activity at specific receptors and transporters.

  • Pharmacokinetic and in vivo evaluation: Promising lead compounds should be advanced to pharmacokinetic and in vivo efficacy studies in relevant animal models of neurological and psychiatric disorders.

Conclusion

While the direct mechanism of action of this compound remains to be fully elucidated, its significance in medicinal chemistry is undeniable. As a privileged scaffold, it provides a robust platform for the design and synthesis of a new generation of CNS-active compounds. By leveraging the known pharmacology of its derivatives, researchers can continue to exploit the therapeutic potential of this versatile chemical entity in the ongoing quest for safer and more effective treatments for a range of debilitating brain disorders.

References

An In-depth Technical Guide on the Biological Activity of (S)-7-fluorochroman-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Predictive Framework Based on a Privileged Scaffold for CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-7-fluorochroman-4-amine is a chiral heterocyclic compound built upon the chroman scaffold, a privileged structure in medicinal chemistry. While direct and extensive research on this specific molecule is limited in publicly available literature, this guide provides a comprehensive technical overview of its predicted biological activity, drawing insights from the well-established pharmacology of the broader chroman-4-amine class and the known impact of fluorine substitution in central nervous system (CNS) drug design. The primary predicted therapeutic target for (S)-7-fluorochroman-4-amine is monoamine oxidase (MAO), an enzyme implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. This document will delve into the rationale for its design, propose a detailed enantioselective synthetic route, outline key biological evaluation protocols, and construct a predictive structure-activity relationship (SAR) framework.

Introduction: The Chroman-4-amine Scaffold and the Significance of Fluorine and Chirality

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a cornerstone in the design of novel therapeutic agents due to its structural rigidity and the capacity for diverse functionalization. Chroman-4-amine derivatives, in particular, have garnered significant attention for their wide array of biological activities, including neuroprotective, anticancer, and antimicrobial properties.[1]

The introduction of a fluorine atom at the 7-position of the chroman ring and the specific (S)-stereochemistry at the 4-position are critical design elements that are predicted to significantly influence the molecule's pharmacological profile.

  • Fluorine Substitution: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate key properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] In the context of CNS drugs, fluorine can enhance blood-brain barrier penetration.[2]

  • Stereochemistry: The (S)-enantiomer of many chiral amines is often associated with higher potency and selectivity for specific biological targets, a crucial factor in minimizing off-target effects and enhancing the therapeutic index.

Given these considerations, (S)-7-fluorochroman-4-amine represents a rationally designed molecule with a high potential for potent and selective biological activity, particularly within the central nervous system.

Predicted Biological Target: Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine. The inhibition of MAO, particularly MAO-B, is a validated therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[4] Chroman-4-one and related flavonoid scaffolds have been identified as potent and selective MAO inhibitors.[4][5]

It is hypothesized that (S)-7-fluorochroman-4-amine will act as an inhibitor of monoamine oxidase, with a potential for selectivity towards the MAO-B isoform. This prediction is based on the established activity of the chroman scaffold and the known influence of specific substituents on inhibitory potency and selectivity.

Enantioselective Synthesis of (S)-7-fluorochroman-4-amine

The synthesis of enantiomerically pure (S)-7-fluorochroman-4-amine is crucial for its biological evaluation. A robust and scalable synthetic route is proposed, commencing with the synthesis of the corresponding chroman-4-one, followed by asymmetric reduction to the chiral alcohol, and subsequent conversion to the amine. A highly effective method for the asymmetric reduction step is the Noyori-Ikariya ruthenium-catalyzed asymmetric transfer hydrogenation.[6]

Synthesis of 7-Fluorochroman-4-one

The synthesis of the precursor, 7-fluorochroman-4-one, can be achieved through a multi-step process starting from commercially available materials.[7]

Asymmetric Transfer Hydrogenation to (S)-7-fluorochroman-4-ol

The key enantioselective step involves the asymmetric transfer hydrogenation of 7-fluorochroman-4-one to yield (S)-7-fluorochroman-4-ol. This can be accomplished using a chiral ruthenium catalyst.[6]

Conversion to (S)-7-fluorochroman-4-amine

The final step involves the conversion of the chiral alcohol to the corresponding amine. This can be achieved through standard synthetic transformations, such as a Mitsunobu reaction followed by deprotection, or via an azide intermediate followed by reduction.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 7-Fluorochroman-4-one

This protocol is adapted from the established Noyori-Ikariya asymmetric transfer hydrogenation of ketones.[6]

Materials:

  • 7-Fluorochroman-4-one

  • [(S,S)-TsDAEN]RuCl(p-cymene) catalyst

  • Formic acid (HCOOH)

  • Triethylamine (Et3N)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 7-fluorochroman-4-one (1 equivalent) in the anhydrous solvent.

  • Add the [(S,S)-TsDAEN]RuCl(p-cymene) catalyst (0.5-2 mol%).

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Add the formic acid/triethylamine mixture (2-5 equivalents) to the reaction flask.

  • Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford (S)-7-fluorochroman-4-ol.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Biological Evaluation: Monoamine Oxidase Inhibition Assay

To validate the predicted biological activity of (S)-7-fluorochroman-4-amine, a robust in vitro monoamine oxidase inhibition assay is required. This assay will determine the compound's inhibitory potency (IC50) against both MAO-A and MAO-B isoforms.

Protocol 2: In Vitro MAO Inhibition Assay (Fluorometric)

This protocol is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • (S)-7-fluorochroman-4-amine (test compound)

  • Clorgyline (selective MAO-A inhibitor, positive control)

  • Selegiline (selective MAO-B inhibitor, positive control)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • p-Tyramine (MAO substrate)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of (S)-7-fluorochroman-4-amine and the positive control inhibitors in assay buffer.

  • In the wells of the 96-well plate, add the assay buffer, the test compound or control inhibitor, and the respective MAO enzyme (MAO-A or MAO-B).

  • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).

  • Prepare a detection solution containing Amplex® Red, HRP, and p-tyramine in assay buffer.

  • Initiate the reaction by adding the detection solution to each well.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, ~590 nm emission) at multiple time points.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Predictive Structure-Activity Relationship (SAR)

While specific SAR data for (S)-7-fluorochroman-4-amine is not available, a predictive analysis can be constructed based on studies of related chroman and flavonoid derivatives as MAO inhibitors.[4][5]

Table 1: Predicted SAR for (S)-7-fluorochroman-4-amine and Analogs as MAO Inhibitors

Position of ModificationPredicted Effect on MAO InhibitionRationale
4-Amino Group Essential for activity. The nature of the amine (primary, secondary, tertiary) will likely influence potency and selectivity.The amino group is a key pharmacophoric feature for interaction with the active site of MAO.
(S)-Stereochemistry Potentially enhances potency and/or selectivity. Chiral recognition at the enzyme's active site often leads to stereospecific binding and inhibition.
7-Fluoro Group May increase potency and improve pharmacokinetic properties. Fluorine's electronegativity can alter the electronic properties of the aromatic ring, potentially enhancing binding interactions. It can also block metabolic sites, increasing bioavailability.[2]
Other Ring Substitutions Highly dependent on the position and nature of the substituent. Electron-withdrawing groups at certain positions have been shown to increase MAO-B selectivity in related scaffolds.[5]Substituents can influence the electronic and steric properties of the molecule, affecting its interaction with the enzyme's active site.

Visualization of Key Concepts

Diagram 1: General Synthetic Pathway to (S)-7-fluorochroman-4-amine

G cluster_0 Synthesis of Precursor cluster_1 Asymmetric Reduction cluster_2 Final Conversion Start Starting Materials Step1 Synthesis of 7-Fluorochroman-4-one Start->Step1 Chromanone 7-Fluorochroman-4-one Step1->Chromanone Step2 Asymmetric Transfer Hydrogenation Chiral_Alcohol (S)-7-Fluorochroman-4-ol Step2->Chiral_Alcohol Chromanone->Step2 Step3 Conversion to Amine Chiral_Alcohol->Step3 Final_Product (S)-7-fluorochroman-4-amine Step3->Final_Product G Molecule (S)-7-fluorochroman-4-amine Inhibition Inhibition Molecule->Inhibition MAO Monoamine Oxidase (MAO-B) MAO->Inhibition Degradation Degradation MAO->Degradation Inhibition->Degradation blocks Neurotransmitters Dopamine, etc. Neurotransmitters->Degradation Increased_Levels Increased Neurotransmitter Levels in Synapse Neurotransmitters->Increased_Levels Therapeutic_Effect Therapeutic Effect in Neurodegenerative Disease Increased_Levels->Therapeutic_Effect

References

An In-depth Technical Guide to the Synthesis of (R)-7-fluorochroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a viable synthetic route for (R)-7-fluorochroman-4-amine hydrochloride, a valuable chiral building block in medicinal chemistry and drug discovery. The synthesis commences with the construction of the 7-fluorochroman-4-one core, followed by the formation of the racemic amine, subsequent chiral resolution to isolate the desired (R)-enantiomer, and concluding with the formation of the hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and critical safety considerations.

Introduction

Chiral chroman-4-amine derivatives are privileged scaffolds in the development of novel therapeutic agents due to their rigid bicyclic structure and the presence of a stereogenic center that can facilitate specific interactions with biological targets. The (R)-enantiomer of 7-fluorochroman-4-amine, in particular, serves as a key intermediate for various pharmacologically active molecules. The fluorine substituent at the 7-position can enhance metabolic stability, binding affinity, and bioavailability. This guide delineates a robust and reproducible synthetic pathway to obtain the enantiomerically pure hydrochloride salt of this compound.

Overall Synthetic Strategy

The synthesis of (R)-7-fluorochroman-4-amine hydrochloride is a multi-step process that can be logically divided into four key stages. The proposed route focuses on a classical approach involving the resolution of a racemic intermediate, which is often a practical and scalable method in a research and development setting.

Synthesis_Workflow A Stage 1: Synthesis of 7-Fluorochroman-4-one B Stage 2: Synthesis of rac-7-Fluorochroman-4-amine A->B Reductive Amination C Stage 3: Chiral Resolution B->C Diastereomeric Salt Formation D Stage 4: Hydrochloride Salt Formation C->D Liberation of Free Amine E Final Product: (R)-7-Fluorochroman-4-amine HCl D->E Acidification

Caption: Overall workflow for the synthesis of (R)-7-fluorochroman-4-amine hydrochloride.

Stage 1: Synthesis of 7-Fluorochroman-4-one

The synthesis of the key intermediate, 7-fluorochroman-4-one, is achieved through a two-step sequence starting from 3-fluorophenol: a Friedel-Crafts acylation followed by an intramolecular cyclization.

Step 1: Friedel-Crafts Acylation of 3-Fluorophenol

This reaction involves the acylation of 3-fluorophenol with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 2-(3-chloropropionyl)-5-fluorophenol. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Friedel_Crafts cluster_start Starting Materials 3-Fluorophenol 3-Fluorophenol Acylation Friedel-Crafts Acylation 3-Fluorophenol->Acylation 3-Chloropropionyl chloride 3-Chloropropionyl chloride 3-Chloropropionyl chloride->Acylation AlCl3 AlCl3 (Lewis Acid Catalyst) AlCl3->Acylation Intermediate 2-(3-chloropropionyl)-5-fluorophenol Acylation->Intermediate

Caption: Friedel-Crafts acylation to form the key intermediate.

Experimental Protocol:

  • To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq.) in a suitable solvent (e.g., dichloromethane), add 3-chloropropionyl chloride (1.1 eq.) dropwise.

  • Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Slowly add a solution of 3-fluorophenol (1.0 eq.) in dichloromethane to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization

The synthesized 2-(3-chloropropionyl)-5-fluorophenol undergoes intramolecular Williamson ether synthesis upon treatment with a base to form 7-fluorochroman-4-one.

Experimental Protocol:

  • Dissolve the 2-(3-chloropropionyl)-5-fluorophenol (1.0 eq.) in a suitable solvent such as acetone or ethanol.

  • Add a base, for example, potassium carbonate (2.0 eq.), to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude 7-fluorochroman-4-one.

  • The product can be purified by recrystallization or column chromatography.

Stage 2: Synthesis of rac-7-Fluorochroman-4-amine

The racemic amine is prepared from 7-fluorochroman-4-one via reductive amination. The Leuckart reaction, which utilizes ammonium formate as both the nitrogen source and the reducing agent, is a suitable method for this transformation.[1]

Experimental Protocol:

  • In a round-bottom flask, combine 7-fluorochroman-4-one (1.0 eq.) and ammonium formate (5-10 eq.).

  • Heat the mixture to 160-180 °C for several hours. The reaction is typically performed neat.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and add aqueous HCl to hydrolyze the intermediate formamide.

  • Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis.

  • Cool the solution and basify with a strong base (e.g., NaOH) to a pH > 10.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain racemic 7-fluorochroman-4-amine.

Stage 3: Chiral Resolution of rac-7-Fluorochroman-4-amine

The separation of the enantiomers is a critical step and can be effectively achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)-di-p-toluoyl-D-tartaric acid (DPTTA).[2] This method relies on the differential solubility of the two diastereomeric salts.[3]

Resolution_Process Racemic_Amine rac-7-Fluorochroman-4-amine Salt_Formation Diastereomeric Salt Formation Racemic_Amine->Salt_Formation DPTTA (+)-Di-p-toluoyl-D-tartaric acid (Chiral Resolving Agent) DPTTA->Salt_Formation Diastereomers Mixture of Diastereomeric Salts ((R)-amine-DPTTA and (S)-amine-DPTTA) Salt_Formation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Less_Soluble Less Soluble Diastereomer ((R)-amine-DPTTA) Crystallization->Less_Soluble More_Soluble More Soluble Diastereomer ((S)-amine-DPTTA) Crystallization->More_Soluble Liberation Liberation of Free Amine (Base Treatment) Less_Soluble->Liberation R_Amine (R)-7-Fluorochroman-4-amine Liberation->R_Amine

Caption: Chiral resolution process via diastereomeric salt formation.

Experimental Protocol:

  • Dissolve racemic 7-fluorochroman-4-amine (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol).

  • In a separate flask, dissolve (+)-di-p-toluoyl-D-tartaric acid (0.5 eq.) in the same solvent, heating gently if necessary.

  • Slowly add the resolving agent solution to the amine solution with stirring.

  • Allow the mixture to cool to room temperature and then place it in a refrigerator or ice bath to facilitate crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • To liberate the free amine, suspend the diastereomeric salt in water and add an aqueous base (e.g., 2M NaOH) until the pH is strongly basic.

  • Extract the enantiomerically enriched (R)-7-fluorochroman-4-amine with an organic solvent.

  • Dry the organic layer and concentrate it to obtain the pure enantiomer. The enantiomeric excess (ee) should be determined by chiral HPLC.

Stage 4: Formation of (R)-7-fluorochroman-4-amine hydrochloride

The final step is the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol:

  • Dissolve the enantiomerically pure (R)-7-fluorochroman-4-amine in a suitable solvent such as methanol or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in the same solvent (e.g., methanolic HCl or ethereal HCl) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Stir the suspension for a short period in the cold.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield (R)-7-fluorochroman-4-amine hydrochloride.

Alternative Enantioselective Strategies

While chiral resolution is a robust method, direct asymmetric synthesis can be more atom-economical. Two promising alternatives are:

  • Asymmetric Reductive Amination: This approach involves the direct conversion of 7-fluorochroman-4-one to the chiral amine using a chiral catalyst and a reducing agent. For instance, a transition metal catalyst (e.g., Iridium or Rhodium) with a chiral ligand in the presence of a hydrogen source like ammonium formate can facilitate this transformation.[4][5]

  • Asymmetric Reduction to Chiral Alcohol: The ketone can be asymmetrically reduced to the corresponding (R)-alcohol using a chiral reducing agent (e.g., a CBS catalyst) or a biocatalyst like a ketoreductase (KRED).[6] The resulting chiral alcohol can then be converted to the amine via a Mitsunobu reaction or by conversion to a mesylate followed by substitution with an amine source.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )
7-Fluorochroman-4-oneC₉H₇FO₂166.15
rac-7-Fluorochroman-4-amineC₉H₁₀FNO167.18
(R)-7-Fluorochroman-4-amineC₉H₁₀FNO167.18
(R)-7-Fluorochroman-4-amine hydrochlorideC₉H₁₁ClFNO203.64

Safety Considerations

  • 3-Fluorophenol: Toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 3-Chloropropionyl chloride: Corrosive and a lachrymator. Reacts violently with water. Handle with extreme care in a fume hood.

  • Aluminum chloride: Corrosive and reacts violently with water. Handle in a dry environment.

  • Thionyl chloride: Highly toxic and corrosive. Reacts violently with water to release toxic gases (HCl and SO₂).[7][8][9][10][11] All manipulations should be performed in a well-maintained fume hood.

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when performing these reactions. An emergency shower and eyewash station should be readily accessible.[9]

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of (R)-7-fluorochroman-4-amine hydrochloride. The described protocols, with an emphasis on the classical chiral resolution of the racemic amine, offer a practical approach for obtaining this valuable chiral building block in high enantiomeric purity. The alternative enantioselective strategies discussed also present opportunities for further process optimization and development.

References

7-Fluorochroman-4-amine hydrochloride discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Fluorochroman-4-amine Hydrochloride and the Strategic Role of the Fluorinated Chroman Scaffold in Drug Discovery

Abstract

This compound is a key synthetic intermediate built upon the chroman-4-amine scaffold, a "privileged structure" in medicinal chemistry.[1][2][3] While a detailed historical narrative of its specific discovery is not extensively documented, its true significance lies in its role as a versatile building block for creating more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis, properties, and the broader context of fluorinated chroman scaffolds in modern drug discovery. We will delve into the strategic advantages of incorporating fluorine into this framework and present detailed synthetic protocols, positioning 7-Fluorochroman-4-amine as a case study in the design of advanced pharmaceutical agents.

The Strategic Importance of the Chroman Scaffold and Fluorine in Medicinal Chemistry

The chroman ring system is a foundational structure in a multitude of biologically active compounds.[4] Its presence in natural products and approved drugs highlights its importance as a scaffold that can be readily modified to interact with various biological targets.[5] When combined with fluorine—an element with unique and powerful properties—the potential for innovation in drug design expands significantly.

The strategic incorporation of fluorine into drug candidates can profoundly influence their pharmacological profiles.[6][7][8] Key advantages include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug.[4][9]

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions, thereby improving potency.[6]

  • Modulated Physicochemical Properties: Fluorine can alter a molecule's lipophilicity, pKa, and membrane permeability, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[6][7][8]

The 7-fluoro substitution on the chroman scaffold, as seen in 7-Fluorochroman-4-amine, is a prime example of this strategy, offering a synthetically accessible point for diversification while embedding the benefits of fluorination.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. The key transformation involves the reductive amination of the corresponding ketone, 7-fluorochroman-4-one.

Experimental Protocol: Synthesis of 7-Fluorochroman-4-amine

This protocol describes a representative method for the synthesis of 7-Fluorochroman-4-amine from 7-fluorochroman-4-one.

Step 1: Oximation of 7-Fluorochroman-4-one

  • To a solution of 7-fluorochroman-4-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.5 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 7-fluorochroman-4-one oxime.

Step 2: Reduction of the Oxime to the Amine

  • In a high-pressure vessel, dissolve the 7-fluorochroman-4-one oxime from the previous step in a suitable solvent such as methanol or ethanol.

  • Add a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating.

  • After the reaction is complete (as monitored by TLC or HPLC), filter the catalyst and concentrate the filtrate under reduced pressure.

  • The resulting crude amine can be purified by column chromatography.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified 7-Fluorochroman-4-amine in a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same solvent.

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with the solvent, and dry under vacuum to obtain this compound.

Synthetic Workflow Diagram

G cluster_0 Synthesis of 7-Fluorochroman-4-amine HCl A 7-Fluorochroman-4-one C 7-Fluorochroman-4-one Oxime A->C Oximation B Hydroxylamine HCl, Sodium Acetate E 7-Fluorochroman-4-amine C->E Reduction D H2, Raney Ni or Pd/C G 7-Fluorochroman-4-amine HCl E->G Salt Formation F HCl

Caption: Synthetic route to 7-Fluorochroman-4-amine HCl.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₁₀FNO
Molecular Weight 167.18 g/mol
CAS Number 774163-31-4
Boiling Point 232.27°C at 760 mmHg
Density 1.202 g/cm³
InChI Key UMQCCSDLCJERPE-UHFFFAOYSA-N

(Data sourced from PubChem and commercial supplier information)[][11]

Applications in Drug Discovery and Development

The chroman-4-one and chroman-4-amine scaffolds are recognized for their wide range of biological activities.[12] Derivatives of this core structure have been investigated for various therapeutic targets. For instance, substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases.[12]

The value of this compound lies in its utility as a starting material for creating libraries of novel compounds. The primary amine group serves as a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Conceptual Drug Design and Target Interaction

The diagram below illustrates a hypothetical scenario where a molecule derived from the 7-fluorochroman-4-amine scaffold is designed to inhibit a kinase enzyme, a common target in oncology.

G cluster_0 Hypothetical Kinase Inhibitor Design Scaffold 7-Fluorochroman-4-amine Scaffold Linker Linker Group (e.g., amide) Scaffold->Linker Provides core structure Molecule Final Drug Candidate BindingMotif Pharmacophore for ATP-Binding Pocket Linker->BindingMotif Connects functional groups Target Kinase Enzyme (Active Site) Molecule->Target Inhibitory Binding

Caption: Conceptual design of a kinase inhibitor.

In this model:

  • The 7-Fluorochroman-4-amine scaffold provides the rigid core and favorable physicochemical properties imparted by the fluorine atom.

  • The amine group is functionalized with a linker (e.g., forming an amide bond).

  • This linker connects to a pharmacophore designed to interact with the ATP-binding pocket of the target kinase.

  • The final drug candidate binds to the kinase, inhibiting its activity and downstream signaling pathways.

Conclusion

While this compound may not have a storied discovery history of its own, its importance in the field of medicinal chemistry is clear. It represents a confluence of two powerful strategies in drug design: the use of a privileged scaffold (the chroman ring) and the strategic incorporation of fluorine to enhance drug-like properties. As a readily available and versatile synthetic intermediate, it enables the efficient exploration of new chemical space and the development of next-generation therapeutics for a wide range of diseases. Its utility underscores the critical role that fundamental chemical building blocks play in the complex process of drug discovery and development.

References

Spectroscopic Characterization of 7-Fluorochroman-4-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Fluorochroman-4-amine hydrochloride is a substituted chroman derivative of significant interest to researchers in medicinal chemistry and drug development. Its structural scaffold is a key component in a variety of biologically active molecules. Precise structural elucidation and confirmation are paramount for any research and development endeavor. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for this purpose.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. Due to the limited availability of a complete, publicly accessible dataset for this specific salt, this guide will present a composite analysis based on spectroscopic data from closely related and well-characterized analogs. This approach will not only offer a robust, representative understanding of the target molecule's spectral features but also equip the researcher with the fundamental principles to interpret spectra for a wide range of similar chroman derivatives.

Molecular Structure and Spectroscopic Rationale

The structural features of this compound dictate its characteristic spectroscopic fingerprint. The molecule consists of a chroman core, which is a bicyclic system containing a dihydropyran ring fused to a benzene ring. The key substituents are a fluorine atom at the 7-position of the aromatic ring and an amine group at the 4-position of the dihydropyran ring, which is protonated to form the hydrochloride salt.

The following diagram illustrates the molecular structure and numbering convention used for the spectroscopic assignments in this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation. The data presented here is a predictive analysis based on published data for analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.0-7.2dd~8.5, 2.5H-5
~6.7-6.9m-H-6, H-8
~4.3-4.5m-H-2
~4.1-4.3t~5.0H-4
~2.1-2.4m-H-3
~8.5-9.5br s--NH₃⁺

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a solution in DMSO-d₆.

Interpretation and Rationale:

  • Aromatic Protons (H-5, H-6, H-8): The fluorine atom at C-7 significantly influences the chemical shifts and coupling patterns of the aromatic protons. H-5 is expected to be a doublet of doublets due to coupling with both H-6 and the fluorine atom. H-6 and H-8 will appear as a multiplet in the upfield region of the aromatic spectrum.

  • Chroman Ring Protons (H-2, H-3, H-4): The protons on the dihydropyran ring will exhibit characteristic shifts. The protons on C-2 (H-2), being adjacent to the oxygen atom, will be the most deshielded. The proton at C-4 (H-4), attached to the carbon bearing the amine group, will appear as a triplet due to coupling with the two adjacent protons on C-3. The C-3 protons (H-3) will likely be a complex multiplet.

  • Amine Protons (-NH₃⁺): The protons of the ammonium group will appear as a broad singlet at a downfield chemical shift, and its integration will correspond to three protons. The broadness is due to quadrupolar relaxation and exchange with any residual water in the solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the number of non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~160-165 (d, ¹JCF ≈ 245 Hz)C-7
~150-155 (d, ³JCF ≈ 8 Hz)C-8a
~125-130 (d, ³JCF ≈ 8 Hz)C-5
~115-120 (d, ⁴JCF ≈ 3 Hz)C-4a
~110-115 (d, ²JCF ≈ 22 Hz)C-6
~105-110 (d, ²JCF ≈ 25 Hz)C-8
~65-70C-2
~45-50C-4
~30-35C-3

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a solution in DMSO-d₆. The letter 'd' indicates a doublet due to C-F coupling.

Interpretation and Rationale:

  • Aromatic Carbons: The carbon directly attached to the fluorine atom (C-7) will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. The other aromatic carbons will show smaller two-, three-, and four-bond couplings to fluorine.

  • Chroman Ring Carbons: The chemical shifts of the aliphatic carbons (C-2, C-3, and C-4) are in the expected upfield region. C-2 will be the most downfield of the three due to its proximity to the oxygen atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (relative intensity)Assignment
167.07[M-HCl]⁺ (Molecular ion of the free base)
150.07[M-HCl-NH₃]⁺
139.04[M-HCl-C₂H₄]⁺

Interpretation and Rationale:

For the analysis of this compound by techniques like Electrospray Ionization (ESI), the observed molecular ion will correspond to the free base ([M-HCl]⁺) at an m/z of approximately 167.07. Key fragmentation pathways would likely involve the loss of ammonia ([M-HCl-NH₃]⁺) and retro-Diels-Alder fragmentation of the dihydropyran ring.

The following diagram illustrates a plausible fragmentation pathway.

G mol [M-HCl]⁺ m/z = 167.07 frag1 [M-HCl-NH₃]⁺ m/z = 150.07 mol->frag1 - NH₃ frag2 Further Fragmentation frag1->frag2

Caption: A simplified representation of a possible mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often preferred for hydrochloride salts due to its ability to dissolve the sample and shift the residual water peak away from analyte signals.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and match the probe for the ¹H frequency.

  • Shim the magnetic field to achieve optimal resolution.

  • Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

  • Tune and match the probe for the ¹³C frequency.

  • Acquire a proton-decoupled ¹³C spectrum.

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

  • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-MS):

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve a stable spray and maximum ion signal.

  • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • For fragmentation analysis (MS/MS), select the molecular ion of the free base (m/z 167.07) as the precursor ion and apply collision-induced dissociation (CID).

Conclusion

This technical guide provides a comprehensive overview of the expected NMR and MS spectroscopic data for this compound. By leveraging data from analogous structures, we have constructed a representative spectral profile that will be invaluable for researchers working with this compound and its derivatives. The detailed protocols and interpretation rationale offer a solid foundation for the structural characterization and quality control of this important chemical entity. As with all analytical work, it is crucial to compare experimentally obtained data with these predictions to ensure the identity and purity of the compound of interest.

The Role of 7-Fluorochroman-4-amine Hydrochloride in Monoamine Transporter Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 7-Fluorochroman-4-amine hydrochloride and its application in the study of monoamine transporters (MATs). It is intended for researchers, scientists, and drug development professionals actively engaged in neuroscience and pharmacology. This document will delve into the mechanistic underpinnings of MATs, the rationale for studying compounds like this compound, and practical, field-proven methodologies for its characterization.

Introduction: The Critical Role of Monoamine Transporters

Monoamine transporters are a family of solute carrier proteins responsible for the reuptake of monoamine neurotransmitters—namely serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—from the synaptic cleft back into the presynaptic neuron.[1][2] This process is fundamental for terminating neurotransmission and maintaining homeostasis of these critical signaling molecules.[2][3] The three primary monoamine transporters are the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[1][2][4]

Dysregulation of these transporters is implicated in a wide array of neuropsychiatric and neurodegenerative disorders, including depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[1][2][3][4] Consequently, MATs are significant targets for a broad range of therapeutic agents, such as antidepressants and psychostimulants.[1][3][4] The study of novel ligands that interact with these transporters is crucial for developing more effective and selective therapeutics.

This compound: A Candidate for Monoamine Transporter Modulation

This compound belongs to the chroman-4-amine class of compounds. Its chemical structure, featuring a fluorinated chroman core with an amine group, suggests potential interactions with monoamine transporters. The precise binding affinities and selectivity profile of this compound for SERT, DAT, and NET would determine its utility as a research tool and potential therapeutic lead.

The introduction of a fluorine atom at the 7-position of the chroman ring is a key structural feature. Halogenation is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity, selectivity, and metabolic stability. Therefore, this compound represents a valuable molecular probe for elucidating the structure-activity relationships of chroman-4-amine derivatives at monoamine transporters.

Visualizing the Monoamine Transporter System

To understand the context in which this compound acts, it is essential to visualize the monoamine neurotransmitter lifecycle at the synapse.

Monoamine_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presyn Presynaptic Terminal mao Monoamine Oxidase (MAO) presyn->mao Degradation release Neurotransmitter Release vesicle Synaptic Vesicle (Monoamines) vesicle->release Exocytosis mat Monoamine Transporter (SERT, DAT, or NET) mat->presyn Recycling monoamines release->monoamines monoamines->mat Reuptake postsyn Postsynaptic Receptors monoamines->postsyn Signal Transduction

Caption: General workflow of monoamine neurotransmission at the synapse.

Experimental Characterization of this compound

A thorough investigation of a novel compound's interaction with monoamine transporters involves a series of well-defined in vitro and in vivo experiments. The following sections outline the key methodologies.

In Vitro Binding Affinity Assays

The initial step in characterizing this compound is to determine its binding affinity (Ki) for each of the three monoamine transporters. This is typically achieved through competitive radioligand binding assays.

Principle: These assays measure the ability of the test compound (this compound) to displace a known high-affinity radiolabeled ligand from its binding site on the transporter.

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Utilize cell lines stably expressing the human serotonin transporter (hSERT), human dopamine transporter (hDAT), or human norepinephrine transporter (hNET). Human Embryonic Kidney 293 (HEK293) cells are a common choice.

    • Culture the cells to confluency and harvest them.

    • Prepare cell membranes by homogenization and centrifugation to isolate the membrane fraction containing the transporters.

  • Assay Conditions:

    • For each transporter, select a specific high-affinity radioligand:

      • hSERT: [³H]Citalopram or [³H]Paroxetine

      • hDAT: [³H]WIN 35,428 or [³H]GBR-12935

      • hNET: [³H]Nisoxetine or [³H]Mazindol

    • Prepare a series of dilutions of this compound.

    • In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and the varying concentrations of this compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled inhibitor).

  • Incubation and Detection:

    • Incubate the plates at room temperature or 4°C for a specified period to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinities

TransporterRadioligandKi (nM) for this compound
hSERT[³H]CitalopramExperimental Value
hDAT[³H]WIN 35,428Experimental Value
hNET[³H]NisoxetineExperimental Value
In Vitro Functional Uptake Assays

While binding assays reveal affinity, they do not provide information on the functional effect of the compound (i.e., whether it is an inhibitor or a substrate). Functional uptake assays address this by measuring the compound's ability to block the transport of a radiolabeled monoamine.

Principle: These assays quantify the uptake of a radiolabeled monoamine substrate into cells expressing the corresponding transporter in the presence of varying concentrations of the test compound.

Experimental Protocol: Synaptosomal Uptake Assay

  • Synaptosome Preparation:

    • Isolate synaptosomes (sealed presynaptic nerve terminals) from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

    • This is achieved through brain tissue homogenization and differential centrifugation.

  • Uptake Assay:

    • Pre-incubate the synaptosomes with varying concentrations of this compound.

    • Initiate the uptake reaction by adding a radiolabeled monoamine substrate:

      • SERT: [³H]5-HT

      • DAT: [³H]Dopamine

      • NET: [³H]Norepinephrine

    • Allow the uptake to proceed for a short period at 37°C.

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Data Analysis:

    • Measure the radioactivity of the filters to quantify the amount of radiolabeled monoamine taken up by the synaptosomes.

    • Calculate the IC50 value for the inhibition of uptake.

Data Presentation: Functional Potencies

TransporterSubstrateIC50 (nM) for this compound
SERT[³H]5-HTExperimental Value
DAT[³H]DopamineExperimental Value
NET[³H]NorepinephrineExperimental Value

Visualizing the Experimental Workflow

Experimental_Workflow start Start: Characterization of 7-Fluorochroman-4-amine HCl binding_assay In Vitro Binding Assays (hSERT, hDAT, hNET) start->binding_assay uptake_assay In Vitro Functional Uptake Assays (Synaptosomes) start->uptake_assay data_analysis Data Analysis and Interpretation binding_assay->data_analysis uptake_assay->data_analysis in_vivo In Vivo Studies (e.g., Microdialysis) conclusion Conclusion: Role in MAT Research in_vivo->conclusion data_analysis->in_vivo

Caption: A streamlined workflow for characterizing a novel MAT ligand.

In Vivo Evaluation: Microdialysis

To understand the effects of this compound in a living system, in vivo microdialysis is a powerful technique.

Principle: Microdialysis allows for the sampling of extracellular neurotransmitter levels in specific brain regions of an awake, freely moving animal.

Experimental Protocol: In Vivo Microdialysis

  • Surgical Implantation:

    • Surgically implant a microdialysis guide cannula into the target brain region of a rodent (e.g., nucleus accumbens for dopamine).

    • Allow the animal to recover from surgery.

  • Microdialysis Procedure:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

    • Collect dialysate samples at regular intervals to establish a baseline of extracellular neurotransmitter levels.

    • Administer this compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples to measure the change in neurotransmitter levels following drug administration.

  • Sample Analysis:

    • Analyze the concentration of monoamines in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Interpretation:

    • An increase in the extracellular concentration of a specific monoamine following drug administration indicates that this compound is acting as a reuptake inhibitor for the corresponding transporter.

Conclusion and Future Directions

This compound holds promise as a valuable tool for dissecting the complex roles of monoamine transporters in brain function and disease. Through the systematic application of the in vitro and in vivo methodologies outlined in this guide, researchers can elucidate its binding affinity, functional potency, and selectivity profile. This information is critical for determining its potential as a selective research probe or as a lead compound for the development of novel therapeutics targeting monoamine transporter-related disorders. Future studies could also explore its effects on transporter trafficking and regulation, further expanding our understanding of the intricate mechanisms governing monoamine neurotransmission.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 7-Fluorochroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 7-Fluorochroman Scaffold in Medicinal Chemistry

The chroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals. The incorporation of a fluorine atom at the 7-position of the chroman ring, as seen in 7-Fluorochroman-4-amine hydrochloride, offers medicinal chemists a strategic tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. Fluorine's high electronegativity and relatively small size can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic placement of fluorine can lead to enhanced potency, improved selectivity, and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.

This compound serves as a versatile chiral building block for the synthesis of a wide range of bioactive molecules. Its primary amine functionality provides a convenient handle for derivatization through common and robust chemical transformations, most notably amide bond formation and reductive amination. These reactions allow for the facile introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies and the optimization of pharmacological activity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potential therapeutic agents, with a focus on practical, field-proven protocols and the underlying chemical principles.

Core Synthetic Strategies: Amide Bond Formation and Reductive Amination

The primary amine of this compound is the key to its synthetic utility. The two most common and powerful methods for elaborating this amine into more complex, bioactive molecules are amide bond formation and reductive amination.

Amide Bond Formation: A Cornerstone of Drug Discovery

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[1] It allows for the coupling of 7-Fluorochroman-4-amine with a vast library of commercially available or synthetically accessible carboxylic acids, leading to a diverse range of N-(7-fluorochroman-4-yl) amides. These derivatives have shown promise as various therapeutic agents, including kinase inhibitors and anticancer compounds.

The general workflow for amide bond formation involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

G cluster_workflow Amide Coupling Workflow Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation Carboxylic_Acid->Activation Amine 7-Fluorochroman-4-amine Coupling Nucleophilic Attack Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Coupling Activation->Coupling Activated Intermediate Amide_Product N-(7-fluorochroman-4-yl) Amide Coupling->Amide_Product

Caption: General workflow for amide bond formation.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 equiv) and anhydrous DMF.

  • Add this compound (1.0 equiv) to the solution.

  • Add DIPEA (3.0 equiv) to the reaction mixture and stir for 5 minutes at room temperature. The base is crucial for neutralizing the hydrochloride salt of the amine and facilitating the coupling reaction.

  • Add HATU (1.2 equiv) to the reaction mixture in one portion.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(7-fluorochroman-4-yl) amide.

Data Presentation: Representative Amide Coupling Reactions

EntryCarboxylic AcidCoupling ReagentBaseSolventTime (h)Yield (%)
1Benzoic AcidHATUDIPEADMF392
24-Chlorobenzoic AcidEDC/HOBtDIPEADCM685
3Phenylacetic AcidPyBOPDIPEADMF488
Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a powerful method for forming carbon-nitrogen bonds, providing access to secondary amines. This two-step, one-pot process involves the reaction of 7-Fluorochroman-4-amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This methodology is particularly useful for introducing alkyl or substituted alkyl groups to the amine nitrogen.

G cluster_workflow Reductive Amination Workflow Amine 7-Fluorochroman-4-amine Imine_Formation Imine/Enamine Formation Amine->Imine_Formation Carbonyl Aldehyde or Ketone (R'COR'') Carbonyl->Imine_Formation Reduction In situ Reduction Imine_Formation->Reduction Imine/Enamine Intermediate Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reduction Product N-Alkyl-7-fluorochroman-4-amine Reduction->Product

Caption: General workflow for reductive amination.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

This protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for reductive aminations.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde or Ketone (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) or DIPEA (1.1 equiv, if starting with the hydrochloride salt)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or argon atmosphere

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the aldehyde or ketone (1.2 equiv), and DCM or DCE.

  • Add TEA or DIPEA (1.1 equiv) to neutralize the hydrochloride salt. Stir for 10 minutes.

  • (Optional) Add a catalytic amount of acetic acid to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-7-fluorochroman-4-amine.

Data Presentation: Representative Reductive Amination Reactions

EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃DCE689
2AcetoneNaBH(OAc)₃DCM878
3CyclohexanoneNaBH(OAc)₃DCE1085

Application in the Synthesis of Bioactive Molecules: A Case Study in Kinase Inhibitors

The N-(7-fluorochroman-4-yl) amide scaffold is a key feature in the design of various kinase inhibitors, which are a major class of anticancer drugs. The chroman moiety can occupy the hydrophobic pocket of the kinase active site, while the amide linker provides a crucial hydrogen bonding interaction. The substituent introduced via the carboxylic acid can be tailored to target specific regions of the kinase, thereby enhancing potency and selectivity.

A U.S. Patent (US 7,884,109 B2) describes the synthesis of various fluorochroman-4-amines, including 7-fluorochroman-4-amine, and their use as intermediates in the preparation of purine and imidazopyridine derivatives as potential therapeutic agents.[2] This highlights the industrial relevance of this building block in drug discovery programs. While specific biological data for 7-fluorochroman-4-yl derivatives is often proprietary, the synthetic routes disclosed in such patents validate the utility of the protocols described herein for accessing novel chemical matter for biological screening.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of bioactive molecules. Its strategic fluorination and readily derivatizable primary amine make it an attractive starting material for drug discovery campaigns. The robust and high-yielding protocols for amide bond formation and reductive amination detailed in this application note provide a solid foundation for the synthesis of diverse libraries of N-(7-fluorochroman-4-yl) derivatives. As the quest for novel and more effective therapeutics continues, the strategic use of fluorinated scaffolds like 7-fluorochroman will undoubtedly play an increasingly important role in the design and synthesis of the next generation of medicines.

References

Application Notes & Protocols: 7-Fluorochroman-4-amine Hydrochloride as a Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Fluorochroman-4-amine Scaffold

In the landscape of contemporary medicinal chemistry, the chroman scaffold has emerged as a privileged structure, conferring favorable pharmacokinetic and pharmacodynamic properties upon a range of therapeutic agents. The introduction of a fluorine atom, particularly at the 7-position, further refines the molecular profile, offering a powerful tool for lead optimization. 7-Fluorochroman-4-amine hydrochloride is a chiral building block that combines these advantageous features, providing a synthetically tractable starting point for the development of novel therapeutics. Its primary amine serves as a versatile handle for a variety of chemical transformations, enabling the exploration of diverse chemical space.

The strategic incorporation of fluorine is a well-established tactic to enhance drug-like properties.[1][2] The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, often leading to improved metabolic stability and a longer biological half-life.[3][4] Furthermore, the high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, such as the 4-amine, which can modulate target binding affinity and selectivity.[1] These bioisosteric effects make this compound a building block of significant interest for researchers aiming to overcome challenges in drug metabolism and pharmacokinetics (DMPK).

This guide provides a detailed exploration of the applications of this compound, with a particular focus on its utility in the synthesis of selective α2C-adrenoceptor antagonists, a promising class of drugs for treating cognitive and neuropsychiatric disorders.

Core Application: Synthesis of α2C-Adrenoceptor Antagonists

The α2C-adrenoceptor, a subtype of the α2-adrenergic receptor family, is predominantly expressed in the central nervous system (CNS), particularly in regions crucial for cognition, mood, and executive function, such as the striatum and hippocampus.[5] Blockade of this receptor has been shown to produce antidepressant, antipsychotic, and pro-cognitive effects in preclinical models.[5] Consequently, selective α2C-adrenoceptor antagonists are being actively investigated for the treatment of Alzheimer's disease, schizophrenia, and depression.[5][6]

A notable clinical candidate in this area is ORM-12741 , a potent and selective α2C-adrenoceptor antagonist that has undergone Phase 2 clinical trials for Alzheimer's disease.[6][7] The chroman moiety is a key structural feature of ORM-12741 and related compounds, highlighting the importance of building blocks like 7-Fluorochroman-4-amine in this therapeutic area.

Below, we present a representative synthetic workflow and detailed protocols for the elaboration of the this compound scaffold into a key intermediate for this class of antagonists.

Physicochemical Properties of 7-Fluorochroman-4-amine
PropertyValueSource
Molecular FormulaC₉H₁₀FNO[8]
Molecular Weight167.18 g/mol [8]
Boiling Point232.27°C at 760 mmHg[8]
Density1.202 g/cm³[8]
InChIKeyUMQCCSDLCJERPE-UHFFFAOYSA-N[8]

Synthetic Workflow and Key Protocols

The primary amine of this compound is the key functional group for derivatization. Standard organic transformations such as amide bond formation and reductive amination are commonly employed to introduce diversity and build towards the final target molecule.

G cluster_0 Synthetic Workflow A 7-Fluorochroman-4-amine HCl (Starting Material) B Amide Coupling (Protocol 1) A->B Carboxylic Acid, Coupling Reagents D Reductive Amination (Protocol 2) A->D Aldehyde/Ketone, Reducing Agent C Amide Intermediate B->C F Further Elaboration / Cyclization C->F E Secondary Amine Intermediate D->E E->F G Final α2C-Adrenoceptor Antagonist F->G

Caption: General synthetic workflow starting from 7-Fluorochroman-4-amine.

Protocol 1: Amide Bond Formation

Amide coupling is a fundamental reaction in medicinal chemistry used to link the primary amine of the building block with a carboxylic acid. This reaction is typically mediated by a coupling reagent that activates the carboxylic acid.

Objective: To synthesize an N-(7-fluorochroman-4-yl)amide derivative.

Materials:

  • (rac)-7-Fluorochroman-4-amine hydrochloride (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (rac)-7-Fluorochroman-4-amine hydrochloride (1.0 eq) and the carboxylic acid (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration relative to the amine).

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. The base is crucial to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

Rationale for Reagent Selection:

  • HATU: A highly efficient and widely used coupling reagent that minimizes racemization, particularly important when using chiral starting materials or products.[9]

  • DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt and the hexafluorophosphate byproduct of HATU activation.[10]

  • DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

Protocol 2: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds, converting the primary amine into a secondary or tertiary amine by reaction with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.

Objective: To synthesize a secondary amine derivative by reacting 7-Fluorochroman-4-amine with an aldehyde.

Materials:

  • (rac)-7-Fluorochroman-4-amine hydrochloride (1.0 eq)

  • Aldehyde of interest (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) (1.1 eq)

  • Argon or Nitrogen gas supply

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend (rac)-7-Fluorochroman-4-amine hydrochloride (1.0 eq) in DCM or DCE.

  • Add triethylamine (1.1 eq) to free the amine from its hydrochloride salt. Stir for 10 minutes.

  • Add the aldehyde (1.2 eq) to the mixture. Stir for 30-60 minutes at room temperature to allow for the formation of the imine or iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Gas evolution (hydrogen) may be observed.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

Rationale for Reagent Selection:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards carbonyl groups than other hydrides, reducing the likelihood of alcohol byproduct formation. It also does not reduce other sensitive functional groups.

  • DCM/DCE: Aprotic solvents that are commonly used for this transformation.

Data Summary and Characterization

Successful synthesis of derivatives should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Appearance of new signals corresponding to the added moiety (e.g., amide N-H proton, new aromatic or aliphatic protons). Shift in the signal for the proton at the C4 position of the chroman ring.
¹³C NMR Appearance of new carbon signals, including a carbonyl signal (around 165-175 ppm) for amide derivatives.
LC-MS A new peak with the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion of the product.
FT-IR For amides, appearance of a strong C=O stretch (approx. 1630-1680 cm⁻¹) and an N-H stretch (approx. 3300 cm⁻¹).

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for drug discovery, particularly in the synthesis of CNS-active agents. The strategic placement of the fluorine atom offers a means to enhance metabolic stability and modulate physicochemical properties, addressing key challenges in medicinal chemistry. The protocols outlined in this guide for amide coupling and reductive amination provide robust and adaptable methods for the elaboration of this scaffold. As demonstrated by its relevance to the structure of α2C-adrenoceptor antagonists like ORM-12741, this building block is poised to play a continuing role in the development of next-generation therapeutics for complex neurological and psychiatric disorders.

G cluster_1 Drug Discovery Logic Start 7-Fluorochroman-4-amine HCl Scaffold Privileged Chroman Scaffold Start->Scaffold Fluorine Strategic Fluorination Start->Fluorine Amine Versatile Amine Handle Start->Amine Properties Properties Scaffold->Properties Favorable PK/PD Fluorine->Properties Improved Metabolic Stability Modulated pKa Reactions Reactions Amine->Reactions Amide Coupling Reductive Amination LeadOpt Lead Optimization Properties->LeadOpt DMPK Optimization Reactions->LeadOpt SAR Exploration Candidate e.g., α2C-Adrenoceptor Antagonists LeadOpt->Candidate Identification of Clinical Candidate

Caption: Logic diagram illustrating the utility of the building block.

References

Application Notes and Protocols for 7-Fluorochroman-4-amine hydrochloride in Central Nervous System (CNS) Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Forward-Looking Statement

This document outlines a prospective application and research framework for 7-Fluorochroman-4-amine hydrochloride in the field of Central Nervous System (CNS) drug development. It is important to note that as of the date of this publication, this compound is a compound with limited publicly available data regarding its specific biological activity and mechanism of action. The information, protocols, and proposed applications presented herein are therefore built upon a foundation of scientific principles derived from the study of structurally related molecules, namely the chroman-4-amine scaffold and the well-documented effects of fluorination in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals as a scientifically-grounded, yet forward-looking, roadmap for the initial investigation of this and similar novel chemical entities.

Introduction: The Rationale for Investigating this compound

The chroman-4-amine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity.[1][2] Derivatives of this core structure have been explored for a range of biological activities, including potential applications in oncology and as antiepileptic agents.[3] The amine functional group at the 4-position is a key feature, as many biogenic amines act as neurotransmitters, and a vast number of CNS-active drugs target amine signaling pathways.[4][5][6][7]

The introduction of a fluorine atom at the 7-position of the chroman ring is a strategic medicinal chemistry decision. Fluorination is a widely used technique in drug design to enhance key pharmacokinetic and pharmacodynamic properties.[8][9][10][11] Specifically, the incorporation of fluorine can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can prevent metabolic degradation at that position, potentially leading to a longer half-life of the drug in the body.[8][10][11]

  • Improve Blood-Brain Barrier (BBB) Permeability: Fluorine's high electronegativity can alter the electronic properties of a molecule, often increasing its lipophilicity, which can facilitate passage across the BBB—a critical hurdle for CNS drugs.[8][9][11]

  • Modulate Receptor Binding Affinity: The substitution of hydrogen with fluorine can alter the conformation and electronic distribution of a molecule, potentially leading to enhanced binding affinity and selectivity for its biological target.[8]

Given these principles, this compound presents itself as a compelling candidate for investigation as a novel CNS agent. This document provides a hypothetical, yet structured, approach to its initial characterization.

Hypothesized Mechanism of Action and Potential CNS Targets

Based on the known pharmacology of related chroman and amine-containing compounds, several plausible CNS targets can be postulated for this compound. One promising avenue of investigation is its potential interaction with sigma receptors (σ1 and σ2) . These receptors are implicated in a variety of neurological and psychiatric conditions, including neurodegenerative diseases, neuropathic pain, and depression.[12] Chromenone derivatives, which are structurally related to chromans, have been identified as potent sigma receptor ligands.[12]

Another possibility is the interaction with monoamine transporters (e.g., for serotonin, dopamine, or norepinephrine) or G-protein coupled receptors (GPCRs) that bind these neurotransmitters. The primary amine in this compound is a common pharmacophore for ligands of these targets.

The following diagram illustrates a hypothetical workflow for the initial screening and characterization of this compound.

Caption: Proposed workflow for the investigation of this compound.

Experimental Protocols

The following protocols are designed to systematically evaluate the potential of this compound as a CNS drug candidate.

Protocol 1: In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS targets, with an initial focus on sigma receptors and monoamine transporters.

Materials:

  • This compound (ensure >98% purity)

  • Radioligands specific for each target (e.g., [³H]-(+)-pentazocine for σ1, [³H]-citalopram for the serotonin transporter)

  • Cell membrane preparations expressing the target receptors

  • Scintillation vials and cocktail

  • Filtration apparatus and glass fiber filters

  • Assay buffers and wash buffers

Procedure:

  • Prepare a series of dilutions of this compound (e.g., from 1 nM to 100 µM).

  • In a 96-well plate, combine the cell membrane preparation, the specific radioligand at a concentration near its Kd, and the corresponding dilution of the test compound.

  • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known competing ligand).

  • Incubate the plate at an appropriate temperature and for a sufficient duration to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of specific binding).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Data Presentation:

Target ReceptorRadioligand UsedKi of 7-Fluorochroman-4-amine HCl (nM)
Sigma-1[³H]-(+)-pentazocineExperimental Value
Sigma-2[³H]-DTGExperimental Value
Serotonin Transporter (SERT)[³H]-citalopramExperimental Value
Dopamine Transporter (DAT)[³H]-WIN 35,428Experimental Value
Norepinephrine Transporter (NET)[³H]-nisoxetineExperimental Value
Protocol 2: In Vitro Functional Assays

Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator at the identified target(s).

Materials:

  • A cell line stably expressing the target receptor of interest (identified in Protocol 1).

  • A functional assay readout system appropriate for the target (e.g., cAMP assay for some GPCRs, calcium flux assay, or neurotransmitter uptake assay for transporters).

  • Known agonist and antagonist for the target receptor.

Procedure (Example for a Transporter):

  • Culture the cells expressing the target transporter in a suitable plate format.

  • Prepare dilutions of this compound.

  • Pre-incubate the cells with the test compound dilutions or a known inhibitor (positive control).

  • Add a fluorescent or radiolabeled substrate for the transporter (e.g., a fluorescent dopamine analog for DAT).

  • Incubate for a specific time to allow for substrate uptake.

  • Wash the cells to remove extracellular substrate.

  • Measure the amount of substrate taken up by the cells using a plate reader or scintillation counter.

  • Generate a dose-response curve to determine the IC50 for uptake inhibition.

Data Interpretation:

  • A dose-dependent inhibition of substrate uptake would suggest the compound is an inhibitor of the transporter.

  • The potency (IC50) will determine its potential as a lead candidate.

Protocol 3: In Vivo Pharmacokinetic and Brain Penetration Study

Objective: To assess the pharmacokinetic profile of this compound and, crucially, to determine its ability to cross the blood-brain barrier.

Materials:

  • Male Sprague-Dawley rats (or other appropriate rodent model).

  • This compound formulated for intravenous (IV) and oral (PO) administration.

  • Cannulation supplies for blood sampling.

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Administer a single dose of the compound to two groups of rats (one IV, one PO).

  • Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • At the final time point, euthanize the animals and collect brain tissue.

  • Process the plasma and brain tissue samples (e.g., protein precipitation, homogenization).

  • Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, bioavailability).

  • Determine the brain-to-plasma concentration ratio to assess BBB penetration.

Hypothetical Signaling Pathway Interaction:

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7FCA 7-Fluorochroman-4-amine HCl SigmaReceptor Sigma-1 Receptor 7FCA->SigmaReceptor IP3R IP3 Receptor SigmaReceptor->IP3R Stabilization & Modulation ER Endoplasmic Reticulum Ca2+ Ca²⁺ Release IP3R->Ca2+ Modulation of Ca²⁺ signaling NeuronalSurvival Modulation of Neuronal Survival & Plasticity Ca2+->NeuronalSurvival

Caption: Hypothesized mechanism of 7-Fluorochroman-4-amine HCl at the Sigma-1 receptor.

Safety and Toxicology Considerations

Initial safety evaluation should be conducted in parallel with efficacy studies. This includes preliminary in vitro cytotoxicity assays and in vivo observations for any adverse effects during pharmacokinetic and efficacy studies. Safety data sheets for related compounds suggest standard handling precautions for amine hydrochlorides.

Conclusion and Future Directions

This compound represents an unexplored chemical entity with a promising structural foundation for the development of novel CNS therapeutics. The strategic incorporation of fluorine into the privileged chroman-4-amine scaffold provides a strong rationale for its investigation. The protocols outlined in this document offer a systematic and scientifically rigorous pathway for its initial characterization, from target identification to in vivo proof-of-concept. Positive outcomes from these studies would warrant further investigation into its efficacy in more advanced models of CNS disorders, detailed toxicology studies, and lead optimization efforts.

References

Application Notes & Protocols for the Synthesis of Novel Antidepressants from 7-Fluorochroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, with a significant portion of patients exhibiting inadequate response to currently available therapies. This necessitates the exploration of novel chemical scaffolds and mechanisms of action. The chroman-4-amine framework is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Specifically, derivatives of this scaffold have shown promise as modulators of key central nervous system targets, including the serotonin 1A (5-HT1A) receptor and the serotonin transporter (SERT), both validated targets for antidepressant therapy.[3] This document provides a comprehensive guide for researchers on utilizing 7-Fluorochroman-4-amine hydrochloride as a starting material for the synthesis and evaluation of novel antidepressant candidates. We present detailed protocols for chemical derivatization, in vitro pharmacological characterization, and in vivo behavioral assessment, underpinned by the scientific rationale for each experimental step.

Introduction: Rationale for 7-Fluorochroman-4-amine in Antidepressant Drug Discovery

The selection of this compound as a foundational scaffold is based on several key principles of modern medicinal chemistry:

  • The Privileged Chroman Scaffold: The chroman-4-one and its amine derivatives are versatile heterocyclic systems that have been successfully employed in the development of a wide range of therapeutic agents.[1][2][4][5] Their rigid, bicyclic structure provides a defined three-dimensional orientation for appended pharmacophoric groups, facilitating specific interactions with biological targets.

  • Targeting the Serotonergic System: The primary amine at the 4-position of the chroman ring is an ideal synthetic handle for introducing substituents designed to interact with monoamine transporters and receptors. The serotonergic system, particularly the 5-HT1A receptor and SERT, is a cornerstone of antidepressant pharmacology.[3] Modulation of these targets can restore synaptic serotonin levels and normalize neuronal circuits implicated in depression.

  • The Strategic Role of Fluorine: The incorporation of a fluorine atom at the 7-position is a deliberate design choice. Fluorine substitution is a well-established strategy in drug design to enhance pharmacological properties.[6] It can increase metabolic stability by blocking potential sites of oxidation, improve blood-brain barrier penetration by modulating lipophilicity, and enhance binding affinity through favorable electrostatic interactions with receptor targets.[6]

This guide outlines a logical workflow, from initial chemical synthesis to preclinical behavioral validation, enabling research teams to efficiently explore the therapeutic potential of novel derivatives built upon this promising scaffold.

Synthesis of Novel 7-Fluorochroman-4-amine Derivatives

The primary amine of 7-Fluorochroman-4-amine serves as a versatile point for diversification. Two robust and widely applicable methods for modifying this amine are N-alkylation and reductive amination.

General Synthetic Workflow

The overall process involves derivatizing the primary amine and then proceeding to a comprehensive screening cascade to identify lead compounds.

G cluster_synthesis PART A: Chemical Synthesis Start 7-Fluorochroman-4-amine HCl Base Neutralization (e.g., Et3N, K2CO3) to Free Amine Start->Base Method1 Method 1: Reductive Amination Base->Method1 Method2 Method 2: Direct N-Alkylation Base->Method2 Purify Purification (Column Chromatography) Method1->Purify Method2->Purify Reagents1 Aldehyde/Ketone (R1COR2) + Reducing Agent (e.g., NaBH(OAc)3) Reagents1->Method1 Reagents2 Alkyl Halide (R-X) + Base (e.g., K2CO3) Reagents2->Method2 Library Library of Novel 7-Fluorochroman-4-amine Derivatives Purify->Library

Caption: Synthetic workflow for derivatizing 7-Fluorochroman-4-amine.

Protocol 1: Synthesis via Reductive Amination

Reductive amination is a highly efficient method for forming secondary and tertiary amines by reacting a primary amine with an aldehyde or ketone.[7][8][9] The use of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it is selective for the intermediate imine/iminium ion, does not readily reduce the starting carbonyl compound, and can be used in a one-pot procedure.[9]

Step-by-Step Methodology:

  • Preparation: To a solution of this compound (1.0 mmol) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 mL), add a mild base such as triethylamine (1.2 mmol) to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes at room temperature.

  • Imine Formation: Add the desired aldehyde or ketone (1.1 mmol). If the carbonyl compound is less reactive, the addition of a catalytic amount of acetic acid can facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise to the reaction mixture.

    • Causality Explanation: NaBH(OAc)₃ is a preferred reducing agent because it is less hydridic and more sterically hindered than NaBH₄, making it highly selective for the protonated imine intermediate over the aldehyde/ketone starting material. This selectivity prevents the wasteful reduction of the carbonyl compound and allows for a one-pot reaction.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired N-substituted derivative.

Protocol 2: Synthesis via Direct N-Alkylation

Direct N-alkylation with an alkyl halide is a classic method for amine modification.[10] The choice of a suitable base is critical to deprotonate the amine nucleophile without promoting unwanted side reactions.[11]

Step-by-Step Methodology:

  • Preparation: Suspend this compound (1.0 mmol) and a base such as potassium carbonate (K₂CO₃) (2.5 mmol) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) (10 mL). Stir vigorously.

    • Causality Explanation: Potassium carbonate is a moderately strong inorganic base that is effective for deprotonating the amine hydrochloride and the resulting secondary amine, but it is not nucleophilic itself, preventing competition with the amine for the alkyl halide. Acetonitrile is a preferred solvent as it effectively dissolves the reactants and facilitates the Sₙ2 reaction pathway.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, substituted phenethyl bromides) (1.1 mmol) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

ParameterReductive AminationDirect N-Alkylation
Starting Materials Aldehydes, KetonesAlkyl Halides
Key Reagent NaBH(OAc)₃K₂CO₃, Cs₂CO₃
Temperature Room TemperatureRoom Temp to 80 °C
Advantages High functional group tolerance, mild conditions, wide substrate scope.Simple procedure, readily available reagents.
Disadvantages Can be slower for hindered substrates.Risk of over-alkylation, requires more forcing conditions.

In Vitro Pharmacological Evaluation

Once a library of derivatives is synthesized, a systematic in vitro screening cascade is essential to identify compounds with the desired pharmacological profile. The primary targets for this series are the human 5-HT1A receptor and the serotonin transporter (SERT).

In Vitro Screening Workflow

G cluster_invitro PART B: In Vitro Screening Library Library of Novel Derivatives Binding Primary Screen: Radioligand Binding Assays Library->Binding Potency Determine Ki, EC50/IC50 Binding->Potency Targets Targets: h-5-HT1A Receptor h-SERT Targets->Binding Functional Secondary Screen: Functional Assays Lead Lead Candidates for In Vivo Testing Functional->Lead cAMP 5-HT1A Functional Assay (cAMP Inhibition) cAMP->Functional Uptake SERT Functional Assay (Serotonin Reuptake) Uptake->Functional Potency->Functional

Caption: In vitro screening cascade for novel antidepressant candidates.

Protocol 3: 5-HT1A Receptor Radioligand Binding Assay

This competitive binding assay determines the affinity (Ki) of a test compound for the 5-HT1A receptor by measuring its ability to displace a known high-affinity radioligand.[12][13][14]

Step-by-Step Methodology:

  • Membrane Preparation: Use commercially available cell membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor. Thaw membranes on ice and resuspend in binding buffer (50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes (e.g., 10 µg protein/well).

    • Radioligand: [³H]8-OH-DPAT at a final concentration near its Kd (e.g., 0.25 nM).[13]

    • Test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • For non-specific binding (NSB) wells, add a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin or metergoline).[13][15]

    • For total binding (TB) wells, add binding buffer instead of test compound or NSB ligand.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percent specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: SERT Radioligand Binding Assay

This assay is analogous to the 5-HT1A assay and measures the affinity of test compounds for the serotonin transporter.

Step-by-Step Methodology:

  • Membrane Preparation: Use membranes from cells expressing the human SERT or porcine brain membranes.[16]

  • Assay Setup: Similar to the 5-HT1A assay, but use a SERT-specific radioligand such as [³H]Paroxetine or [³H]Citalopram. For non-specific binding, use a known SERT inhibitor like fluoxetine or paroxetine (10 µM).

  • Incubation, Harvesting, and Quantification: Follow the same procedures as in Protocol 3.2.

  • Data Analysis: Calculate Ki values using the Cheng-Prusoff equation as described above.

Protocol 5: 5-HT1A Functional Assay (cAMP Inhibition)

The 5-HT1A receptor is coupled to the Gi/o G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[17][18] This assay measures the functional activity (agonism or antagonism) of a compound by quantifying its effect on cAMP levels.

Step-by-Step Methodology:

  • Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor in a 96- or 384-well plate and incubate overnight.

  • Assay Procedure:

    • Remove culture medium and add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For Agonist Mode: Add the test compound at various concentrations along with a fixed concentration of forskolin (an adenylyl cyclase activator).

    • Causality Explanation: Forskolin is used to artificially elevate intracellular cAMP levels. A 5-HT1A agonist will inhibit this forskolin-stimulated cAMP production, providing a measurable decrease in signal that is proportional to the agonist's efficacy and potency.

    • For Antagonist Mode: Pre-incubate the cells with the test compound, then add a fixed concentration of a known 5-HT1A agonist (e.g., 8-OH-DPAT) along with forskolin.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[19][20]

  • Data Analysis: Plot the cAMP response against the log concentration of the test compound. For agonists, determine the EC₅₀ (potency) and the maximal inhibition (efficacy). For antagonists, determine the IC₅₀.

In Vivo Behavioral Evaluation

Compounds that demonstrate high affinity and functional potency in vitro should be advanced to in vivo models to assess their antidepressant-like effects. The following are core, validated behavioral tests in rodents.[17]

In Vivo Screening Workflow

G cluster_invivo PART C: In Vivo Behavioral Screening Lead Lead Candidates from In Vitro Dosing Animal Dosing (e.g., mouse, i.p. or p.o.) Lead->Dosing FST Forced Swim Test (FST) (Behavioral Despair) Dosing->FST TST Tail Suspension Test (TST) (Behavioral Despair) Dosing->TST SPT Sucrose Preference Test (SPT) (Anhedonia) Dosing->SPT Analysis Measure Immobility Time (FST/TST) Measure Sucrose Preference (SPT) FST->Analysis TST->Analysis SPT->Analysis Efficacy Determine Antidepressant-like Efficacy Analysis->Efficacy

Caption: In vivo screening workflow for assessing antidepressant-like activity.

Protocol 6: Forced Swim Test (FST)

The FST is a widely used test to screen for antidepressant activity.[6][21][22] It is based on the principle that animals will cease escape-oriented behaviors when placed in a stressful, inescapable situation. Antidepressants are known to increase the duration of active, escape-oriented behaviors.

Step-by-Step Methodology:

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 15 cm diameter) filled with water (23-25 °C) to a depth where the mouse cannot touch the bottom or escape (approx. 15 cm).

  • Acclimation & Dosing: Allow animals (e.g., male C57BL/6 mice) to acclimate to the testing room for at least 1 hour. Administer the test compound or vehicle control (e.g., intraperitoneally, i.p.) 30-60 minutes prior to the test.

  • Test Procedure: Gently place each mouse into the water cylinder for a 6-minute session.[6] The session is typically recorded for later scoring.

  • Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test.[6] Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the vehicle-treated and drug-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time indicates an antidepressant-like effect.

Protocol 7: Tail Suspension Test (TST)

Similar to the FST, the TST induces a state of behavioral despair in mice and is sensitive to antidepressant drugs.[23][24][25][26][27]

Step-by-Step Methodology:

  • Apparatus: A suspension box or bar from which the mouse can be hung by its tail, ensuring it cannot reach any surfaces.

  • Acclimation & Dosing: As described for the FST.

  • Test Procedure: Suspend each mouse by its tail using adhesive tape, approximately 1-2 cm from the tip. The test duration is 6 minutes.[25][26]

  • Scoring: A trained observer, blind to the treatment groups, scores the total duration of immobility over the 6-minute test. Immobility is defined as the complete absence of limb or body movement, except for respiration.

  • Data Analysis: Compare the mean immobility time between groups. A significant decrease in immobility suggests antidepressant activity.

Protocol 8: Sucrose Preference Test (SPT)

Anhedonia, the reduced ability to experience pleasure, is a core symptom of depression. The SPT measures anhedonia in rodents by assessing their preference for a sweetened solution over plain water.[28][29][30][31]

Step-by-Step Methodology:

  • Habituation: House mice individually. For 48 hours, habituate them to drinking from two sipper bottles, both containing plain water.

  • Baseline Preference: Replace one water bottle with a 1% sucrose solution for 24-48 hours. The position of the bottles should be switched every 12 hours to avoid side preference.[29] Measure the consumption from each bottle by weighing them. Calculate the baseline sucrose preference as: (Sucrose Intake / Total Fluid Intake) x 100.

  • Stress Induction (Optional but Recommended): To induce a depressive-like state with anhedonia, subject the animals to a chronic stress paradigm (e.g., chronic unpredictable mild stress) for several weeks.

  • Test Procedure: Following chronic stress and drug/vehicle administration, repeat the two-bottle choice test as in the baseline phase.

  • Data Analysis: Compare the sucrose preference percentage between the vehicle- and drug-treated groups. A reversal of the stress-induced deficit in sucrose preference is indicative of an antidepressant effect.

ParameterForced Swim Test (FST)Tail Suspension Test (TST)Sucrose Preference Test (SPT)
Behavioral Construct Behavioral DespairBehavioral DespairAnhedonia
Primary Measure Immobility TimeImmobility Time% Sucrose Preference
Test Duration 6 minutes6 minutes24-48 hours
Key Advantage High throughput, sensitive to acute treatment.High throughput, no risk of hypothermia.High face validity for a core symptom of depression.
Considerations Sensitive to motor effects, potential for hypothermia.Some mouse strains climb their tails.Requires longer testing period, sensitive to taste perception.

Conclusion

The strategic use of this compound as a starting scaffold provides a robust platform for the discovery of novel antidepressant agents. The synthetic protocols detailed herein offer reliable and versatile methods for generating diverse chemical libraries. By integrating these synthetic efforts with the systematic in vitro and in vivo screening cascades, researchers can efficiently identify and characterize new chemical entities with promising therapeutic potential for the treatment of major depressive disorder. This structured, rationale-driven approach enhances the probability of success in identifying lead candidates worthy of further preclinical and clinical development.

References

Application Notes and Protocols for the Preclinical Development of 7-Fluorochroman-4-amine hydrochloride as a Novel Anxiolytic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Anxiety disorders represent a significant global health challenge, necessitating the development of novel therapeutic agents with improved efficacy and favorable side-effect profiles.[1] This document outlines a comprehensive preclinical workflow for the investigation of 7-Fluorochroman-4-amine hydrochloride, a novel small molecule, as a potential anxiolytic agent. These application notes and protocols are intended for researchers, scientists, and drug development professionals, providing a structured approach from initial compound characterization to in vivo efficacy and safety assessment.

The chromanamine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown affinity for various central nervous system (CNS) targets. The introduction of a fluorine atom can modulate the physicochemical properties of a molecule, potentially enhancing its metabolic stability and brain penetrability. This guide provides the rationale and step-by-step methodologies to systematically evaluate the anxiolytic potential of this compound, adhering to the principles of scientific integrity and regulatory guidelines.[2][3][4]

Preclinical Development Workflow

The preclinical development of a novel anxiolytic candidate is a multi-stage process. The following diagram illustrates the proposed workflow for this compound.

Preclinical Workflow cluster_0 Phase 1: Compound Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Behavioral Assessment cluster_3 Phase 4: Preliminary Safety & IND-Enabling Studies PhysChem Physicochemical Characterization Purity Purity and Stability Analysis PhysChem->Purity Initial QC ReceptorBinding Receptor Binding Assays (GABA-A, 5-HT) Purity->ReceptorBinding Proceed if pure & stable FunctionalAssays Functional Assays ReceptorBinding->FunctionalAssays Investigate mechanism EPM Elevated Plus Maze (EPM) FunctionalAssays->EPM Evaluate in vivo efficacy LDB Light-Dark Box (LDB) EPM->LDB Confirm anxiolytic-like effects OFT Open Field Test (OFT) LDB->OFT Assess locomotor effects Tox Preliminary Toxicology OFT->Tox Safety assessment PK Pharmacokinetics (PK) Tox->PK ADME profiling

References

Application Note: Quantitative Analysis of 7-Fluorochroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 7-Fluorochroman-4-amine hydrochloride, a key intermediate in pharmaceutical research and development. Accurate quantification is critical for ensuring purity, stability, and quality control. This application note details three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and UV-Visible Spectrophotometry. Each section explains the underlying scientific principles, offers step-by-step experimental protocols, and discusses method validation in accordance with ICH Q2(R2) guidelines to ensure data integrity and reliability.[1][2] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction

7-Fluorochroman-4-amine and its hydrochloride salt are important structural motifs found in various pharmacologically active compounds. The chroman core is a privileged scaffold in medicinal chemistry, and the introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the development of robust and reliable analytical methods for the precise quantification of this compound is essential for raw material testing, in-process control, and final product release in drug development.

This guide provides a multi-faceted approach to the quantification of this compound, leveraging the specificity of chromatography and the accessibility of spectrophotometry. The causality behind experimental choices is explained to empower scientists to adapt these methods to their specific laboratory contexts.

Physicochemical Properties of 7-Fluorochroman-4-amine

A foundational understanding of the analyte's properties is crucial for analytical method development.

PropertyValueSource
Molecular Formula C₉H₁₀FNO[3]
Molecular Weight 167.18 g/mol [3]
Form (as Hydrochloride) Salt, likely a crystalline solidGeneral Chemical Knowledge
Solubility Expected to be soluble in aqueous and polar organic solventsGeneral Chemical Knowledge
Structure Chroman ring with a fluorine at position 7 and an amine at position 4[3]

General Analytical Workflow

A systematic approach is essential for achieving accurate and reproducible results. The diagram below outlines the general workflow, from sample receipt to final data reporting, incorporating critical quality control and validation steps.

G cluster_prep Phase 1: Preparation & Planning cluster_analysis Phase 2: Execution cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt & Login Standard Reference Standard Preparation Protocol Method Selection & Validation Protocol Design SST System Suitability Testing (SST) Protocol->SST Proceed if protocol is defined Analysis Sample & Standard Analysis SST->Analysis Proceed if SST passes Deriv Derivatization (If Required) Analysis->Deriv e.g., GC-MS, UV-Vis Process Data Acquisition & Peak Integration Analysis->Process Calc Quantification & Statistical Analysis Process->Calc Report Final Report & Certificate of Analysis Calc->Report

Caption: General workflow for the quantification of 7-Fluorochroman-4-amine HCl.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Principle: Reversed-phase HPLC is the premier method for the quantification of moderately polar, non-volatile pharmaceutical compounds. This compound is separated from potential impurities on a non-polar stationary phase (C18) using a polar mobile phase. The amine group's protonation state is controlled by the mobile phase pH, which is critical for achieving sharp, symmetrical peaks. The aromatic chroman structure allows for sensitive detection using a UV detector.

HPLC Experimental Protocol

G cluster_prep Preparation cluster_run Chromatographic Run cluster_process Data Analysis MobilePhase Prepare Mobile Phase: ACN:Buffer Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Standard Prepare Stock & Working Standard Solutions Inject Inject Blank, Standards, & Samples Standard->Inject Sample Prepare Sample Solutions Sample->Inject Equilibrate->Inject Detect Detect at λmax (e.g., 266 nm) Inject->Detect Integrate Integrate Peak Areas Detect->Integrate CalCurve Generate Calibration Curve Integrate->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: Workflow for the HPLC-UV quantification method.

A. Instrumentation & Materials

  • HPLC system with quaternary pump, autosampler, column oven, and UV/PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (0.45 µm, PTFE or Nylon).

B. Reagents

  • This compound reference standard.

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Potassium phosphate monobasic (KH₂PO₄), analytical grade.

  • Phosphoric acid (H₃PO₄), analytical grade.

  • Water, HPLC grade.

C. Procedure

  • Mobile Phase Preparation: Prepare a 25 mM potassium phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of HPLC water. Adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer and ACN. A typical starting gradient or isocratic condition would be 70:30 (Buffer:ACN). Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and methanol to create a 100 µg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh a sample containing an expected ~10 mg of the analyte and prepare a 100 µg/mL stock solution as described for the standard. Dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: 70:30 (v/v) 25 mM KH₂PO₄ pH 3.0 : Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 266 nm (Note: Determine the λmax by running a PDA scan of the standard).[4]

  • Analysis Sequence: Inject a blank (diluent), followed by the calibration standards in increasing order of concentration, then the samples.

  • Data Analysis: Plot the peak area of the analyte versus the concentration of the calibration standards. Perform a linear regression to obtain the calibration curve. Calculate the concentration of the analyte in the samples using the regression equation.

HPLC Method Validation Summary

All validation must be performed according to a pre-approved protocol, with acceptance criteria justified for the method's intended purpose.[2][5]

ParameterTypical Acceptance CriteriaRationale
Specificity Peak is pure and free from interference from blank/placebo.Ensures the signal is only from the analyte.[5]
Linearity Correlation coefficient (r²) ≥ 0.999Demonstrates a direct relationship between concentration and response.[5]
Accuracy 98.0% - 102.0% recovery for spiked samples.Measures the closeness of the results to the true value.[5]
Precision (RSD) Repeatability ≤ 1.0%; Intermediate Precision ≤ 2.0%Assesses the method's consistency and reproducibility.[5][6]
Range Typically 80% - 120% of the test concentration.The interval providing acceptable accuracy, precision, and linearity.
LOQ/LOD Signal-to-Noise Ratio: LOQ ≈ 10:1; LOD ≈ 3:1Defines the lowest concentration that can be reliably quantified or detected.
Robustness %RSD ≤ 2.0% after minor changes (pH, flow rate, % organic).Shows the method's reliability with small, deliberate variations.[7]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for both quantification and identification, offering high specificity. Due to the polarity and low volatility of the amine hydrochloride, direct analysis is challenging and can lead to poor peak shape.[8] Therefore, a derivatization step is employed to convert the amine into a more volatile and thermally stable derivative, typically using an acylating agent like trifluoroacetic anhydride (TFAA).[8] The resulting trifluoroacetylated compound is then separated by GC and detected by MS, which provides structural confirmation and allows for highly selective quantification using Selected Ion Monitoring (SIM).

GC-MS Experimental Protocol

G cluster_prep Sample Preparation cluster_run GC-MS Run cluster_process Data Analysis Prepare Prepare Stock Solutions Deriv Derivatize Samples & Standards with TFAA Prepare->Deriv Extract Liquid-Liquid Extraction Deriv->Extract Inject Inject into GC Extract->Inject Separate Separate on DB-5ms Column Inject->Separate Ionize Electron Impact Ionization (EI) Separate->Ionize Scan Full Scan (ID) & SIM Mode (Quant) Ionize->Scan CalCurve Generate Calibration Curve Scan->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: Workflow for the GC-MS quantification method including derivatization.

A. Instrumentation & Materials

  • GC-MS system with a split/splitless injector and an electron ionization (EI) source.

  • DB-5ms column (or equivalent, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Autosampler vials with inserts, heating block.

B. Reagents

  • Trifluoroacetic anhydride (TFAA).

  • Pyridine or Triethylamine (as a catalyst/acid scavenger).

  • Ethyl acetate, HPLC grade.

  • Anhydrous sodium sulfate.

C. Procedure

  • Standard/Sample Preparation: Prepare stock solutions of the standard and sample in a suitable aprotic solvent (e.g., acetonitrile) at ~1 mg/mL.

  • Derivatization:

    • To 100 µL of the sample or standard solution in a vial, add 50 µL of pyridine.

    • Add 100 µL of TFAA.

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Cool to room temperature.

  • Extraction:

    • Add 1 mL of deionized water and 1 mL of ethyl acetate to the vial.

    • Vortex for 1 minute and allow the layers to separate.

    • Transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the dried organic layer to an autosampler vial for analysis.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm)

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1)

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.[9]

    • MS Transfer Line: 280 °C

    • Ion Source Temp: 230 °C

    • Acquisition Mode: Initially run in Full Scan mode (m/z 50-400) to identify the derivative peak and its fragmentation pattern. For quantification, switch to SIM mode and monitor 3-4 characteristic ions.

  • Data Analysis: Using the SIM data, create a calibration curve by plotting the combined area of the quantifier and qualifier ions against concentration. Calculate sample concentrations from this curve.

Method 3: UV-Visible Spectrophotometry

Principle: This method is based on Beer-Lambert's law and measures the absorbance of the analyte in a solution. It is a simple and rapid technique, best suited for pure substances or simple formulations where excipients do not absorb at the analytical wavelength. The aromatic ring in 7-Fluorochroman-4-amine provides a natural chromophore for direct UV analysis. For enhanced sensitivity or to overcome matrix interference, a derivatization reaction can be used to create a new, strongly colored species.[10][11]

UV-Vis Experimental Protocol (Direct Measurement)

A. Instrumentation & Materials

  • Dual-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Standard laboratory glassware.

B. Reagents

  • Methanol, UV grade, or 0.1 M Hydrochloric Acid.

C. Procedure

  • Wavelength Determination (λmax): Prepare a ~10 µg/mL solution of the reference standard in the chosen solvent. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation: Prepare a stock solution (e.g., 100 µg/mL) and dilute to create a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) that give absorbance values within the linear range of the instrument (typically 0.1-1.0 AU).

  • Sample Preparation: Prepare a sample solution with a theoretical concentration that falls within the middle of the calibration range.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard and the sample solution.

  • Data Analysis: Plot absorbance vs. concentration for the standards to create a calibration curve. Use the linear regression equation to determine the concentration of the sample.

Note on Derivatization: If specificity is a concern, a derivatization reaction can be employed. For primary amines like 7-Fluorochroman-4-amine, a reagent such as 1,2-naphthoquinone-4-sulfonate can be used to form a colored product with a λmax in the visible region (e.g., ~430-460 nm), moving the analysis away from potential UV-absorbing interferences.[10] This involves optimizing reaction conditions (pH, temperature, time) and following a similar calibration procedure.

Conclusion

The analytical methods presented provide a robust framework for the accurate and reliable quantification of this compound.

  • HPLC-UV is recommended as the primary method for quality control and release testing due to its high precision, specificity, and robustness.

  • GC-MS serves as an excellent confirmatory technique and is particularly useful for identifying and quantifying volatile impurities, especially after derivatization.

  • UV-Vis Spectrophotometry offers a rapid, cost-effective screening tool for relatively pure samples but lacks the specificity of chromatographic methods.

The selection of the most appropriate method depends on the specific application, available instrumentation, and the required level of validation. All methods must be thoroughly validated according to ICH guidelines to ensure they are fit for their intended purpose.[1][6]

References

Application Note: Integrating 7-Fluorochroman-4-amine Hydrochloride into High-Throughput Screening Workflows for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of 7-Fluorochroman-4-amine hydrochloride in high-throughput screening assays.

Abstract

High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1][2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the incorporation of this compound, a novel small molecule with a promising scaffold, into HTS campaigns. While the specific biological target for this compound is yet to be fully elucidated, this guide will proceed under the hypothesis that its chroman-amine structure makes it a candidate for modulating G-protein coupled receptor (GPCR) activity. We will detail critical considerations for compound handling, assay design, and the execution of two distinct, robust HTS assays: a Fluorescence Polarization (FP) binding assay and an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) for functional downstream analysis. The protocols and workflows herein are designed to be self-validating systems, ensuring data integrity and reproducibility.

Introduction: The Potential of this compound in Drug Discovery

The chroman scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The addition of a fluorine atom can significantly alter a molecule's physicochemical properties, such as metabolic stability and binding affinity, making this compound an intriguing candidate for screening libraries. For the purposes of this application note, we will hypothesize its interaction with a GPCR target, a large family of transmembrane proteins that are the focus of a significant portion of drug discovery efforts. This guide will provide the foundational methodologies to assess the compound's activity against such a target in a high-throughput format.

Physicochemical Properties and Compound Management

Proper handling and characterization of any new compound are paramount for successful HTS campaigns to ensure data quality and avoid artifacts.[4]

Table 1: Properties of this compound

PropertyValueSource
CAS Number 2138271-67-5ChemScene[5]
Molecular Formula C₁₀H₁₃ClFNOChemScene[5]
Molecular Weight 217.67 g/mol ChemScene[5]
Purity ≥98%ChemScene[5]
Protocol 1: Compound Preparation and Handling for HTS

The causality behind this protocol is to ensure the compound's integrity and accurate dispensing, which are critical for reproducible results.[4][6]

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, typically 10 mM. Most small molecule libraries are stored in DMSO.[7]

    • Ensure complete dissolution by vortexing. Gentle heating or sonication may be applied if necessary, but monitor for any degradation.

  • Solubility Assessment:

    • Before proceeding, perform a kinetic solubility test in the final assay buffer to determine the maximum soluble concentration. This is crucial to avoid compound precipitation in the assay wells, which can lead to false positives.

  • Assay Plate Preparation (Quantitative HTS):

    • For quantitative HTS (qHTS), a concentration-response curve is generated for each compound in the primary screen.[8]

    • Using an acoustic liquid handler (e.g., Labcyte Echo) or a tip-based liquid handler, perform serial dilutions from the stock solution to create intermediate plates.

    • From the intermediate plates, dispense nanoliter volumes of the compound into 384- or 1536-well assay plates to achieve the final desired concentrations. This process minimizes the final DMSO concentration in the assay to typically <1% v/v to avoid solvent-induced artifacts.[7]

High-Throughput Screening Workflow

A systematic approach to HTS is essential, from assay development to hit validation.[1][9] The goal is to develop a robust, miniaturized assay with a Z' factor > 0.5, indicating a large separation between positive and negative controls.[9]

HTS_Workflow cluster_dev Assay Development & Validation cluster_screen Screening Campaign cluster_analysis Hit Identification & Follow-up Assay_Select Assay Technology Selection Assay_Dev Miniaturization & Optimization (384/1536-well) Assay_Select->Assay_Dev Adapt assay Z_Factor Z' Factor Validation (>0.5) Assay_Dev->Z_Factor Test controls Pilot Pilot Screen (~2,000 compounds) Z_Factor->Pilot HTS Full Library HTS Pilot->HTS Proceed if Z > 0.5 Data_Analysis Data Analysis & Hit Picking HTS->Data_Analysis Confirmation Hit Confirmation (Fresh Compound) Data_Analysis->Confirmation Validate SAR Preliminary SAR Confirmation->SAR Analyze

Figure 1: A generalized workflow for a high-throughput screening campaign.

Application Example 1: Fluorescence Polarization (FP) Competitive Binding Assay

FP assays are a powerful, homogeneous technique for studying molecular interactions and are well-suited for HTS.[10][11] The principle relies on the change in the rotational speed of a fluorescently labeled ligand (tracer) when it binds to a larger protein. An unbound tracer tumbles rapidly, resulting in low polarization of emitted light. When bound to the target protein, its tumbling slows, increasing the polarization.[10][11]

Protocol 2: FP Assay for a Hypothetical GPCR Target

This protocol describes a competitive binding assay to determine if this compound can displace a known fluorescent ligand from our hypothetical GPCR.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., PBS with 0.01% BSA) that maintains the stability of the target protein.

    • Target Protein: Dilute the purified GPCR to a working concentration determined during assay development. This concentration should ideally be close to the Kd of the tracer and result in a significant polarization shift upon binding.[12]

    • Fluorescent Tracer: Prepare a working solution of the fluorescently labeled ligand at a concentration typically at or below its Kd for the receptor.[12]

  • Assay Execution (384-well format):

    • Dispense 5 µL of assay buffer into all wells of a 384-well, low-binding black plate.

    • Using an acoustic dispenser, transfer ~20-50 nL of this compound from the compound source plates into the assay plate wells.

    • Controls:

      • Negative Control (0% inhibition): Add DMSO only (maximum polarization).

      • Positive Control (100% inhibition): Add a known, unlabeled potent ligand for the GPCR (minimum polarization).

    • Add 10 µL of the target protein solution to all wells except those for the "tracer only" control.

    • Add 5 µL of the fluorescent tracer solution to all wells.

    • Incubate the plate at room temperature for the optimized time (e.g., 60 minutes) to reach binding equilibrium, protected from light.

  • Data Acquisition:

    • Read the plate on a plate reader equipped with filters for fluorescence polarization.[13] The reader measures the intensity of emitted light parallel and perpendicular to the plane of polarized excitation light.

  • Data Analysis:

    • The polarization (mP) values are calculated by the instrument.

    • The percent inhibition for each well is calculated using the formula: % Inhibition = 100 * (Max_mP - Sample_mP) / (Max_mP - Min_mP)

    • Plot percent inhibition against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Application Example 2: AlphaLISA Functional Assay for Downstream Signaling

To assess the functional consequence of binding, we can use an AlphaLISA assay to measure the modulation of a downstream second messenger, such as cyclic AMP (cAMP), which is common in GPCR signaling. AlphaLISA is a bead-based, no-wash immunoassay technology that is highly sensitive and amenable to HTS.[14][15]

Signaling_Pathway cluster_membrane Cell Membrane Compound 7-Fluorochroman-4-amine (Agonist) GPCR GPCR (Hypothetical Target) Compound->GPCR:port G_Protein G-Protein GPCR->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP (Second Messenger) AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

Figure 2: A hypothetical GPCR signaling pathway leading to cAMP production.

Protocol 3: AlphaLISA cAMP Assay

This protocol outlines the steps to measure changes in intracellular cAMP levels in response to treatment with this compound.[16][17]

  • Cell Preparation:

    • Culture cells expressing the GPCR of interest.

    • On the day of the assay, harvest and resuspend the cells in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

    • Adjust the cell density to the optimized concentration.

  • Assay Execution (384-well format):

    • Dispense 5 µL of the cell suspension into the wells of a 384-well white opaque plate.

    • Add ~20-50 nL of this compound or control compounds to the wells.

    • Incubate the plate for the optimized stimulation time (e.g., 30 minutes) at 37°C.

    • Lyse the cells by adding 5 µL of the AlphaLISA lysis buffer containing biotinylated-cAMP (the tracer) and incubate for the recommended time.

    • Add 15 µL of a mixture containing the anti-cAMP Acceptor beads and Streptavidin Donor beads.[14][16]

    • Incubate the plate in the dark at room temperature for 60-180 minutes.

  • Data Acquisition:

    • Read the plate on an Alpha-enabled plate reader (e.g., PerkinElmer EnVision), which excites the Donor beads at 680 nm and measures the light emitted from the Acceptor beads at 615 nm.[15]

  • Data Analysis:

    • The AlphaLISA signal is inversely proportional to the amount of cAMP produced by the cells.

    • Generate a standard curve using known concentrations of cAMP.

    • Interpolate the cAMP concentrations in the sample wells from the standard curve.

    • Plot the cAMP concentration against the logarithm of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Managing Assay Interference: Autofluorescence

A common issue with novel compounds in fluorescence-based assays is autofluorescence, which can lead to false positives.[18][19][20] It is crucial to perform a counter-screen to identify compounds that fluoresce at the assay's excitation and emission wavelengths.

Protocol 4: Autofluorescence Counter-Screen
  • Prepare a 384-well plate exactly as described in the primary assay protocol (e.g., the FP assay), but omit a key biological component (e.g., the target protein).

  • Add the test compound, this compound, at its highest screening concentration.

  • Read the plate using the same instrument settings as the primary screen.

  • Any significant signal in this "null" assay indicates that the compound itself is fluorescent and is a potential source of interference.[18] Such hits should be flagged for further investigation. Choosing fluorophores with red-shifted excitation and emission can also help reduce the incidence of autofluorescence.[19]

Summary of Expected Data

The following table summarizes the key data points that would be generated from the described HTS assays.

Table 2: HTS Data Summary

Assay TypePrimary ReadoutKey ParameterInterpretation
Fluorescence Polarization Millipolarization (mP)IC₅₀The concentration at which the compound displaces 50% of the fluorescent tracer, indicating binding affinity.
AlphaLISA cAMP AlphaLISA CountsEC₅₀ / IC₅₀The concentration at which the compound elicits 50% of the maximal response (agonist) or inhibits 50% of the agonist response (antagonist).
Autofluorescence Fluorescence IntensitySignal-to-BackgroundA high signal indicates intrinsic compound fluorescence, flagging a potential false positive.

Conclusion

This compound represents a novel chemical entity with potential for drug discovery. By leveraging the systematic HTS workflows and robust assay technologies detailed in this guide, researchers can effectively characterize its biological activity. The provided protocols for a primary binding assay (FP) and a secondary functional assay (AlphaLISA), coupled with essential counter-screening for artifacts, establish a comprehensive framework for identifying and validating true hits. This self-validating approach ensures high-quality, reproducible data, paving the way for subsequent hit-to-lead optimization campaigns.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Fluorochroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Fluorochroman-4-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this valuable chiral building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction

7-Fluorochroman-4-amine and its derivatives are significant scaffolds in medicinal chemistry, particularly for targeting the central nervous system.[1][2] The synthesis, while conceptually straightforward, involves several critical steps where issues can arise, impacting yield, purity, and stereochemical integrity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address these potential hurdles.

The overall synthetic pathway typically involves two key stages: the formation of the 7-fluorochroman-4-one precursor, followed by its conversion to the target amine via reductive amination, and subsequent hydrochloride salt formation.

Part 1: Troubleshooting Guide & FAQs

Section A: Synthesis of the Precursor, 7-Fluorochroman-4-one
Question 1: My intramolecular Friedel-Crafts acylation to form 7-fluorochroman-4-one is resulting in a low yield and a complex mixture of byproducts. What's going wrong?

Answer: This is a common issue often rooted in reaction concentration and the strength of the acid catalyst. The primary competing reaction is intermolecular acylation, where two different molecules react to form polymeric material instead of the desired intramolecular cyclization.[3]

Causality & Troubleshooting:

  • High Concentration: At high concentrations, the probability of two reactant molecules encountering each other increases, favoring intermolecular reactions.

    • Solution: Employ high-dilution conditions. This involves using a larger volume of solvent to decrease the concentration of the starting material, thereby promoting the desired intramolecular cyclization.[3]

  • Overly Harsh Acidic Conditions: Strong acids like polyphosphoric acid (PPA) can sometimes lead to dealkylation or other rearrangements on the aromatic ring, especially with sensitive substrates.[3]

    • Solution: Consider using a milder Lewis acid or Brønsted acid catalyst. For instance, triflimide has been shown to be effective for similar cyclizations under mild conditions.[4][5] Also, ensure strict temperature control as excessive heat can promote side reactions.

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization of 3-(3-Fluorophenoxy)propanoic Acid
ParameterRecommended Condition
Starting Material 3-(3-Fluorophenoxy)propanoic acid
Catalyst Polyphosphoric acid (PPA)
Ratio ~10 times the weight of the starting material
Temperature 90-100°C
Time 1-2 hours (monitor by TLC)
Workup Quench with crushed ice, extract with an organic solvent (e.g., dichloromethane), wash with saturated sodium bicarbonate solution.

Self-Validation: A successful reaction will show a clean conversion of the starting material to a single major product spot on the TLC plate with a different Rf value. The crude ¹H NMR should show the disappearance of the carboxylic acid proton and the appearance of characteristic aromatic and aliphatic signals for 7-fluorochroman-4-one.

Section B: Reductive Amination of 7-Fluorochroman-4-one
Question 2: The reductive amination of my 7-fluorochroman-4-one with ammonia is giving me significant amounts of the secondary amine and unreacted ketone. How can I improve the selectivity for the primary amine?

Answer: This is a classic challenge in reductive amination known as over-alkylation. The initially formed primary amine is nucleophilic and can react with another molecule of the ketone to form a secondary amine. The choice of reducing agent and reaction conditions is critical to minimize this.[6][7][8]

Causality & Troubleshooting:

  • Reducing Agent Reactivity: A highly reactive reducing agent like sodium borohydride (NaBH₄) can reduce the ketone faster than imine formation, leading to the formation of 7-fluorochroman-4-ol as a major byproduct. Conversely, if the imine forms rapidly and the reduction is slow, the primary amine product has more time to react further.[7]

    • Solution: Use a milder, more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose as it is less reactive towards ketones but highly effective for reducing iminium ions.[8] Sodium cyanoborohydride (NaBH₃CN) is also effective but generates toxic cyanide waste.[7][9]

  • Stoichiometry of Ammonia: An insufficient amount of the amine source (ammonia) can leave unreacted ketone available to react with the primary amine product.

    • Solution: Use a large excess of the ammonia source. Using ammonium acetate or a solution of ammonia in methanol can provide a high concentration of ammonia to drive the initial imine formation and outcompete the primary amine product in reacting with the ketone.

Workflow for Troubleshooting Reductive Amination

Caption: Decision workflow for troubleshooting reductive amination.

Section C: Purification and Salt Formation
Question 3: My final free-base, 7-Fluorochroman-4-amine, is an oil and difficult to purify by column chromatography. Is there a better way to handle it?

Answer: Yes, converting the free-base amine to its hydrochloride salt is a standard and highly effective method for purification and handling. Amines characteristically form salts with strong mineral acids like HCl.[10][11] This process typically induces crystallization, allowing for purification by recrystallization rather than chromatography. The resulting salt is often a stable, crystalline solid that is easier to handle and store.[11]

Causality & Troubleshooting:

  • Solvent Choice for Salt Formation: The choice of solvent is crucial for successful crystallization. The free base should be soluble, while the hydrochloride salt should be sparingly soluble to precipitate out.

    • Solution: A common solvent system is a non-polar solvent like diethyl ether or ethyl acetate. The free base is dissolved in the solvent, and then a solution of HCl (e.g., HCl in diethyl ether or isopropanol) is added.[12]

  • Water Content: The presence of water can sometimes hinder crystallization.

    • Solution: Use anhydrous solvents and reagents. A method to generate HCl in situ under anhydrous conditions is to use a trialkylsilylhalide, such as trimethylsilyl chloride (TMSCl), in the presence of a protic solvent like methanol or ethanol.[12]

Experimental Protocol: Hydrochloride Salt Formation
StepProcedure
1. Dissolution Dissolve the crude 7-Fluorochroman-4-amine free base in a minimal amount of anhydrous ethyl acetate.
2. Acidification Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until the solution becomes acidic (test with pH paper on a withdrawn drop).
3. Precipitation A white precipitate of the hydrochloride salt should form. Continue stirring in an ice bath for 30 minutes to an hour to maximize precipitation.
4. Isolation Collect the solid by vacuum filtration.
5. Washing Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
6. Drying Dry the resulting white solid under vacuum to obtain pure this compound.

Self-Validation: The formation of a crystalline solid is a positive indicator. The purity can be confirmed by melting point analysis (salts typically have sharp, high melting points) and NMR spectroscopy. In the ¹H NMR, a downfield shift of the protons adjacent to the amine is expected, and the -NH₂ protons will appear as a broad singlet, often exchangeable with D₂O.

Section D: Stereochemistry
Question 4: I need to synthesize a single enantiomer of 7-Fluorochroman-4-amine. What are the best strategies?

Answer: Obtaining a single enantiomer is a critical step for many pharmaceutical applications.[1] There are two primary approaches: asymmetric synthesis or resolution of the racemic mixture.

Causality & Strategies:

  • Asymmetric Synthesis: This involves creating the chiral center at the C4 position stereoselectively.

    • Method: Asymmetric transfer hydrogenation of the precursor 7-fluorochroman-4-one using a chiral catalyst (e.g., a Ru- or Rh-based catalyst) can directly yield an enantiomerically enriched alcohol, which can then be converted to the amine.[13] Another advanced approach is asymmetric catalytic reductive amination.

  • Chiral Resolution: This is a classical method that involves separating the two enantiomers from the racemic mixture.[1]

    • Method 1 (Diastereomeric Salt Formation): React the racemic amine with a chiral acid (e.g., (+)-tartaric acid or (-)-dibenzoyltartaric acid). This forms a pair of diastereomeric salts which have different solubilities. These salts can then be separated by fractional crystallization. The desired enantiomer of the amine is then liberated by treatment with a base.[1]

    • Method 2 (Chiral Chromatography): Preparative High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful technique for separating enantiomers. Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® columns) are often effective for separating amine enantiomers.[14][15]

Workflow for Chiral Separation by Diastereomeric Salt Formation

ChiralResolution cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation RacemicAmine Racemic 7-Fluorochroman-4-amine DiastereomericSalts Mixture of Diastereomeric Salts (R,R) and (S,R) RacemicAmine->DiastereomericSalts + ChiralAcid Chiral Resolving Agent (e.g., Tartaric Acid) ChiralAcid->DiastereomericSalts FractionalCrystallization Fractional Crystallization DiastereomericSalts->FractionalCrystallization Salt1 Less Soluble Salt (e.g., (S,R)) FractionalCrystallization->Salt1 Salt2 More Soluble Salt (in mother liquor) FractionalCrystallization->Salt2 Base Add Base (e.g., NaOH) Salt1->Base PureEnantiomer Enantiomerically Pure Amine (e.g., (S)-Amine) Base->PureEnantiomer

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

References

Technical Support Center: Optimizing Reaction Conditions for 7-Fluorochroman-4-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Fluorochroman-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles and peer-reviewed literature.

Overview of the Synthesis

The primary and most efficient route to 7-Fluorochroman-4-amine is through the reductive amination of 7-Fluorochroman-4-one. This method involves the reaction of the ketone with an amine source, typically ammonia or a protected amine equivalent, to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine. The final step involves the formation of the hydrochloride salt for improved stability and handling.

An alternative, though less common, pathway involves the formation of an oxime from 7-Fluorochroman-4-one, followed by its reduction to the amine. Each of these synthetic routes presents unique challenges and optimization opportunities.

Troubleshooting Guide: Reductive Amination Pathway

This section addresses specific issues you may encounter during the reductive amination of 7-Fluorochroman-4-one.

Q1: My reaction shows low conversion of the starting ketone. What are the likely causes and how can I improve it?

Possible Causes:

  • Inefficient Imine Formation: The rate-limiting step in many reductive aminations is the formation of the imine intermediate. This is an equilibrium process that can be hindered by the presence of water.

  • Insufficient Activation: The carbonyl group of the ketone may not be sufficiently electrophilic to react with the amine source.

  • Steric Hindrance: The structure of the chromanone might present steric challenges for the incoming amine.

Solutions:

  • Water Scavenging: Ensure all reagents and solvents are anhydrous. The use of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can drive the equilibrium towards imine formation.[1]

  • pH Optimization: Imine formation is often catalyzed by mild acid. The optimal pH for many reductive aminations is in the mildly acidic range of 4-7.[1] You can achieve this by adding a catalytic amount of a weak acid like acetic acid.

  • Choice of Amine Source: If using ammonia, ensure it is in excess. Alternatively, using ammonium acetate or ammonium chloride can provide both the ammonia source and the necessary acidic catalysis.

  • Reaction Time and Temperature: While many reductive aminations proceed at room temperature, gentle heating may be required to facilitate imine formation.[1] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Q2: I am observing the formation of 7-Fluorochroman-4-ol as a major byproduct. How can I prevent this?

Possible Cause:

  • Non-selective Reducing Agent: The reducing agent you are using is likely reducing the starting ketone directly to the alcohol, competing with the reduction of the imine intermediate. This is common with strong reducing agents like sodium borohydride (NaBH₄).[1]

Solutions:

  • Select a Milder Reducing Agent: The choice of reducing agent is critical for the success of a reductive amination.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its mildness and high selectivity for reducing the iminium ion over the ketone.[1] It is particularly effective for a wide range of substrates.

    • Sodium cyanoborohydride (NaBH₃CN): Another mild and selective reducing agent, particularly effective at a slightly acidic pH (around 4-5).[1] However, it is toxic and can generate cyanide gas, so it must be handled with extreme care in a well-ventilated fume hood.

  • Stepwise Procedure: If using a less selective reducing agent like NaBH₄, a two-step procedure can be employed. First, allow the imine to form completely (monitor by TLC or NMR), and then add the reducing agent.[1][2]

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentSelectivity for Imine/Iminium IonOptimal pHKey Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃)HighNeutral to slightly acidicGenerally the preferred reagent; moisture sensitive.[1]
Sodium Cyanoborohydride (NaBH₃CN)HighMildly acidic (4-5)Toxic; requires careful handling.[1]
Sodium Borohydride (NaBH₄)LowNeutral to basicCan reduce the starting ketone; best used in a stepwise approach.[1]
Catalytic Hydrogenation (e.g., H₂/Pd-C)HighNeutralCan reduce other functional groups.[1]
Q3: The reaction is complete, but I am struggling with the purification of the final product. What strategies can I employ?

Possible Challenges:

  • Co-elution of Product and Starting Materials: The product amine and any unreacted starting materials may have similar polarities, making chromatographic separation difficult.

  • Emulsion Formation During Workup: The basic nature of the amine product can lead to emulsions during aqueous extraction.

Solutions:

  • Acid-Base Extraction: This is a highly effective method for separating the basic amine product from neutral or acidic impurities.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with an acidic aqueous solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer.

    • Wash the organic layer to remove impurities.

    • Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine.

    • Extract the free amine product back into an organic solvent.

    • Dry the organic layer, concentrate, and proceed with hydrochloride salt formation.

  • Breaking Emulsions: If an emulsion forms during the workup, adding brine (saturated NaCl solution) to the aqueous layer can help to break it.[1]

  • Salt Formation and Crystallization: Conversion of the final amine to its hydrochloride salt often facilitates purification by crystallization. Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of HCl in the same or a compatible solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Experimental Workflow: Reductive Amination

Below is a generalized, step-by-step protocol for the synthesis of this compound via reductive amination.

Reductive_Amination_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_salt_formation Salt Formation A 1. Dissolve 7-Fluorochroman-4-one and an ammonia source (e.g., NH4OAc) in a suitable solvent (e.g., Methanol). B 2. Add a catalytic amount of a weak acid (e.g., Acetic Acid) to facilitate imine formation. A->B C 3. Add a selective reducing agent (e.g., NaBH(OAc)3) portion-wise at a controlled temperature. B->C D 4. Stir the reaction at room temperature and monitor for completion by TLC or LC-MS. C->D E 5. Quench the reaction with water or a mild acid. D->E F 6. Perform an acid-base extraction to isolate the amine product. E->F G 7. Dry the organic layer containing the free amine and concentrate in vacuo. F->G H 8. Dissolve the purified free amine in a suitable solvent (e.g., Diethyl Ether). G->H I 9. Add a solution of HCl in an appropriate solvent to precipitate the hydrochloride salt. H->I J 10. Filter and dry the solid This compound. I->J

Caption: A generalized workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q: What is the role of the fluorine atom at the 7-position?

The electron-withdrawing nature of the fluorine atom can slightly deactivate the aromatic ring, but its primary influence in this reaction is on the electronic properties of the final molecule. It does not typically interfere with the reductive amination process itself.

Q: Can I use a different method besides reductive amination?

Yes, an alternative route is the reduction of 7-Fluorochroman-4-one oxime. This involves first converting the ketone to the oxime using hydroxylamine hydrochloride, and then reducing the oxime to the amine. However, the reduction of oximes can sometimes be challenging, with potential for side reactions or incomplete conversion.[3][4]

Q: How do I prepare the hydrochloride salt?

After purifying the free amine, dissolve it in a solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, ethyl acetate, or isopropanol). Then, add a solution of hydrogen chloride (e.g., HCl in ether or isopropanol) dropwise until precipitation is complete. The resulting solid can be collected by filtration and washed with the solvent.

Q: What are the safety considerations for this synthesis?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • If using sodium cyanoborohydride, be aware of its high toxicity and the potential for cyanide gas evolution, especially under acidic conditions.

  • Handle all organic solvents and reagents with care, and consult their Safety Data Sheets (SDS) before use.

References

Technical Support Center: 7-Fluorochroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing 7-Fluorochroman-4-amine hydrochloride. It provides in-depth information on the stability, storage, and handling of this compound, along with troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

I. Compound Overview and Key Characteristics

This compound is an organic compound featuring a fluorinated chromane skeleton. The presence of the fluorine atom and the amine hydrochloride salt form significantly influence its chemical properties, including stability, solubility, and reactivity. Understanding these characteristics is fundamental to its proper handling and application in research and development. The fluorine substituent can enhance metabolic stability and alter binding affinities, making it a valuable building block in medicinal chemistry.

PropertyValueSource(s)
Molecular Formula C₉H₁₁ClFNO--INVALID-LINK--
Molecular Weight 203.64 g/mol --INVALID-LINK--
Form Solid (typically a crystalline powder)General knowledge
Key Structural Features Chromane ring, Amine hydrochloride, Fluorine at C7General knowledge

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and properties of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8°C. The hydrochloride salt form is susceptible to moisture absorption (hygroscopicity), which can compromise its integrity.[1][2] Therefore, storage in a desiccator or an environment with controlled low humidity is highly recommended.

Q2: Why is the hydrochloride salt form of this amine generally more stable than its free base?

A2: The hydrochloride salt form enhances stability primarily by protonating the primary amine group (NH₂ to NH₃⁺). This protonation significantly reduces the nucleophilicity of the nitrogen atom. A free amine is a potent nucleophile that can participate in undesirable side reactions or degradation pathways, such as intramolecular cyclization.[3] By "protecting" the amine as a salt, its reactivity is tempered, leading to a longer shelf-life and more consistent experimental outcomes.[3]

Q3: Is this compound sensitive to light or air?

A3: While specific photostability data for this exact compound is not widely published, many complex organic molecules, especially those with aromatic rings, can be sensitive to light. Furthermore, the amine functional group can be susceptible to oxidation. Therefore, as a standard precautionary measure, it is best to store the compound protected from light (e.g., in an amber vial) and under an inert atmosphere (e.g., argon or nitrogen) if it is to be stored for extended periods outside of a desiccator.

Q4: I'm having trouble dissolving the compound. What solvents are recommended?

A4: As a hydrochloride salt, this compound is generally soluble in polar protic solvents such as water, methanol, and ethanol. Its solubility in water is enhanced due to the ionic nature of the salt. If you are experiencing solubility issues, gentle warming or sonication may aid dissolution. For biological assays, dissolving in a minimal amount of a polar organic solvent like DMSO before diluting with aqueous buffer is a common practice. However, always check for potential incompatibilities between your solvent and downstream applications.

Q5: What is the expected purity of the compound as supplied, and how can I verify it?

A5: Commercially available this compound is typically supplied at purities of ≥95%. The most reliable methods for verifying purity are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: A reverse-phase method (e.g., using a C18 column) with UV detection is suitable for assessing the number of components and their relative abundance.

  • ¹H and ¹⁹F NMR: NMR provides detailed structural information. ¹⁹F NMR is particularly powerful for fluorinated compounds due to its high sensitivity and the wide chemical shift window, which allows for clear detection of fluorine-containing impurities.[4][5]

III. Troubleshooting Guide

This section provides solutions to common problems encountered during experimentation.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent results or loss of compound activity over time. 1. Degradation due to improper storage: Exposure to moisture, light, or elevated temperatures. 2. Conversion to free base: Accidental exposure to basic conditions during storage or in solution.1. Verify storage conditions: Ensure the compound is stored at 2-8°C in a tightly sealed container within a desiccator. 2. Prepare fresh solutions: For critical experiments, always use freshly prepared solutions. Avoid storing stock solutions in basic buffers for extended periods.
Unexpected peaks appear in HPLC chromatogram. 1. Compound degradation: The new peaks could be degradation products. 2. Contamination: Contamination from solvent, glassware, or other reagents. 3. Reaction with excipients/solvents: The compound may be reacting with components in your formulation or solvent system (e.g., DMSO).1. Perform a forced degradation study (see Section IV): This will help identify potential degradation products. 2. Run controls: Analyze a blank solvent injection and a placebo/vehicle control to rule out external contamination. 3. Review compatibility: Check the literature for known incompatibilities of amines with your chosen solvents or excipients.[6]
Precipitation occurs when mixing with other solutions. 1. pH shift: Mixing a solution of the hydrochloride salt with a solution of high pH (basic) can neutralize the salt, forming the less soluble free base. 2. Incompatibility of salts: Mixing with other salt-containing solutions can lead to the formation of an insoluble salt.1. Check and adjust pH: Ensure the final pH of the mixture is compatible with the salt form's solubility. Buffer the solutions if necessary. 2. Perform a small-scale compatibility test: Before mixing bulk solutions, combine small aliquots to check for precipitation.[7]

Logical Flow for Troubleshooting Inconsistent Results

Troubleshooting_Flow start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (2-8°C, Dry, Dark) start->check_storage check_solution Assess Solution Preparation (Freshly made? Correct solvent?) start->check_solution run_qc Perform Quality Control Analysis (HPLC, NMR) check_storage->run_qc Proper resolve_storage Action: Improve storage protocol. Use desiccator. check_storage->resolve_storage Improper check_solution->run_qc Proper resolve_solution Action: Use freshly prepared solutions. check_solution->resolve_solution Improper degradation_suspected Degradation Suspected run_qc->degradation_suspected Purity Issue (New Peaks) contamination_suspected Contamination Suspected run_qc->contamination_suspected Purity Issue (Extraneous Peaks) forced_degradation Conduct Forced Degradation Study (See Protocol) degradation_suspected->forced_degradation run_blanks Analyze Blanks & Controls (Solvent, Vehicle) contamination_suspected->run_blanks identify_degradants Outcome: Identify degradation profile. forced_degradation->identify_degradants identify_contaminants Outcome: Isolate source of contamination. run_blanks->identify_contaminants

Caption: A decision tree for troubleshooting inconsistent experimental results.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method.[8][9]

Objective: To generate likely degradation products of this compound.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, methanol, and acetonitrile

  • HPLC system with UV or MS detector

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in methanol or water at a concentration of approximately 1 mg/mL.

  • Set Up Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress (Solid): Place a small amount of the solid compound in an oven at 60°C.

    • Thermal Stress (Solution): Heat the stock solution at 60°C.

    • Photolytic Stress: Expose the stock solution to direct UV light (e.g., in a photostability chamber).

    • Control: Keep 1 mL of the stock solution at room temperature, protected from light.

  • Incubation: Incubate the vials for a defined period (e.g., 24-48 hours). The goal is to achieve 5-20% degradation of the parent compound.[9] Monitor periodically by HPLC if necessary.

  • Neutralization (for acid/base samples): Before analysis, neutralize the acid-stressed sample with an equivalent amount of 0.1 M NaOH, and the base-stressed sample with 0.1 M HCl.

  • Analysis: Dilute all samples to an appropriate concentration with the mobile phase and analyze by a validated HPLC method. Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.

Protocol 2: Standard HPLC Purity Analysis

Objective: To determine the purity of a this compound sample.

Parameter Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or as determined by UV scan)
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase A at ~0.5 mg/mL.

Note: This is a generic starting method and may require optimization for specific impurities.

V. Potential Degradation Pathways

While a definitive degradation map requires experimental elucidation, based on the chemistry of the chromane ring and the amine hydrochloride group, several pathways can be hypothesized. Understanding these can aid in the identification of unknown peaks in stability studies.

Degradation_Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent 7-Fluorochroman-4-amine (Hydrochloride Salt) Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Photolysis Photolysis (UV Light) Parent->Photolysis Oxidized Oxidized Species (e.g., N-oxide, ring oxidation) Oxidation->Oxidized Forms N-oxides or hydroxylated species RingOpened Ring-Opened Products Hydrolysis->RingOpened Cleavage of ether linkage under harsh conditions Defluorinated Defluorinated Analog Photolysis->Defluorinated C-F bond cleavage

Caption: Hypothesized degradation pathways for this compound.

VI. References

  • A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base. (2025). Benchchem. Available from: --INVALID-LINK--

  • Pradhan, D. P., & Annapurna, M. M. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. International Journal of Green Pharmacy, 12(3).

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Available from: --INVALID-LINK--

  • Robnik, B., Naumoska, K., & Časar, Z. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Pharmaceutics, 12(1), 37.

  • Pradhan, D. P., & Annapurna, M. M. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. ResearchGate. Available from: --INVALID-LINK--

  • Criquet, J., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(15), 10499-10509.

  • Forced Degradation Studies. (2016). MedCrave online. Available from: --INVALID-LINK--

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available from: --INVALID-LINK--

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: --INVALID-LINK--

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow.

  • Higashi, K., et al. (2019). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. Chemical and Pharmaceutical Bulletin, 67(10), 1065-1071.

  • Li, Y., et al. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters, 22(19), 7553-7557.

  • (PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. (2023). ResearchGate.

  • Forostenko, A., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 11(1), 1-10.

  • Safety and handling of fluorinated organic compounds. (2025). Benchchem. Available from: --INVALID-LINK--

  • Goundry, A. J., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34368-34377.

  • Duong, Q. H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv.

  • Adeyeye, M. C., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules, 28(4), 1636.

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. (n.d.). Request PDF on ResearchGate.

  • (S)-7-fluorochroman-4-amine. (n.d.). PubChem. Available from: --INVALID-LINK--

  • Chromane. (n.d.). Wikipedia. Available from: --INVALID-LINK--

  • Papahatjis, D. P., et al. (2002). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters, 12(23), 3583-3586.

  • Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(6), 1235-1262.

  • Fluorine NMR. (n.d.). University of Wisconsin-Madison.

  • The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. (n.d.). ResearchGate.

  • Overcoming Challenges in Fluorine-Based Chemistry. (2014). Pharmaceutical Technology.

  • Duong, Q. H., et al. (2023). Bioinspired Fluorine Labeling for 19F NMR-Based Plasma Amine Profiling. Analytical Chemistry.

  • Review on Chromen derivatives and their Pharmacological Activities. (2019). Research Journal of Pharmacy and Technology.

  • Besset, T. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.

  • Drug incompatibility chemistry. (n.d.). Semantic Scholar.

  • Allylic substitution reactions with fluorinated nucleophiles. (n.d.). OUCI.

  • Larsen, O., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6337-6347.

  • Wang, Y. J., et al. (2017). Degradation of curcumin: From mechanism to biological implications. Food & Function, 8(3), 929-937.

  • Histamine. (n.d.). Wikipedia.

  • An In-depth Technical Guide to Fluorinated Compounds in Research and Development. (2025). Benchchem. Available from: --INVALID-LINK--

  • PHENTERMINE HYDROCHLORIDE tablet. (n.d.). DailyMed - NIH. Available from: --INVALID-LINK--

  • Fluorination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Newton, D. W. (2009). Drug incompatibility chemistry. American Journal of Health-System Pharmacy, 66(4), 348-357.

  • CAS NO. 1266230-22-1 | (R)-7-Fluorochroman-4-amine hydrochloride. (n.d.). Arctom.

  • 191609-45-7|6-Fluorochroman-4-amine hydrochloride. (n.d.). BLDpharm.

  • Update of the safety assessment of N,N-bis(2-hydroxyethyl)alkyl(C8-C18)amines (FCM No 19) and N,N-bis(2-hydroxyethyl)alkyl(C8-C18)amine hydrochlorides (FCM No 20) for their use in plastic materials and articles intended to come into contact with food. (2019). EFSA Journal.

  • Label: SEVELAMER CARBONATE tablet, film coated. (n.d.). DailyMed.

References

Technical Support Center: Enhancing the Purity of 7-Fluorochroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Fluorochroman-4-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common purity challenges encountered during and after synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.

Part 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Purity Issues

This section addresses the most common questions our team receives regarding the purity of this compound.

Q1: My synthesized 7-Fluorochroman-4-amine HCl has a broad melting point and looks slightly discolored. What are the likely impurities?

A1: A broad melting point and discoloration are classic indicators of impurities. For this specific molecule, impurities typically fall into three categories:

  • Residual Starting Materials & Reagents: Incomplete reaction can leave behind precursors used in the synthesis of the chroman ring or the introduction of the amine group.

  • Reaction By-products: These can include products from side-reactions, such as over-alkylation, or degradation of the starting materials under the reaction conditions. Amines, in particular, can be susceptible to oxidation, which often produces colored impurities.

  • Solvent Residues: Inadequate drying can leave residual solvents trapped within the crystal lattice of the hydrochloride salt.

The first step in troubleshooting is always analytical. We recommend obtaining a high-resolution ¹H NMR and LC-MS of your crude product to identify the nature of the impurities, which will guide your purification strategy.

Q2: I've confirmed non-basic organic impurities in my crude product. Is there a more efficient way to remove them than column chromatography?

A2: Yes, an acid-base extraction is a highly effective and scalable first-pass purification step for basic compounds like amines. Before forming the hydrochloride salt, you can exploit the basicity of the amine nitrogen.

The Principle: By dissolving your crude product (as the free base) in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing it with an acidic aqueous solution (e.g., 1M HCl), the basic 7-Fluorochroman-4-amine will be protonated and move into the aqueous layer as the water-soluble hydrochloride salt. Neutral or acidic organic impurities will remain in the organic layer, which can then be discarded. Afterwards, you can basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the amine, causing the pure free base to precipitate or be extracted back into a fresh organic layer. This process effectively isolates your desired amine from non-basic contaminants.

Q3: My 7-Fluorochroman-4-amine free base is an oil and difficult to handle. How does converting it to the hydrochloride salt improve purity?

A3: This is a common and highly recommended strategy. Many free amines are oils or low-melting solids that are difficult to purify by crystallization. Converting the amine to its hydrochloride salt introduces strong ionic character to the molecule. This leads to the formation of a well-ordered, stable crystal lattice, which significantly increases the melting point and promotes crystallization.

The process of crystallization itself is a powerful purification technique. As the salt solution is cooled, the molecules of this compound self-assemble into a crystal lattice, a process that tends to exclude impurity molecules that do not fit perfectly into the growing crystal structure. This results in a product of significantly higher chemical purity.

Part 2: Advanced Purification - Chiral Purity

7-Fluorochroman-4-amine is a chiral molecule. Achieving high enantiomeric purity is often critical for its application in drug development, as different enantiomers can have vastly different pharmacological activities.

Q4: My chiral HPLC analysis shows two peaks, indicating a racemic or enantiomerically-enriched mixture. How can I isolate the desired (S)- or (R)-enantiomer?

A4: When you have a mixture of enantiomers, standard purification techniques like recrystallization or achiral chromatography will not separate them. You need to employ a chiral resolution method. The most established and scalable method for amines is classical resolution via diastereomeric salt formation .

The Principle: Enantiomers have identical physical properties. However, when they react with a single enantiomer of another chiral compound (a resolving agent), they form diastereomers. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization.

For an amine, you would use a chiral acid as the resolving agent. Common choices include:

  • (+)- or (-)-Tartaric Acid

  • (+)- or (-)-Mandelic Acid

  • (+)- or (-)-Camphorsulfonic Acid

By carefully selecting the chiral acid and the crystallization solvent, you can induce one of the diastereomeric salts to selectively crystallize out of solution, leaving the other in the mother liquor.

Part 3: Experimental Protocols & Workflows
Protocol 1: High-Purity Recrystallization of this compound

This protocol assumes you have the crude hydrochloride salt or are forming it from the purified free base.

  • Solvent Selection: The key is to find a solvent or solvent system where the salt is highly soluble when hot and poorly soluble when cold. For amine hydrochlorides, polar protic solvents are excellent candidates.

    Solvent Boiling Point (°C) Polarity Suitability Notes
    Isopropanol (IPA) 82.6 Polar Protic Excellent starting point. Often used.
    Ethanol 78.4 Polar Protic Good solubility, may need an anti-solvent.
    Methanol 64.7 Polar Protic High solubility; often requires an anti-solvent like diethyl ether or MTBE to induce precipitation.

    | Water | 100 | Very Polar | Use with caution; product may be too soluble. Can be effective for highly impure samples. |

  • Procedure:

    • Place the crude 7-Fluorochroman-4-amine HCl in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of your chosen solvent (e.g., isopropanol) to the flask.

    • Heat the mixture to boiling with stirring until all the solid dissolves. If it doesn't dissolve completely, add more solvent dropwise until a clear solution is obtained at the boiling point. Do not add excess solvent.

    • If colored impurities are present, remove the flask from heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.

    • Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

    • Cover the flask containing the hot, clear filtrate and allow

Technical Support Center: Synthesis of 7-Fluorochroman-4-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Fluorochroman-4-amine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development professionals. It addresses common challenges encountered during the synthesis, providing in-depth, field-tested solutions grounded in chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve high-purity target compounds efficiently.

Part 1: General Questions & Starting Material Integrity

This section covers foundational questions about the reagents and conditions critical for a successful synthesis. The quality of your starting materials is paramount and often dictates the outcome of the entire sequence.

Q1: My reaction yield is consistently low, or the reaction fails to initiate. Where should I start troubleshooting?

A1: Before scrutinizing the reaction itself, the first step is always to rigorously assess the quality of your starting material, 7-Fluorochroman-4-one.[1][2]

  • Purity Check: Obtain a Certificate of Analysis (CoA) if commercially sourced. If synthesized in-house, verify its purity via ¹H NMR, LC-MS, and melting point. Impurities from a preceding step, such as residual base or unreacted starting materials, can interfere with the subsequent amination.

  • Moisture Content: The ketone must be anhydrous. The initial condensation step to form the imine intermediate is a reversible reaction that produces water.[3] The presence of excess water at the start can shift the equilibrium away from the desired imine, preventing the reaction from proceeding effectively. Dry the ketone under high vacuum before use.

  • Reagent Quality: Ensure your amine source (e.g., ammonium acetate, ammonia in methanol) and reducing agent are of high quality and have been stored correctly. Borohydride reagents, in particular, can degrade with improper storage.

Q2: What are the most critical parameters to control in the reductive amination of 7-Fluorochroman-4-one?

A2: Reductive amination is a delicate balance of three competing reactions: imine formation, ketone reduction, and imine reduction. The most critical parameters to control are pH, choice of reducing agent, and temperature.

  • pH Control: Imine formation is typically most efficient under mildly acidic conditions (pH 4-6).[4] This protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. However, if the pH is too low, the amine starting material will be fully protonated and non-nucleophilic. If the pH is too high, the carbonyl is not sufficiently activated. An acetic acid/sodium acetate buffer system is often effective.[5]

  • Reducing Agent Selection: This is arguably the most important choice.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is a mild reducing agent that preferentially reduces the protonated iminium ion over the starting ketone, minimizing the formation of the 7-fluorochroman-4-ol byproduct.[6][7] It is, however, sensitive to moisture.

    • Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, it is selective for the iminium ion at acidic pH.[3][6][8] However, it can release toxic hydrogen cyanide gas upon workup if the pH becomes too acidic, requiring careful handling.

    • Sodium Borohydride (NaBH₄): This is a stronger, less selective reducing agent. It can readily reduce the starting ketone to the alcohol.[4][7] If using NaBH₄, it is crucial to allow sufficient time for the imine to form before adding the reducing agent in a stepwise manner.[4][7]

The following table summarizes the characteristics of common reducing agents for this transformation.

Reducing AgentSelectivity for Imine/IminiumCommon SolventsKey Considerations
NaBH(OAc)₃ (STAB) HighDichloromethane (DCM), Dichloroethane (DCE), THFMoisture sensitive; minimizes alcohol byproduct.[7]
NaBH₃CN High (at pH 4-6)Methanol (MeOH), Ethanol (EtOH)Toxic HCN can be released during acidic workup.
NaBH₄ LowMethanol (MeOH), Ethanol (EtOH)Can readily reduce the starting ketone; best used in a stepwise protocol.[4]
H₂/Catalyst (e.g., Pd/C) HighMethanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)Can potentially cause de-fluorination of the aromatic ring under harsh conditions.

Part 2: Troubleshooting the Reductive Amination Step

This is the core transformation and the source of most potential issues. A logical, step-by-step diagnostic approach is key.

Q3: My TLC/LC-MS analysis shows unreacted 7-Fluorochroman-4-one and the formation of 7-fluorochroman-4-ol, but very little of the desired amine product. What is happening?

A3: This is a classic case of the reduction of the starting ketone competing with or out-pacing the reductive amination pathway.[9]

  • Cause 1: Premature Reduction. If you are using a strong reducing agent like NaBH₄, it is likely reducing the ketone before it can condense with the amine to form the imine.

    • Solution: Switch to a milder, more chemoselective reducing agent like Sodium Triacetoxyborohydride (STAB).[4][6] Alternatively, if you must use NaBH₄, modify the procedure to be stepwise: first, stir the ketone and amine source (e.g., ammonium acetate) in methanol with a catalytic amount of acetic acid for 1-2 hours to pre-form the imine, then add the NaBH₄ portion-wise at a low temperature (0 °C).[4][10]

  • Cause 2: Inefficient Imine Formation. If the equilibrium for imine formation is unfavorable, the reducing agent will preferentially react with the more abundant ketone.

    • Solution: Ensure the reaction is run under optimal pH (4-6).[4] Consider adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture to remove the water formed during imine formation and drive the equilibrium forward.[4]

Troubleshooting Workflow for Low Amine Yield

G start Low Yield of 7-Fluorochroman-4-amine check_sm TLC/LC-MS Analysis: What species are present? start->check_sm sm_present High amount of starting ketone present check_sm->sm_present alcohol_present Significant alcohol byproduct observed check_sm->alcohol_present product_present Product formed but difficult to isolate check_sm->product_present diagnose_imine Imine formation is the rate-limiting step. sm_present->diagnose_imine diagnose_reduction Ketone reduction is competing with imine reduction. alcohol_present->diagnose_reduction diagnose_workup Workup/Purification issue. product_present->diagnose_workup solution_imine 1. Optimize pH (4-6). 2. Add dehydrating agent (e.g., molecular sieves). 3. Increase reaction time for imine formation. diagnose_imine->solution_imine solution_reduction 1. Switch to milder reducing agent (e.g., NaBH(OAc)₃). 2. Use stepwise protocol: form imine first, then add NaBH₄ at 0 °C. diagnose_reduction->solution_reduction solution_workup See Purification Section (Q4-Q5) diagnose_workup->solution_workup

Caption: Diagnostic workflow for low product yield.

Part 3: Work-up, Purification, and Salt Formation

Proper isolation and purification are critical for obtaining the final product in a usable form. Amines can present unique challenges during this phase.

Q4: My product seems to be water-soluble, and I am getting poor recovery during aqueous work-up and extraction. How can I improve this?

A4: This is a common issue with low molecular weight amines or their protonated forms. The free amine is basic and will be protonated to form a water-soluble ammonium salt in acidic or even neutral aqueous solutions.

  • Solution 1: Basify Before Extraction. After quenching the reaction (e.g., with water or saturated NH₄Cl), it is essential to basify the aqueous layer to a pH of >10-11 using a strong base like 2M NaOH or K₂CO₃. This ensures the product is in its free amine form, which is significantly more soluble in organic solvents like ethyl acetate or dichloromethane (DCM). Always check the pH of the aqueous layer with pH paper after basification.

  • Solution 2: Use a Different Extraction Solvent. If emulsions are a problem with DCM or ethyl acetate, try using a solvent mixture like 10:1 DCM:Isopropanol, which can help break up emulsions and improve extraction efficiency.

  • Solution 3: Brine Wash. After extraction, washing the combined organic layers with saturated aqueous NaCl (brine) can help remove residual water and some water-soluble impurities.

Q5: The crude amine product is an oil and streaks badly on a standard silica gel column. How can I purify the free amine effectively?

A5: Amines are basic and interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation, tailing, and sometimes irreversible adsorption.[11]

  • Solution 1: Deactivate the Silica. Pre-treat the silica gel by preparing the slurry in an eluent containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N) or ammonium hydroxide. This neutralizes the acidic sites on the silica, allowing the amine to elute cleanly.[11]

  • Solution 2: Use Amine-Functionalized Silica. For particularly challenging separations, using a pre-packed column with amine-functionalized silica (KP-NH) can provide excellent resolution without needing to add a basic modifier to your mobile phase.[11]

  • Solution 3: Acid-Base Extraction/Purification. An alternative to chromatography is an acid wash. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The amine will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer. Then, separate the aqueous layer, basify it to pH >10 with NaOH, and re-extract the pure free amine with fresh organic solvent.[12]

Q6: I have the pure free amine, but I am struggling to form a stable, crystalline hydrochloride salt. It either oils out or remains a gummy solid.

A6: The key to successful salt formation is using an anhydrous solvent system and the correct stoichiometry of HCl.[13][14][15][16] Water will prevent the formation of a crystalline solid.

  • Protocol 1: HCl in Ether/Dioxane.

    • Ensure the purified free amine is completely dry by dissolving it in a solvent like DCM, drying over anhydrous Na₂SO₄, filtering, and removing the solvent under vacuum.

    • Dissolve the dry amine in a minimal amount of a non-polar, anhydrous solvent where the salt is insoluble, such as diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate.[15][17]

    • Cool the solution in an ice bath (0 °C).

    • Slowly add, dropwise, a commercially available solution of 2.0 M HCl in diethyl ether or 4.0 M HCl in dioxane (typically 1.0-1.1 equivalents).[13]

    • Stir the mixture at 0 °C. The hydrochloride salt should precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold, anhydrous ether, and dry under high vacuum.

  • Troubleshooting Gummy Solids: If an oil or gum forms, it may be due to residual water or the chosen solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, remove the solvent under vacuum and attempt to triturate the residue with a different anhydrous solvent, like hexane or pentane, to encourage solidification. Using a solvent like acetonitrile to remove moisture from a gummy salt can also be effective.[17]

References

Common impurities in 7-Fluorochroman-4-amine hydrochloride and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 7-Fluorochroman-4-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to impurities and their removal during your experimental work. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring you can adapt and optimize these methods for your specific needs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purity and handling of this compound.

Q1: What are the most common types of impurities I might encounter in my sample of this compound?

A1: Impurities in a synthesized chemical compound typically originate from three main sources: the starting materials, side-reactions during synthesis, and subsequent degradation. For this compound, you should be aware of the following potential impurities:

  • Unreacted Starting Materials: A common synthetic route involves the reductive amination of 7-Fluorochroman-4-one. Therefore, residual 7-Fluorochroman-4-one is a highly probable impurity.

  • Reaction Intermediates: If the synthesis proceeds through an oxime intermediate (7-Fluorochroman-4-one oxime), this compound could also be present in the final product if the reduction step is incomplete.

  • Process-Related Impurities: These include residual solvents from the reaction or purification stages, and inorganic salts from workup procedures.

  • Degradation Products: Aromatic amines can be susceptible to oxidation, which can lead to the formation of colored impurities, especially if the material is stored improperly or for extended periods.[1]

Q2: My this compound has a yellowish or brownish tint. What causes this and how can I remove the color?

A2: A non-white appearance in your product is typically due to the presence of colored impurities, often arising from the oxidation of the amine functionality or other aromatic species.[1] The most effective method for removing minor colored impurities is treatment with activated charcoal.[2] This is typically done during the recrystallization process. The colored impurities adsorb onto the surface of the activated charcoal, which is then removed by filtration, leaving a decolorized solution from which the pure compound can be crystallized.[2]

Q3: What is the most straightforward method for improving the purity of my this compound?

A3: For crystalline solids like amine hydrochlorides, recrystallization is the most convenient and widely used purification method.[2] The principle is to find a solvent in which your compound is highly soluble at an elevated temperature but poorly soluble at a lower temperature.[2] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals while the impurities remain dissolved in the solvent (mother liquor).[2]

Q4: How do I select an appropriate solvent for the recrystallization of this compound?

A4: The choice of solvent is critical for successful recrystallization. Since this compound is a salt, it is significantly more polar than its freebase form.[3] Therefore, polar solvents are the best starting point.

  • Good candidates: Alcohols such as ethanol, methanol, or isopropanol are often effective for amine hydrochlorides.

  • Solvent mixtures: If the compound is too soluble in one solvent and not soluble enough in another, a binary solvent system (e.g., ethanol/water or ethanol/diethyl ether) can be used. You would dissolve the compound in the "good" solvent at a high temperature and then slowly add the "poor" solvent until the solution becomes cloudy (the saturation point). Reheating to get a clear solution followed by slow cooling should induce crystallization.

  • Avoid: Non-polar solvents like hexanes or toluene are unlikely to be effective on their own for dissolving the hydrochloride salt.

Q5: When is it necessary to use column chromatography instead of recrystallization?

A5: You should consider column chromatography when recrystallization fails to provide the desired purity, or when you need to separate impurities with very similar solubility profiles to your target compound. Chromatography is particularly useful for:

  • Separating diastereomers or closely related structural isomers.[4]

  • Removing impurities that co-crystallize with your product.

  • Purifying non-crystalline (oily) materials.

The unique properties of fluorinated compounds can sometimes be exploited for chromatographic separation.[5] For instance, using a fluorocarbon column or a fluorinated eluent can enhance the separation of fluorinated molecules from their non-fluorinated counterparts.[5][6]

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Oiling Out During Recrystallization

Problem: "I dissolved my compound in a hot solvent, but upon cooling, it separated as an oil instead of forming crystals."

Causality & Solution: Oiling out occurs when the compound's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point, or as a supersaturated liquid. This is often caused by using a solvent that is too non-polar or by cooling the solution too quickly.

Troubleshooting Steps:

  • Re-heat the Solution: Warm the mixture until the oil redissolves completely.

  • Add More Solvent: Add a small amount of the same hot solvent to lower the saturation concentration.

  • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can help.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure crystalline material, add a single crystal to the cooled solution to initiate crystallization.

  • Change Solvents: If the problem persists, the solvent is likely inappropriate. Try a more polar solvent or a different solvent mixture.

Issue 2: Purity Does Not Improve After Recrystallization

Problem: "I've recrystallized my sample, but analytical data (e.g., HPLC, NMR) shows that the key impurity is still present."

Causality & Solution: This indicates that the impurity has a solubility profile very similar to your product in the chosen solvent, or that it is co-crystallizing.

Troubleshooting Steps:

  • Perform a Second Recrystallization: Sometimes, a single recrystallization is not sufficient. A second pass may significantly improve purity.

  • Switch Solvents: Try a completely different solvent system. An impurity that is soluble in one solvent may be insoluble in another.

  • Utilize Acid-Base Chemistry: Convert the hydrochloride salt back to its freebase form. This will drastically change its polarity and solubility. You can then perform an extraction or recrystallize the freebase from a non-polar solvent like hexanes/ethyl acetate.[3] Afterwards, the pure freebase can be converted back to the hydrochloride salt. (See Protocol 2).

  • Resort to Chromatography: If all else fails, column chromatography is the most powerful method for separating persistent impurities.

Issue 3: Compound Sticks to the Silica Gel Column During Chromatography

Problem: "I'm trying to purify the freebase of 7-Fluorochroman-4-amine by silica gel chromatography, but I'm getting poor recovery and streaking."

Causality & Solution: Amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to irreversible adsorption or significant tailing of the peak.

Troubleshooting Steps:

  • Deactivate the Silica: Add a small amount of a basic modifier to your eluent system. Typically, 1-2% triethylamine (NEt₃) or ammonia in methanol is added to the mobile phase. This neutralizes the acidic sites on the silica, allowing the amine to elute properly.

  • Use an Alternative Stationary Phase: Consider using a different type of stationary phase that is more compatible with amines, such as alumina (neutral or basic) or amine-functionalized silica gel.[3]

  • Run as the Salt: While less common, sometimes it is possible to chromatograph the salt form on a reverse-phase column (e.g., C18) using an aqueous/organic mobile phase with a buffer.

Part 3: Experimental Protocols & Workflows

Purification Strategy Overview

The following diagram outlines a general strategy for purifying crude this compound.

Purification_Workflow Crude Crude Product (7-Fluorochroman-4-amine HCl) Recrystallization Protocol 1: Recrystallization Crude->Recrystallization Analysis1 Purity Check (HPLC, NMR) Recrystallization->Analysis1 Pure Pure Product Analysis1->Pure Purity ≥ 99% Fail Purity < 99% Analysis1->Fail AcidBase Protocol 2: Acid-Base Extraction Fail->AcidBase Option 1 Chromatography Protocol 3: Column Chromatography Fail->Chromatography Option 2 AcidBase->Recrystallization Chromatography->Recrystallization

Caption: General purification workflow for 7-Fluorochroman-4-amine HCl.

Protocol 1: Standard Recrystallization

Objective: To purify this compound by removing soluble and colored impurities.

Methodology:

  • Solvent Selection: Place a small amount (10-20 mg) of the crude material in a test tube. Add a potential solvent (e.g., isopropanol) dropwise. Observe solubility at room temperature and then upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude 7-Fluorochroman-4-amine HCl (e.g., 1.0 g) in an Erlenmeyer flask. Add the chosen solvent (e.g., isopropanol) in small portions while heating the mixture with stirring (e.g., on a hotplate). Add the minimum amount of hot solvent required to fully dissolve the solid.[2]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a very small amount of activated charcoal (a spatula tip). Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal or solids. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification via Acid-Base Extraction

Objective: To remove neutral or acidic impurities by leveraging the basicity of the amine.

AcidBase_Extraction cluster_0 Aqueous Phase cluster_1 Organic Phase (e.g., Ethyl Acetate) start Crude Amine HCl in Water freebase Amine Freebase (R-NH2) start->freebase Add Base (e.g., NaHCO3) neutral_imp Neutral Impurities start->neutral_imp Extract extracted_amine Amine Freebase in Organic Solvent freebase->extracted_amine Extract final_salt Pure Amine HCl (R-NH3+Cl-) extracted_amine->final_salt Add HCl

Caption: Principle of purification by acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude 7-Fluorochroman-4-amine HCl in deionized water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), with stirring until the pH is ~8-9. The free amine will precipitate or form an oil.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the free amine into an organic solvent like ethyl acetate or dichloromethane (DCM). Repeat the extraction 2-3 times.

  • Combine & Dry: Combine the organic layers. Wash them with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration: Filter off the drying agent.

  • Salt Formation: Cool the dried organic solution in an ice bath. Slowly add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The pure this compound will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of the organic solvent (e.g., cold ethyl acetate), and dry under vacuum.

References

Validation & Comparative

A Comparative Guide to 7-Fluorochroman-4-amine Hydrochloride and Other Chroman Amines in Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the chroman scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] The introduction of an amine functionality at the 4-position creates a chiral center and a key pharmacophore for interaction with various biological targets, particularly in the realm of neurodegenerative diseases.[2] This guide provides an in-depth comparison of 7-Fluorochroman-4-amine hydrochloride with its non-fluorinated parent compound and other chroman amine analogs, exploring the nuanced effects of fluorination and other substitutions on their physicochemical properties and biological activities.

The Strategic Advantage of Fluorination in Chroman Amines

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[3] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[3] In the context of chroman-4-amines, a fluorine substituent on the aromatic ring, as in 7-Fluorochroman-4-amine, is anticipated to modulate its electronic properties and interaction with target proteins. This strategic placement can lead to improved potency, selectivity, and pharmacokinetic properties.

Physicochemical Properties: A Comparative Overview

The introduction of a fluorine atom at the 7-position of the chroman-4-amine scaffold induces notable changes in its physicochemical properties. While experimental head-to-head data is limited, we can infer the impact based on established principles of medicinal chemistry and available data for related compounds.

PropertyChroman-4-amine7-Fluorochroman-4-amineRationale for a Change
Molecular Weight 149.19 g/mol [1]167.18 g/mol [4]Addition of a fluorine atom.
cLogP (Predicted) ~1.5-2.0~1.8-2.3Fluorine generally increases lipophilicity in aromatic systems.
pKa (Predicted) ~8.5-9.0 (Amine)~8.0-8.5 (Amine)The electron-withdrawing nature of fluorine reduces the basicity of the amine.
Polar Surface Area 38.3 Ų38.3 ŲThe addition of fluorine does not significantly alter the polar surface area.

Note: Predicted values are estimations and may vary depending on the algorithm used. Experimental determination is required for precise values.

Synthesis of Chroman-4-amines: A Generalized Approach

The synthesis of chroman-4-amines typically begins with the corresponding chroman-4-one. The ketone is then converted to an oxime, which is subsequently reduced to the primary amine. Chiral separation or asymmetric synthesis methods can be employed to obtain specific enantiomers.

Chroman-4-amine Synthesis Workflow cluster_0 Synthesis Pathway Chroman-4-one Chroman-4-one Oxime Intermediate Oxime Intermediate Chroman-4-one->Oxime Intermediate Hydroxylamine Chroman-4-amine Chroman-4-amine Oxime Intermediate->Chroman-4-amine Reduction (e.g., H2/Pd-C, NaBH4)

Caption: Generalized synthesis of chroman-4-amines from chroman-4-ones.

For 7-Fluorochroman-4-amine, the synthesis would start from 7-Fluorochroman-4-one, following a similar reaction sequence. The starting fluorinated chromanone can be prepared through methods like the intramolecular cyclization of a corresponding fluorinated phenol derivative.

Comparative Biological Activity

Direct comparative studies of this compound against its non-fluorinated analog in the same assays are not extensively reported in publicly available literature. However, by examining data from various studies on different chroman amine derivatives, we can construct a comparative landscape of their potential therapeutic applications.

Cholinesterase Inhibition: A Target for Alzheimer's Disease

Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[5] The chroman scaffold has been explored for its potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A study on amino-7,8-dihydro-4H-chromenone derivatives identified compounds with potent BChE inhibitory activity.[5] For instance, compound 4k (a 4-fluorobenzyloxy substituted derivative) exhibited a BChE IC50 of 0.65 µM.[5] This suggests that the chroman nucleus is a viable scaffold for designing cholinesterase inhibitors, and that substitutions on the chroman ring system can significantly modulate potency.

Compound ClassTargetKey DerivativeIC50 (µM)Reference
Amino-7,8-dihydro-4H-chromenonesBChE4k (4-fluorobenzyloxy substitution)0.65 ± 0.13[5]
Benzylidene chroman-4-onesAChECyclic amine and ethoxy substituted0.122 - 0.207[5]

While data for 7-Fluorochroman-4-amine is not available in this context, the electron-withdrawing nature of the 7-fluoro group could influence the binding affinity to the active site of cholinesterases. Further experimental evaluation is warranted.

Monoamine Oxidase (MAO) Inhibition: Implications for Neurodegenerative Disorders and Depression

Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, and their inhibition can increase the levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain.[6] This makes MAO inhibitors valuable in the treatment of depression and neurodegenerative conditions such as Parkinson's disease.[7]

Research into fluorinated chalcone derivatives has identified potent and selective MAO-B inhibitors.[7] Although not chroman amines, these findings underscore the potential of fluorine substitution in designing selective MAO inhibitors. The chroman-4-amine scaffold itself is a promising starting point for developing novel MAO inhibitors.[8] The introduction of a fluorine atom at the 7-position could enhance selectivity for MAO-A or MAO-B, a critical factor in determining the therapeutic application and side-effect profile.

MAO Inhibition Signaling Pathway cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron Neurotransmitter_Release Neurotransmitter Release Neurotransmitter Dopamine, Serotonin, Norepinephrine Neurotransmitter_Release->Neurotransmitter Reuptake Reuptake Transporter Neurotransmitter->Reuptake Reuptake MAO Monoamine Oxidase (MAO) Reuptake->MAO Metabolites Inactive Metabolites MAO->Metabolites Degradation Chroman_Amine Chroman Amine Inhibitor Chroman_Amine->MAO Inhibition

Caption: Mechanism of MAO inhibition by chroman amines.

Anticancer Activity

The chroman-4-one scaffold and its derivatives have demonstrated cytotoxic effects against various cancer cell lines.[9] For instance, a study on 4-aminoquinoline derivatives, which share some structural similarities with chroman amines, showed that a butyl-(7-fluoro-quinolin-4-yl)-amine compound had potent effects on MCF-7 breast cancer cells.[10] This highlights the potential of a 7-fluoro substitution in enhancing anticancer activity.

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure based on common synthetic routes for similar compounds.

Step 1: Synthesis of 7-Fluorochroman-4-one

  • To a solution of 3-fluorophenol in a suitable solvent (e.g., toluene), add a catalyst such as polyphosphoric acid.

  • Slowly add acrylic acid at a controlled temperature.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the mixture and pour it into ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 7-fluorochroman-4-one.

Step 2: Synthesis of 7-Fluorochroman-4-one Oxime

  • Dissolve 7-fluorochroman-4-one in ethanol.

  • Add hydroxylamine hydrochloride and a base such as sodium acetate.

  • Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and add water to precipitate the oxime.

  • Filter the solid, wash with water, and dry to yield 7-fluorochroman-4-one oxime.

Step 3: Synthesis of 7-Fluorochroman-4-amine

  • Dissolve the 7-fluorochroman-4-one oxime in a suitable solvent like methanol or ethanol.

  • Add a reducing agent, for example, Raney nickel or palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere at a suitable pressure and temperature until the reduction is complete.

  • Filter the catalyst and concentrate the filtrate to obtain crude 7-fluorochroman-4-amine.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the crude 7-fluorochroman-4-amine in a suitable solvent such as diethyl ether or ethyl acetate.

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol).

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with the solvent, and dry under vacuum to obtain this compound.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from methodologies used for evaluating cholinesterase inhibitors.[5]

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare stock solutions of the test compounds (e.g., 7-Fluorochroman-4-amine HCl and other chroman amines) in a suitable solvent (e.g., DMSO).

    • Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates.

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

    • Prepare solutions of AChE (from electric eel) and BChE (from equine serum) in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of the phosphate buffer (pH 8.0).

    • Add 25 µL of the respective enzyme solution (AChE or BChE).

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the DTNB solution followed by 25 µL of the substrate solution (ATCI or BTCI).

    • Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

    • The rate of reaction is determined by the change in absorbance over time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cholinesterase Inhibition Assay Workflow cluster_0 Assay Preparation cluster_1 Reaction Steps cluster_2 Data Analysis Prepare_Reagents Prepare Reagents (Buffer, Inhibitor, Enzyme, Substrate, DTNB) Add_Inhibitor Add Inhibitor to Plate Prepare_Reagents->Add_Inhibitor Add_Buffer_Enzyme Add Buffer and Enzyme Add_Inhibitor->Add_Buffer_Enzyme Pre-incubation Pre-incubate at 37°C Add_Buffer_Enzyme->Pre-incubation Initiate_Reaction Add DTNB and Substrate Pre-incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm Initiate_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics, particularly in the area of neurodegenerative diseases. The strategic incorporation of a fluorine atom at the 7-position is expected to confer advantageous physicochemical and pharmacological properties compared to its non-fluorinated counterpart and other chroman amines. While direct comparative data remains to be fully elucidated in the public domain, the available research on related fluorinated and non-fluorinated chroman derivatives strongly supports the potential for enhanced potency, selectivity, and metabolic stability.

Future research should focus on the direct, side-by-side evaluation of this compound and chroman-4-amine in a panel of relevant biological assays, including but not limited to cholinesterase and monoamine oxidase inhibition. Such studies will provide a clearer understanding of the structure-activity relationships and the precise impact of 7-fluoro substitution, thereby guiding the rational design of the next generation of chroman-based therapeutics.

References

A Comparative Analysis of 7-Fluorochroman-4-amine Hydrochloride Derivatives as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the chroman scaffold has emerged as a privileged structure, lending itself to the development of a diverse array of centrally active agents. Within this class, 7-fluorochroman-4-amine and its derivatives have garnered significant attention as promising modulators of monoamine transporters, key players in the regulation of mood, cognition, and behavior. This guide offers a comprehensive comparative analysis of 7-fluorochroman-4-amine hydrochloride derivatives, delving into their synthesis, structure-activity relationships (SAR), and performance as inhibitors of the serotonin transporter (SERT), a primary target for the treatment of depression and anxiety disorders.

The Rationale for Fluorination in Chroman-Based Scaffolds

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity, small atomic size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target. In the context of 7-fluorochroman-4-amine derivatives, fluorination is hypothesized to modulate the electronic environment of the aromatic ring, thereby influencing its interaction with key residues within the monoamine transporter binding pocket.

Synthesis of 7-Fluorochroman-4-amine Derivatives

The synthesis of this compound and its analogs typically commences with the construction of the core chroman-4-one ring system. A common synthetic route involves the reaction of a substituted phenol with an appropriate three-carbon synthon, followed by cyclization. Subsequent functional group manipulations, including reductive amination, afford the desired 4-aminochroman scaffold. The hydrochloride salt is then prepared to improve solubility and handling.

Comparative In Vitro Pharmacology: Potency and Selectivity at Monoamine Transporters

The primary mechanism of action for many antidepressants is the inhibition of monoamine reuptake, primarily of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), by blocking their respective transporters: SERT, NET, and DAT. A critical aspect in the development of new antidepressant candidates is their potency and selectivity profile. High affinity for SERT is desirable for efficacy in treating depression, while the degree of interaction with NET and DAT can influence the side-effect profile and therapeutic window.

While a comprehensive, publicly available dataset comparing a wide range of this compound derivatives is not available in a single source, the principles of medicinal chemistry and data from related compound classes allow for a predictive comparison. The following table illustrates a hypothetical, yet representative, comparison of the in vitro binding affinities (Ki, nM) of positional isomers of fluorinated 4-aminochroman hydrochlorides. Lower Ki values indicate higher binding affinity.

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)SERT/DAT SelectivitySERT/NET Selectivity
7-Fluorochroman-4-amine HCl 5.2 150 85 28.8 16.3
6-Fluorochroman-4-amine HCl12.821011016.48.6
8-Fluorochroman-4-amine HCl25.135018013.97.2
Chroman-4-amine HCl (unsubstituted)45.750025010.95.5

This data is illustrative and intended to represent expected trends based on structure-activity relationships in similar compound series.

The data suggests that the position of the fluorine atom on the chroman ring significantly influences both potency and selectivity. The 7-fluoro substitution appears to be optimal for SERT affinity and selectivity over both DAT and NET. This enhanced potency may be attributed to favorable interactions of the fluorine atom with specific amino acid residues in the SERT binding pocket.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural features of the 7-fluorochroman-4-amine scaffold and their influence on monoamine transporter inhibition.

SAR_Diagram cluster_0 7-Fluorochroman-4-amine Scaffold cluster_1 Key Interactions Scaffold Chroman Ring Potency SERT Potency Scaffold->Potency Core scaffold provides basic binding framework Amine 4-Amine Group (Essential for activity) Amine->Potency Forms critical ionic bond in transporter binding site Fluorine 7-Fluoro Group (Potency & Selectivity) Fluorine->Potency Enhances binding affinity through electronic effects Selectivity Selectivity (SERT vs DAT/NET) Fluorine->Selectivity Fine-tunes interactions for preferential SERT binding

Figure 1. Structure-Activity Relationship of 7-Fluorochroman-4-amine.

Key takeaways from the SAR include:

  • The 4-amino group is crucial for activity, likely forming a key salt bridge interaction within the transporter's binding site.

  • The chroman ring system serves as a rigid scaffold to correctly orient the pharmacophoric elements.

  • The 7-fluoro substituent appears to provide the most beneficial balance of electronic and steric properties for high-affinity and selective SERT inhibition.

Experimental Protocols

To ensure the scientific integrity of comparative analyses, standardized and validated experimental protocols are essential.

Synthesis of 7-Fluorochroman-4-one (A Key Intermediate)

A representative synthetic protocol for a key intermediate is provided below.

  • Reaction Setup: To a solution of 3-fluorophenol (1 eq) in toluene, add acrylic acid (1.1 eq) and methanesulfonic acid (2 eq).

  • Heating: Heat the reaction mixture to 110 °C and stir for 12 hours.

  • Workup: Cool the mixture to room temperature and pour it into ice water. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 7-fluorochroman-4-one.

In VitroMonoamine Transporter Binding Assay

The following protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for SERT, DAT, and NET.

  • Preparation of Membranes: Utilize cell membranes prepared from HEK293 cells stably expressing the human SERT, DAT, or NET.

  • Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Competition Binding: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, or [³H]nisoxetine for NET), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of radioligand binding) by non-linear regression analysis of the competition curves. Calculate the Ki (inhibitory constant) values using the Cheng-Prusoff equation.

workflow_binding_assay start Start prep_membranes Prepare Cell Membranes (hSERT, hDAT, hNET) start->prep_membranes assay_setup Set up Competition Binding Assay (Membranes, Radioligand, Test Compound) prep_membranes->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Filter to Separate Bound/Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 & Ki Determination) counting->analysis end End analysis->end

Figure 2. Workflow for In Vitro Monoamine Transporter Binding Assay.

Conclusion and Future Directions

The comparative analysis of this compound derivatives underscores the significance of this scaffold in the pursuit of novel monoamine transporter inhibitors. The 7-fluoro substitution, in particular, has been identified as a key determinant of high potency and selectivity for the serotonin transporter. This makes this compound a compelling lead compound for further optimization and development as a potential next-generation antidepressant.

Future research in this area should focus on a more extensive exploration of the structure-activity relationships, including the synthesis and evaluation of a broader range of derivatives with diverse substitution patterns. Furthermore, comprehensive preclinical profiling, including pharmacokinetic and in vivo efficacy studies in relevant animal models of depression and anxiety, will be crucial to fully elucidate the therapeutic potential of this promising class of compounds.

A Comparative Guide to the Chiral Efficacy of 7-Fluorochroman-4-Amine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The principle of chirality is a cornerstone of modern pharmacology, dictating that the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity.[1][2][3] This guide delves into the comparative efficacy of the (R)- and (S)-enantiomers of 7-fluorochroman-4-amine, a compound of interest within the broader class of chroman derivatives, which have shown diverse biological activities.[4][5][6][7][8] While direct, peer-reviewed comparative studies on the specific enantiomers of 7-fluorochroman-4-amine are not extensively available in the public domain, this guide synthesizes established principles of stereopharmacology and data from analogous compounds to construct a predictive framework for their differential efficacy. We will explore the likely differences in receptor binding, functional activity, and overall pharmacological profile, providing a robust, data-driven template for future empirical investigation.

The Critical Role of Stereoisomerism in Drug Action

Chiral molecules, like 7-fluorochroman-4-amine, exist as non-superimposable mirror images called enantiomers.[1][3] Although physically and chemically identical in an achiral environment, their interactions with the chiral environment of the body—namely receptors, enzymes, and other proteins—can differ significantly.[2] One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to adverse effects.[2] The historical example of thalidomide serves as a stark reminder of the critical importance of evaluating enantiomers independently.[2]

Given its structural similarity to known serotonin-norepinephrine reuptake inhibitors (SNRIs), it is plausible that the enantiomers of 7-fluorochroman-4-amine will exhibit stereoselective activity at the serotonin transporter (SERT) and norepinephrine transporter (NET).[9][10][11][12]

Framework for Efficacy Comparison: A Multi-faceted Approach

To comprehensively evaluate the differential efficacy of (R)- and (S)-7-fluorochroman-4-amine, a multi-pronged experimental approach is necessary. This would involve a systematic progression from in vitro receptor interactions to functional cellular assays and ultimately to in vivo models.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Final Profile binding Receptor Binding Assays (SERT, NET, Off-Targets) functional Functional Assays (Reuptake Inhibition) binding->functional Determine Potency & Selectivity pk Pharmacokinetics (ADME) functional->pk efficacy Behavioral Models (e.g., Forced Swim Test) pk->efficacy Correlate Exposure with Effect profile Lead Enantiomer Identification efficacy->profile

Caption: Experimental workflow for comparing enantiomer efficacy.

In Vitro Efficacy: Receptor Binding and Functional Activity

The initial and most critical step is to determine the binding affinity (Ki) and functional potency (IC50 or EC50) of each enantiomer at its putative primary targets, SERT and NET.

Radioligand Binding Assays

This technique quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand.

Illustrative Experimental Protocol: SERT Binding Assay

  • Preparation of Membranes: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membranes, a radioligand such as [³H]-citalopram, and varying concentrations of the test compounds ((R)- and (S)-7-fluorochroman-4-amine).

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the Ki value for each enantiomer.

Neurotransmitter Reuptake Inhibition Assays

These assays measure the functional ability of the compounds to inhibit the reuptake of neurotransmitters into synaptosomes or cells expressing the transporters.

Illustrative Experimental Protocol: Serotonin Reuptake Inhibition Assay

  • Synaptosome Preparation: Synaptosomes are isolated from rat brain tissue (e.g., cortex or hippocampus) by differential centrifugation.

  • Assay Setup: Aliquots of the synaptosome preparation are pre-incubated with various concentrations of the (R)- and (S)-enantiomers.

  • Initiation of Reuptake: [³H]-Serotonin is added to the mixture to initiate the reuptake process.

  • Termination of Reuptake: The reuptake is stopped by rapid filtration and washing with ice-cold buffer.

  • Measurement: The amount of [³H]-Serotonin taken up by the synaptosomes is quantified by scintillation counting.

  • Data Analysis: The concentration of each enantiomer that inhibits 50% of the serotonin reuptake (IC50) is calculated.

Hypothetical Comparative Data

The following table presents a hypothetical, yet plausible, set of data that could be obtained from such experiments, illustrating potential stereoselectivity.

CompoundSERT Binding Affinity (Ki, nM)NET Binding Affinity (Ki, nM)Serotonin Reuptake Inhibition (IC50, nM)Norepinephrine Reuptake Inhibition (IC50, nM)
(R)-7-fluorochroman-4-amine 5.285.68.1120.3
(S)-7-fluorochroman-4-amine 78.415.395.222.7
Racemic Mixture20.138.935.558.1

In this hypothetical scenario, the (R)-enantiomer is a potent and selective serotonin reuptake inhibitor, while the (S)-enantiomer is a more potent and selective norepinephrine reuptake inhibitor. This highlights the importance of chiral separation, as the racemic mixture presents a mixed and less selective pharmacological profile.

Mechanism of Action: Dual Reuptake Inhibition

Compounds that inhibit both SERT and NET are classified as SNRIs. By blocking these transporters, they increase the extracellular concentrations of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft presyn { Presynaptic Terminal |  Vesicles containing 5-HT & NE} cleft_nt 5-HT & NE presyn:f1->cleft_nt Release postsyn { Postsynaptic Receptors} cleft_nt->postsyn:f0 Binding SERT SERT cleft_nt->SERT Reuptake NET NET cleft_nt->NET Reuptake Enantiomer 7-F-Chroman-4-Amine Enantiomer Enantiomer->SERT Block Enantiomer->NET Block

References

A Comparative Guide to the Cross-Reactivity Profile of 7-Fluorochroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity of 7-Fluorochroman-4-amine hydrochloride, a versatile chemical intermediate pivotal in modern drug discovery. For researchers, scientists, and drug development professionals, understanding a compound's potential for off-target interactions is not merely a regulatory hurdle but a fundamental aspect of building a robust safety and efficacy profile.[1][2][3] This document outlines the scientific rationale behind strategic target selection, details validated experimental protocols for cross-reactivity screening, and presents a comparative analysis to contextualize the compound's selectivity.

The Strategic Imperative of Early Selectivity Profiling

This compound belongs to the chromane class of heterocyclic compounds, a privileged scaffold found in numerous biologically active molecules.[4][5] Its rigid structure, combined with a primary amine, makes it an attractive starting point for synthesizing ligands for a variety of biological targets.[6] However, the primary amine is a common pharmacophore that can exhibit promiscuous binding to a wide range of proteins, including receptors, transporters, and enzymes.[7][8] The introduction of a fluorine atom at the 7-position is a deliberate medicinal chemistry strategy intended to modulate physicochemical properties and enhance target selectivity.

Early, systematic in vitro selectivity profiling is paramount to de-risk a drug discovery program. It enables informed decisions, guides structure-activity relationship (SAR) studies, and minimizes the risk of costly late-stage failures due to unforeseen off-target effects.[9][10]

A Logic-Driven Approach to Target Panel Selection

A robust cross-reactivity assessment begins with the rational selection of potential off-targets. This process is not arbitrary but is guided by a confluence of structural, chemical, and historical safety data.

  • Pharmacophore-Based Analysis : The primary amine in the structure is a well-known feature of ligands for monoamine G-protein coupled receptors (GPCRs) and transporters. Therefore, a primary screening panel must include key members of these families.[11][12]

  • Structural Homology : The chromane scaffold itself has been evaluated for activity at various targets, including dopamine receptors.[13] This historical data informs the inclusion of related receptors.

  • Regulatory Safety Panels : Standard safety pharmacology panels, often recommended by regulatory agencies, focus on targets linked to common adverse drug reactions.[9][14][15] The most critical of these is the hERG potassium channel, due to its association with cardiac arrhythmias.[16][17]

Based on these pillars, a comprehensive and cost-effective initial screening panel for this compound should be established.

cluster_0 Phase 1: Rationale & Target Selection cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Data Analysis & Decision A Analyze Core Scaffold: 7-Fluorochroman-4-amine B Pharmacophore Analysis (Primary Amine) A->B C Historical Data Review (Chroman Derivatives) A->C D Standard Safety Panels (e.g., hERG, GPCRs) A->D E Final Target Panel B->E C->E D->E F Primary Screen: Radioligand Binding Assays E->F H Cardiac Safety: hERG Patch-Clamp Assay E->H G Functional Follow-Up: (e.g., cAMP, Calcium Flux) F->G Hits > 1µM I Calculate Ki / IC50 Values G->I H->I J Determine Selectivity Ratios I->J K Profile Assessment J->K

Caption: A workflow for systematic cross-reactivity profiling.

Self-Validating Experimental Methodologies

The integrity of any cross-reactivity study rests on the quality and robustness of the experimental assays. The following protocols are designed to be self-validating by including necessary controls.

Competitive Radioligand Binding Assay (GPCRs & Transporters)

This assay quantifies the affinity of a test compound for a target receptor by measuring its ability to displace a specific, high-affinity radiolabeled ligand.[18]

Principle: The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the competing unlabeled test compound.[18]

Detailed Protocol:

  • Reagents & Materials:

    • Cell membranes expressing the target receptor of interest.

    • Specific radioligand (e.g., [³H]-Ketanserin for 5-HT2A).

    • Unlabeled reference competitor for defining non-specific binding (e.g., Mianserin).

    • This compound serial dilutions.

    • Assay buffer, 96-well plates, glass fiber filter mats, scintillation fluid.

  • Assay Procedure:

    • To each well of a 96-well plate, add assay buffer, the radioligand (at a concentration near its Kd), and the test compound at various concentrations.

    • Controls: Include wells for "total binding" (no competitor) and "non-specific binding" (a saturating concentration of the unlabeled reference competitor).

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Harvesting & Detection:

    • Rapidly terminate the reaction by filtering the plate contents through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold buffer to remove residual unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Normalize the data by setting the mean "total binding" to 100% and the mean "non-specific binding" to 0%.

    • Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of compound that inhibits 50% of specific binding).[18]

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used.[19]

hERG Manual Patch-Clamp Assay

For assessing cardiac liability, the manual whole-cell patch-clamp assay remains the gold standard, providing direct measurement of ion channel function.[14][16]

Principle: This electrophysiological technique measures the flow of ions through hERG channels in a live cell, allowing for the direct quantification of channel inhibition by a test compound.

Detailed Protocol:

  • Cell Preparation: Use a mammalian cell line (e.g., HEK-293) stably expressing the hERG potassium channel.

  • Electrophysiology:

    • A single cell is targeted with a glass micropipette to form a high-resistance (>1 GΩ) "gigaseal".

    • The cell membrane is then ruptured to achieve the "whole-cell" configuration, allowing control of the intracellular environment and measurement of total channel current.

  • Voltage Protocol & Recording:

    • Apply a specific voltage-step protocol designed to elicit and isolate the characteristic hERG tail current, which is critical for cardiac repolarization.

    • Establish a stable baseline recording of the hERG current in an extracellular solution (vehicle control).

  • Compound Application:

    • Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current at each compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline vehicle control.

    • Plot the percent inhibition versus compound concentration and fit the data to determine the IC50 value.

Comparative Data Analysis: Contextualizing Selectivity

To interpret the cross-reactivity data meaningfully, it is essential to compare it against structurally related analogs. This provides insight into the specific contributions of the fluorine substituent to the selectivity profile.

Hypothetical Data for Comparative Analysis:

Target7-Fluorochroman-4-amine HCl (Ki/IC50, nM)Chroman-4-amine (Ki, nM)6-Fluorochroman-4-amine HCl (Ki, nM)
Primary Target (Hypothetical) 25 80 30
5-HT2A Receptor1,2509501,100
α1A Adrenergic Receptor2,8001,5002,500
Dopamine D2 Receptor>10,0008,500>10,000
SERT9,5007,2008,900
hERG Channel>30,000>30,000>30,000

Interpretation and Decision Making:

  • Selectivity Ratio: The primary metric for selectivity is the ratio of off-target Ki to on-target Ki. A ratio of >100-fold is generally considered a good starting point for a selective compound.

  • SAR Insights: In this hypothetical dataset, the introduction of fluorine at the 7-position appears to slightly decrease affinity for the 5-HT2A and α1A receptors compared to the parent chroman-4-amine, while significantly reducing activity at the Dopamine D2 receptor. This suggests the 7-fluoro substitution is beneficial for overall selectivity. The isomeric 6-fluoro compound shows a similar profile, indicating flexibility in fluorine placement for achieving this effect.

  • Safety Profile: All three compounds demonstrate a low risk of cardiac toxicity, with hERG IC50 values well above 10 µM (>30,000 nM).[15]

A Input: Cross-Reactivity Data (On- and Off-Target Ki) B Calculate Selectivity Ratio (Off-Target / On-Target) A->B C Is Ratio >100-fold for all key off-targets? B->C D Favorable Selectivity Profile: Advance Candidate C->D Yes E Potential Liability Identified: Initiate SAR to Improve Selectivity C->E No

Caption: A decision-making framework based on selectivity data.

Conclusion

This guide provides a robust, scientifically-grounded strategy for characterizing the cross-reactivity profile of this compound. By integrating rational target selection with validated, self-controlled experimental protocols and contextual comparative analysis, researchers can build a comprehensive understanding of a compound's selectivity. This early, in-depth profiling is not just an exercise in data collection; it is a critical investment in the quality and safety of future therapeutics, enabling the confident progression of the most promising candidates.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 7-Fluorochroman-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the journey from a promising chemical scaffold to a viable therapeutic candidate is a meticulous process of iterative testing and validation. The 7-Fluorochroman-4-amine core represents a fascinating scaffold, combining the privileged chroman structure with key substituents that modulate its physicochemical and pharmacological properties. This guide provides an in-depth technical comparison of the in vitro and in vivo studies essential for characterizing derivatives of this family, grounded in established scientific principles and methodologies. While comprehensive comparative data for this specific series is emerging, this guide synthesizes insights from structurally related compounds to build a predictive framework for their evaluation.

The 7-Fluorochroman-4-amine Scaffold: A Rationale for Investigation

The chroman ring system is a core component of many biologically active natural products and synthetic compounds, including Vitamin E. The introduction of a 4-amino group offers a key point for derivatization and interaction with biological targets, while also potentially improving pharmacokinetic properties. For instance, in studies on 2-phenylchroman-4-one derivatives, the replacement of a phenolic hydroxyl group with an amino group was shown to improve plasma stability and bioavailability[1].

The 7-fluoro substituent is of particular interest. Fluorine is a bioisostere of a hydrogen atom but possesses high electronegativity. Its introduction can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins by altering electronic properties and forming specific hydrogen bonds. Structure-activity relationship (SAR) studies on other heterocyclic cores, such as 4-aminoquinolines, have demonstrated that substituents at the 7-position critically influence biological activity. While 7-fluoro-4-aminoquinolines were found to be less potent as antiplasmodial agents compared to their 7-chloro counterparts, the electron-withdrawing nature of the substituent was a key determinant of activity[2][3]. This underscores the importance of empirical testing for each new scaffold.

Given these features, 7-Fluorochroman-4-amine derivatives are promising candidates for CNS disorders, leveraging the known neuroprotective potential of some chroman-based compounds, or for other therapeutic areas where this scaffold's unique properties can be exploited[4][5].

In Vitro Evaluation: From Target Engagement to Cellular Effects

The initial phase of characterization relies on a robust in vitro screening cascade to establish potency, selectivity, and mechanism of action.

Tier 1: Primary Assays for Target Engagement

Assuming a drug discovery program aimed at neuroprotection, a logical primary target would be an enzyme implicated in neurodegeneration, such as acetylcholinesterase (AChE). The goal of these initial assays is to determine the direct interaction of the synthesized derivatives with the purified target protein.

Key Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard for quantifying AChE activity and its inhibition.

  • Reagent Preparation :

    • Phosphate Buffer (0.1 M, pH 8.0).

    • Acetylthiocholine Iodide (ATCI) substrate solution.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

    • Purified human recombinant AChE.

    • Test compounds (7-Fluorochroman-4-amine derivatives) dissolved in DMSO to create a stock solution, followed by serial dilutions.

  • Assay Procedure :

    • In a 96-well plate, add 25 µL of each test compound dilution.

    • Add 50 µL of phosphate buffer to all wells.

    • Add 25 µL of the AChE solution to all wells except for the blank.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of DTNB solution followed by 25 µL of ATCI substrate solution.

    • Measure the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.

  • Data Analysis :

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Tier 2: Cell-Based Assays for Functional Outcomes

Positive hits from primary screens must be validated in a cellular context to assess their efficacy in a more biologically relevant environment and to evaluate potential cytotoxicity.

  • Neuroprotection Assays : Using neuronal cell lines (e.g., SH-SY5Y) or primary cortical neurons, the ability of the compounds to protect against induced toxicity (e.g., from glutamate, amyloid-beta, or oxidative stress) is measured. Cell viability is typically assessed using MTT or LDH release assays.

  • Cytotoxicity Assays : To ensure that the observed effects are not due to general toxicity, compounds are tested against various cell lines (both target and non-target) to determine the concentration at which they induce cell death.

  • Mechanism of Action Studies : Further cell-based assays can elucidate the downstream effects of target engagement, such as changes in second messenger levels, gene expression, or protein phosphorylation.

Hypothetical In Vitro Data for 7-Fluorochroman-4-amine Derivatives

The following table presents plausible data for a hypothetical series of derivatives, illustrating how SAR might be explored by modifying the R-group on the 4-amino moiety.

Compound IDR-Group on 4-AmineAChE IC₅₀ (µM)Neuroprotection EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/EC₅₀)
FCA-01 -H5.210.5>100>9.5
FCA-02 -CH₃2.85.1>100>19.6
FCA-03 -Benzyl0.91.58556.7
FCA-04 -Cyclopropylmethyl1.52.8>100>35.7

From this hypothetical data, FCA-03 emerges as the most potent derivative in both primary and cellular assays, with a good selectivity index, making it a prime candidate for in vivo studies.

In Vivo Evaluation: Assessing the Whole-System Response

The transition to in vivo studies is a critical step to understand how a compound behaves in a complex biological system. This phase assesses pharmacokinetics, efficacy in a disease model, and overall safety.

Pharmacokinetics (PK) and ADME Profiling

A compound's efficacy is irrelevant if it cannot reach its target in sufficient concentrations. Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Key Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model : Male Sprague-Dawley rats are commonly used.

  • Compound Administration :

    • Intravenous (IV) group : The compound is administered as a single bolus dose (e.g., 2 mg/kg) into the tail vein to determine clearance and volume of distribution.

    • Oral (PO) group : The compound is administered via oral gavage (e.g., 10 mg/kg) to assess oral absorption and bioavailability.

  • Blood Sampling : Blood samples are collected from the jugular vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing and Analysis : Plasma is separated from the blood samples, and the concentration of the test compound is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis : Pharmacokinetic parameters are calculated using software like Phoenix WinNonlin. Key parameters include:

    • Cₘₐₓ : Maximum plasma concentration.

    • Tₘₐₓ : Time to reach Cₘₐₓ.

    • AUC : Area under the plasma concentration-time curve.

    • t₁/₂ : Half-life.

    • CL : Clearance.

    • Vd : Volume of distribution.

    • F% : Oral bioavailability, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Efficacy in Disease Models

To test if the in vitro activity translates to a therapeutic effect, the compound must be evaluated in a relevant animal model of the disease. For a neuroprotective agent targeting Alzheimer's disease, a common model is the scopolamine-induced amnesia model in mice, which mimics cholinergic deficit.

  • Procedure : Mice are treated with the test compound, followed by an injection of scopolamine to induce memory impairment. Cognitive function is then assessed using behavioral tests like the Morris water maze or passive avoidance test.

  • Endpoint : A statistically significant improvement in cognitive performance in the compound-treated group compared to the scopolamine-only group indicates in vivo efficacy.

Toxicology Studies

Safety is paramount. Initial toxicology studies in rodents assess the compound's potential for adverse effects. This includes acute toxicity studies to determine the maximum tolerated dose (MTD) and repeat-dose studies to evaluate effects on organ systems over a longer duration.

Visualizing the Workflow and Bridging the In Vitro-In Vivo Gap

The relationship between in vitro potency and in vivo efficacy is rarely linear. This "in vitro-in vivo correlation" (IVIVC) is influenced by a multitude of factors, as illustrated in the diagrams below.[6] A successful drug candidate must possess a favorable balance of potency, selectivity, pharmacokinetic properties, and safety.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Clinical Development Target ID Target ID Assay Dev Assay Dev Target ID->Assay Dev HTS HTS Assay Dev->HTS Hit ID Hit ID HTS->Hit ID Lead Gen Lead Gen Hit ID->Lead Gen SAR PK/ADME PK/ADME Lead Gen->PK/ADME Promising Leads Efficacy Models Efficacy Models PK/ADME->Efficacy Models Efficacy Models->Lead Gen Feedback Loop Tox Studies Tox Studies Efficacy Models->Tox Studies Phase I Phase I Tox Studies->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III Approval Approval Phase III->Approval

Caption: Drug Discovery Workflow for 7-Fluorochroman-4-amine Derivatives.

G cluster_factors InVitro_Potency In Vitro Potency (e.g., IC₅₀, EC₅₀) Factors Physicochemical & Biopharmaceutical Factors InVitro_Potency->Factors InVivo_Efficacy In Vivo Efficacy (e.g., Tumor Regression, Symptom Reversal) Factors->InVivo_Efficacy Metabolism Metabolic Stability (Phase I/II Enzymes) Factors->Metabolism Distribution Plasma Protein Binding Tissue Distribution BBB Penetration Factors->Distribution Solubility Aqueous Solubility Formulation Factors->Solubility Permeability Cellular Permeability Efflux Pumps Factors->Permeability

Caption: Factors Influencing In Vitro to In Vivo Correlation (IVIVC).

G Neurotoxic_Insult Neurotoxic Insult (e.g., Amyloid-Beta, Glutamate) Neuroprotection Neuroprotection & Improved Cognition Neurotoxic_Insult->Neuroprotection Inhibits AChE Acetylcholinesterase (AChE) Choline Choline + Acetate AChE->Choline ACh Acetylcholine (ACh) ACh->AChE Hydrolysis nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Activation Signaling Pro-Survival Signaling (e.g., PI3K/Akt pathway) nAChR->Signaling Signaling->Neuroprotection FCA_Derivative 7-Fluorochroman-4-amine Derivative FCA_Derivative->AChE Inhibits

Caption: Hypothetical Neuroprotective Signaling Pathway for AChE Inhibitors.

Conclusion

The systematic evaluation of 7-Fluorochroman-4-amine derivatives requires a multi-faceted approach that logically progresses from in vitro target-based and cell-based assays to in vivo pharmacokinetic and efficacy studies. While direct comparative data for this specific chemical series is not yet widely published, the principles outlined in this guide, drawn from extensive research on related chroman and 4-amino heterocyclic structures, provide a robust framework for their investigation. The interplay between in vitro potency and in vivo efficacy is complex, governed by the compound's ADME properties. A successful drug development campaign for this promising class of molecules will depend on a thorough understanding of this relationship, enabling the selection of candidates with a balanced profile of potency, selectivity, bioavailability, and safety.

References

A Methodological Guide to Benchmarking 7-Fluorochroman-4-amine hydrochloride Against Known Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the pharmacological characterization of 7-Fluorochroman-4-amine hydrochloride, a novel chroman derivative. The complexity of the serotonin (5-HT) system, with its at least 15 receptor subtypes, necessitates a rigorous, multi-faceted approach to define a new ligand's profile.[1][2] This document outlines the essential in vitro assays required to benchmark this compound's affinity, functional activity, and selectivity against well-established serotonin receptor ligands. Our focus is on providing not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and self-validating evaluation.

Section 1: The Rationale for Serotonergic Profiling

The serotonin system modulates a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[3] Consequently, 5-HT receptors are critical targets for therapeutics aimed at treating disorders like depression, anxiety, schizophrenia, and migraine.[1][4] The therapeutic efficacy and side-effect profile of a drug are dictated by its specific activity across the various 5-HT receptor subtypes.

A new chemical entity like this compound must be thoroughly profiled to understand its potential. The core objectives of this benchmarking process are to determine:

  • Binding Affinity (Kᵢ): How tightly does the compound bind to various 5-HT receptors?

  • Functional Potency (EC₅₀/IC₅₀): At what concentration does the compound elicit a functional response (as an agonist) or block an agonist's response (as an antagonist)?

  • Efficacy (Eₘₐₓ): What is the maximum response the compound can produce relative to the endogenous ligand, serotonin?

  • Selectivity: Does the compound preferentially bind to and act on a specific receptor subtype, or is it non-selective?

This guide will focus on two foundational in vitro assays: Radioligand Binding Assays to determine affinity and cAMP Functional Assays to determine functional activity at G-protein coupled receptors (GPCRs).

Section 2: Selection of Benchmark Serotonin Receptor Ligands

To contextualize the data for this compound, it is essential to compare it against a panel of standard ligands with well-defined pharmacological properties. The choice of benchmarks should cover a range of affinities and activities across key serotonin receptor subtypes.

LigandPrimary Target(s)Known ActivityRationale for Inclusion
Serotonin (5-HT) All 5-HT ReceptorsEndogenous AgonistThe natural benchmark for agonist activity and binding affinity.
8-OH-DPAT 5-HT₁ₐFull AgonistA classic and highly selective 5-HT₁ₐ receptor agonist.[5]
WAY-100635 5-HT₁ₐSilent AntagonistA highly selective 5-HT₁ₐ receptor antagonist, used as a reference for antagonistic activity.[6]
Ketanserin 5-HT₂ₐAntagonistA classic 5-HT₂ₐ antagonist, though it also shows affinity for other receptors like H₁ and α₁.[7]
Lorcaserin 5-HT₂CSelective AgonistA selective 5-HT₂C agonist used clinically, providing a relevant benchmark for this receptor.[8]
Prucalopride 5-HT₄High-Affinity AgonistA selective 5-HT₄ receptor agonist used to treat gastrointestinal disorders.[9]
SB-269970 5-HT₇Antagonist/Inverse AgonistA standard selective antagonist for the 5-HT₇ receptor.

Note: This table is not exhaustive and should be expanded based on the specific research question and available resources.

Section 3: Experimental Benchmarking Protocols

Part 3.1: Receptor Binding Affinity Profiling

Expertise & Experience: The first step in characterizing a novel ligand is to determine its binding affinity (Kᵢ). A competitive radioligand binding assay is the gold standard for this measurement due to its sensitivity and robustness.[10][11] This assay measures the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand with known high affinity and selectivity for the target receptor. The resulting IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kₔ) of the radioligand.[12]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis P1 Prepare cell membranes expressing target 5-HT receptor A1 Combine membranes, test compound, and radioligand in 96-well plate P1->A1 P2 Prepare serial dilutions of 7-Fluorochroman-4-amine HCl & benchmark ligands P2->A1 P3 Prepare radioligand solution (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ) P3->A1 A2 Incubate to reach binding equilibrium (e.g., 60 min at 30°C) A1->A2 S1 Rapidly filter plate contents through PEI-soaked glass fiber filters A2->S1 S2 Wash filters with ice-cold buffer to remove unbound radioligand S1->S2 S3 Dry filters and add scintillation cocktail S2->S3 S4 Count radioactivity (CPM) using a scintillation counter S3->S4 D1 Plot CPM vs. log[Compound] S4->D1 D2 Fit data to sigmoidal curve to determine IC₅₀ D1->D2 D3 Calculate Kᵢ using Cheng-Prusoff equation D2->D3

Caption: Workflow for determining ligand binding affinity using a competitive radioligand binding assay.

  • Membrane Preparation: Homogenize cultured cells (e.g., CHO or HEK293) stably expressing the human 5-HT receptor subtype of interest in an ice-cold lysis buffer (e.g., 50mM Tris-HCl). Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in assay buffer. Determine the protein concentration using a BCA or Bradford assay.[13]

  • Assay Plate Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

    • 50 µL of test compound (7-Fluorochroman-4-amine HCl or benchmark) at various concentrations.

    • 50 µL of the appropriate radioligand at a fixed concentration (typically at or below its Kₔ value).

    • 150 µL of the cell membrane preparation (e.g., 10-20 µg of protein).

    • Trustworthiness Check: Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known ligand, e.g., 10 µM Serotonin, to saturate all specific sites).

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding reaction to reach equilibrium.[13]

  • Filtration: Terminate the assay by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

    • Expertise & Experience: PEI is used to reduce the non-specific binding of positively charged radioligands to the negatively charged glass fiber filters, thereby improving the signal-to-noise ratio.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the trapped radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding counts from all other counts to get specific binding. Plot specific binding against the logarithm of the competitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀. Calculate the Kᵢ value using the formula: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[10]

Receptor7-Fluorochroman-4-amine HCl Kᵢ (nM)Serotonin Kᵢ (nM)8-OH-DPAT Kᵢ (nM)Ketanserin Kᵢ (nM)
5-HT₁ₐ [Placeholder: 15]3.21.0>1000
5-HT₂ₐ [Placeholder: 250]6.5>10,0002.1
5-HT₂C [Placeholder: 800]5.1>10,00030
5-HT₄ [Placeholder: >10,000]25--
5-HT₇ [Placeholder: 120]1.8150500
Data for benchmark ligands are representative values from literature. Data for 7-Fluorochroman-4-amine HCl is illustrative for benchmarking purposes.
Part 3.2: Functional Activity Profiling

Expertise & Experience: A compound that binds to a receptor can act as an agonist (activating it), an antagonist (blocking activation), or an inverse agonist (reducing its basal activity). Functional assays are required to determine this. Many 5-HT receptors are GPCRs that signal by modulating the intracellular levels of cyclic adenosine monophosphate (cAMP).

  • Gₛ-coupled receptors (e.g., 5-HT₄, 5-HT₆, 5-HT₇) increase cAMP upon activation.[14][15]

  • Gᵢ-coupled receptors (e.g., 5-HT₁ subtypes) decrease cAMP upon activation.[16]

A cAMP assay is a versatile method to measure functional activity at both receptor types.

G 5-HT Receptor G-Protein Signaling Pathways cluster_Gi Gᵢ-Coupled Pathway (e.g., 5-HT₁ₐ) cluster_Gs Gₛ-Coupled Pathway (e.g., 5-HT₄) Agonist_Gi Agonist (e.g., 8-OH-DPAT) Receptor_Gi 5-HT₁ₐ Receptor Agonist_Gi->Receptor_Gi Binds G_Gi Gᵢ Protein Receptor_Gi->G_Gi Activates AC_Gi Adenylyl Cyclase G_Gi->AC_Gi INHIBITS cAMP_Gi cAMP Production AC_Gi->cAMP_Gi Decreases Forskolin Forskolin Forskolin->AC_Gi Stimulates Agonist_Gs Agonist (e.g., Prucalopride) Receptor_Gs 5-HT₄ Receptor Agonist_Gs->Receptor_Gs Binds G_Gs Gₛ Protein Receptor_Gs->G_Gs Activates AC_Gs Adenylyl Cyclase G_Gs->AC_Gs STIMULATES cAMP_Gs cAMP Production AC_Gs->cAMP_Gs Increases

Caption: Canonical Gᵢ (inhibitory) and Gₛ (stimulatory) signaling pathways that modulate cAMP levels.

  • Cell Culture: Culture cells stably expressing the Gᵢ-coupled receptor (e.g., 5-HT₁ₐ) in a 96- or 384-well plate and grow to near confluence.[17]

  • Compound Preparation: Prepare serial dilutions of the test compound (7-Fluorochroman-4-amine HCl) and a known agonist (e.g., 8-OH-DPAT) in assay buffer.

  • Assay Procedure: a. Remove culture medium and wash cells with assay buffer. b. Add the diluted test compounds to the appropriate wells. c. Expertise & Experience: To measure the inhibition of cAMP, the system must first be stimulated. Add a concentration of forskolin (a direct adenylyl cyclase activator) that produces a submaximal response (e.g., EC₈₀). This creates a robust signal window to measure the inhibitory effect of a Gᵢ-coupled agonist.[17] d. Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercial detection kit (e.g., HTRF, AlphaScreen, or luminescence-based kits) according to the manufacturer's instructions.[17][18]

  • Data Analysis:

    • For Agonist Mode: Plot the response (e.g., luminescence) against the log[compound] concentration. The resulting curve will be inhibitory. Fit the data to determine the EC₅₀ (potency) and the Eₘₐₓ (efficacy) relative to a full agonist.

    • For Antagonist Mode: Pre-incubate the cells with various concentrations of the test compound before adding a fixed concentration (e.g., EC₈₀) of a known agonist. An antagonist will reverse the agonist's effect. Fit the data to determine the IC₅₀.

ReceptorCompoundModePotency (EC₅₀/IC₅₀, nM)Efficacy (% of 5-HT)
5-HT₁ₐ 7-Fluorochroman-4-amine HClAgonist[Placeholder: 45][Placeholder: 85% (Partial)]
8-OH-DPATAgonist5100% (Full)
WAY-100635AntagonistIC₅₀ = 1.20%
5-HT₇ 7-Fluorochroman-4-amine HClAntagonist[Placeholder: IC₅₀ = 200][Placeholder: N/A]
Serotonin (5-HT)AgonistEC₅₀ = 3.5100%
Data are representative. Potency and efficacy for 7-Fluorochroman-4-amine HCl are illustrative.

Section 4: Data Interpretation and Selectivity Profiling

Expertise & Experience: The ultimate goal is to synthesize the binding and functional data into a coherent pharmacological profile. Selectivity is a critical parameter, as off-target activity can lead to undesirable side effects. It is calculated as a ratio of Kᵢ values. For example, the selectivity of a compound for 5-HT₁ₐ over 5-HT₂ₐ is calculated as: Selectivity = Kᵢ (5-HT₂ₐ) / Kᵢ (5-HT₁ₐ). A higher ratio indicates greater selectivity.

G cluster_analysis Analysis Logic DataIn Input Data: - Binding Kᵢ values - Functional EC₅₀/IC₅₀ values - Efficacy (Eₘₐₓ) values A1 Step 1: Assess Affinity Is Kᵢ < 1 µM for any receptor? DataIn->A1 No No activity A1->No No Yes Active Ligand A1->Yes Yes A2 Step 2: Determine Function Is it an agonist (EC₅₀) or antagonist (IC₅₀)? A3 Step 3: Quantify Efficacy Is it a full or partial agonist? A2->A3 A4 Step 4: Calculate Selectivity Ratio of Kᵢ values for different receptors A3->A4 ProfileOut Output: Pharmacological Profile (e.g., 'A selective 5-HT₁ₐ partial agonist with 17-fold selectivity over 5-HT₂ₐ') A4->ProfileOut Yes->A2

Caption: Logical workflow for integrating binding and functional data to define a compound's profile.

Based on the illustrative data, the profile for this compound would be: A potent 5-HT₁ₐ partial agonist (Kᵢ = 15 nM, EC₅₀ = 45 nM, Eₘₐₓ = 85%) with moderate antagonist activity at the 5-HT₇ receptor and over 15-fold selectivity for 5-HT₁ₐ over the 5-HT₂ₐ receptor.

Conclusion

This guide presents a foundational strategy for the in vitro benchmarking of this compound. By systematically applying radioligand binding and functional cAMP assays and comparing the results to a panel of standard ligands, researchers can build a detailed and reliable pharmacological profile. This initial characterization is a critical step in the drug discovery pipeline, providing the necessary data to justify further investigation into the compound's therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Fluorochroman-4-amine Analogs as Potential Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a fluorine atom at the 7-position and an amine at the 4-position of the chroman ring system presents a novel class of compounds, 7-fluorochroman-4-amine analogs, with potential therapeutic applications. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these analogs, with a particular focus on their potential as monoamine reuptake inhibitors. Drawing upon data from related compound series and established medicinal chemistry principles, we will explore the synthetic strategies, comparative biological evaluation, and key structural determinants for activity. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel central nervous system (CNS) agents.

Introduction: The Rationale for 7-Fluorochroman-4-amine Analogs

The chroman-4-one framework is a well-established starting point for the synthesis of diverse heterocyclic compounds with a wide array of biological activities.[1][3] The conversion of the 4-keto group to an amino group opens up new avenues for exploring chemical space and interacting with biological targets. The strategic placement of a fluorine atom at the 7-position is a common tactic in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can influence factors such as metabolic stability, lipophilicity, and binding affinity.[4]

While direct SAR studies on 7-fluorochroman-4-amine analogs are not extensively reported in the public domain, the structural similarity of the 4-aminochroman core to known monoamine reuptake inhibitors suggests a plausible mechanism of action. Monoamine reuptake inhibitors are a cornerstone in the treatment of various CNS disorders, including depression and anxiety, by increasing the synaptic concentrations of neurotransmitters like serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[5][6][7] This guide will, therefore, extrapolate from the known SAR of related monoamine reuptake inhibitors and other biologically active chroman derivatives to build a predictive SAR model for 7-fluorochroman-4-amine analogs.

Synthetic Strategy: From Chroman-4-one to 4-Aminochroman

The primary synthetic route to 7-fluorochroman-4-amine analogs commences with the corresponding 7-fluorochroman-4-one. The key transformation is the conversion of the ketone at the 4-position to an amine. Reductive amination is a robust and widely employed method for this purpose.[8][9][10][11]

Experimental Protocol: Reductive Amination of 7-Fluorochroman-4-one
  • Imine Formation: 7-Fluorochroman-4-one is reacted with a primary or secondary amine in a suitable solvent (e.g., methanol, dichloroethane). The reaction is often catalyzed by a weak acid, such as acetic acid, to facilitate the formation of the iminium intermediate.

  • Reduction: A reducing agent is added to the reaction mixture to reduce the imine to the corresponding amine. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are mild enough not to reduce the starting ketone significantly.[10]

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography to yield the desired 7-fluorochroman-4-amine analog.

This versatile method allows for the introduction of a wide variety of substituents on the 4-amino group, enabling a systematic exploration of the SAR.

G start 7-Fluorochroman-4-one intermediate Iminium Intermediate start->intermediate Acid Catalyst reagents + R1R2NH (Primary or Secondary Amine) reagents->intermediate product 7-Fluorochroman-4-amine Analog intermediate->product reducing_agent + NaBH3CN or NaBH(OAc)3 reducing_agent->product

Caption: General workflow for the synthesis of 7-fluorochroman-4-amine analogs via reductive amination.

Comparative Biological Evaluation: Screening for Monoamine Reuptake Inhibition

To establish the SAR of 7-fluorochroman-4-amine analogs, a systematic biological evaluation is crucial. Based on our hypothesis, the primary screen should focus on their ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine.

Experimental Protocol: In Vitro Monoamine Reuptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters (SERT, NET, DAT).[12][13]

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human serotonin, norepinephrine, or dopamine transporters are cultured to confluence in 96-well plates.

  • Assay:

    • The cells are washed and pre-incubated with the test compounds at various concentrations.

    • A fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) is added to each well.

    • The plates are incubated to allow for neurotransmitter uptake.

  • Measurement: The uptake is terminated by washing the cells with ice-cold buffer. The amount of radioactivity incorporated into the cells is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined.

Structure-Activity Relationship (SAR) Discussion

While awaiting direct experimental data on 7-fluorochroman-4-amine analogs, we can propose a hypothetical SAR based on established principles and data from related structures.

The Role of the 7-Fluoro Substituent

The fluorine atom at the 7-position is expected to exert a significant influence on the molecule's properties.

  • Electronic Effects: As a highly electronegative atom, fluorine can alter the electron density of the aromatic ring, potentially influencing interactions with the transporter proteins.

  • Metabolic Stability: Fluorine substitution can block potential sites of metabolism, thereby increasing the compound's half-life.

  • Lipophilicity: The introduction of fluorine generally increases lipophilicity, which can affect cell membrane permeability and brain penetration.

The 4-Amino Group and its Substituents (R¹, R²)

The nature of the substituents on the 4-amino group is critical for determining both the potency and selectivity of monoamine reuptake inhibition.

  • Primary vs. Secondary vs. Tertiary Amines: The degree of substitution on the nitrogen atom will significantly impact the pKa and steric bulk, which are crucial for binding to the transporters. For many monoamine reuptake inhibitors, a secondary amine is optimal for potency.[14]

  • Nature of the Substituents:

    • Alkyl Chains: The length and branching of alkyl substituents can influence lipophilicity and steric interactions within the binding pocket.

    • Aromatic Rings: The presence of aryl or heteroaryl groups can lead to additional binding interactions, such as pi-stacking, potentially enhancing potency.

    • Functional Groups: The incorporation of polar functional groups (e.g., hydroxyl, ether) can modulate solubility and provide additional hydrogen bonding opportunities.

Stereochemistry at the 4-Position

The 4-position of the chroman ring is a chiral center. It is highly probable that the biological activity will be stereospecific. The (S)- and (R)-enantiomers of 7-fluorochroman-4-amine should be synthesized and evaluated separately to determine the eutomer. The absolute configuration of the active enantiomer will provide valuable insights into the binding orientation within the transporter.

SAR_Summary cluster_0 Key Structural Features cluster_1 Predicted Effects on Activity Core 7-Fluorochroman-4-amine Core F7 7-Fluoro Group Core->F7 N4 4-Amino Group (R1, R2 Substituents) Core->N4 Stereo Stereochemistry at C4 Core->Stereo Potency Potency F7->Potency PK Pharmacokinetics (Metabolic Stability, BBB Penetration) F7->PK N4->Potency Selectivity Selectivity (SERT, NET, DAT) N4->Selectivity Stereo->Potency Stereo->Selectivity

Caption: Key structural features influencing the biological activity of 7-fluorochroman-4-amine analogs.

Comparative Data Summary

To guide future synthesis and evaluation, the following table presents hypothetical data for a series of 7-fluorochroman-4-amine analogs, illustrating potential SAR trends. Note: This data is illustrative and not based on actual experimental results.

CompoundIC₅₀ SERT (nM)IC₅₀ NET (nM)IC₅₀ DAT (nM)
1a HH>1000>1000>1000
1b MeH150250800
1c EtH120200750
1d MeMe3004501200
1e HBenzyl50150400
1f H4-F-Benzyl35120350

From this hypothetical data, we can infer:

  • The unsubstituted primary amine (1a ) is inactive.

  • Small alkyl substitution on the amine (1b , 1c ) confers moderate activity.

  • The secondary amine (1b , 1c ) is more potent than the tertiary amine (1d ).

  • A benzyl substituent (1e ) significantly improves potency, likely due to additional binding interactions.

  • Fluorination on the benzyl ring (1f ) further enhances potency, suggesting a favorable interaction in the binding pocket.

Conclusion and Future Directions

The 7-fluorochroman-4-amine scaffold represents a promising starting point for the development of novel monoamine reuptake inhibitors. This guide has outlined a rational approach to the synthesis and evaluation of analogs, and has proposed a preliminary SAR model based on existing knowledge.

Future work should focus on:

  • Synthesis and evaluation of a diverse library of analogs: Systematically varying the substituents on the 4-amino group and exploring different substitution patterns on the chroman ring.

  • Chiral separation and evaluation of enantiomers: To determine the stereochemical requirements for activity.

  • In vivo studies: To assess the pharmacokinetic profile and efficacy of promising compounds in relevant animal models of CNS disorders.

  • Computational modeling: To gain a deeper understanding of the binding interactions at the molecular level and to guide the design of new analogs.

By following a structured and data-driven approach, the therapeutic potential of 7-fluorochroman-4-amine analogs can be fully explored.

References

Validating the Therapeutic Potential of 7-Fluorochroman-4-amine Derivatives: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic potential of novel 7-Fluorochroman-4-amine (7-FC-4A)-based compounds. We move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental step, ensuring a robust and self-validating approach to preclinical assessment. Our focus will be on the promising application of these compounds as Monoamine Oxidase B (MAO-B) inhibitors for the treatment of Parkinson's Disease (PD).

Introduction: The Promise of the Chroman Scaffold in Neurotherapeutics

The chroman ring system is a well-established "privileged scaffold" in medicinal chemistry, frequently found in biologically active compounds and demonstrating significant potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2] Its structural versatility allows for modifications that can tune its pharmacological properties. The exploration of chroman derivatives as inhibitors of Monoamine Oxidase (MAO) has been particularly fruitful.[2][3]

Monoamine oxidase is a critical enzyme responsible for the degradation of monoamine neurotransmitters.[4] Its two isoforms, MAO-A and MAO-B, have different substrate specificities and inhibitor selectivities.[5] In the brain, MAO-B is the predominant form and is primarily responsible for the breakdown of dopamine.[4] Inhibition of MAO-B increases the synaptic availability of dopamine, which can alleviate the motor symptoms of Parkinson's Disease.[6] This mechanism is the basis for approved PD therapies such as Selegiline, Rasagiline, and Safinamide.[7]

This guide will outline a validation pathway for a novel chemical entity, a hypothetical 7-Fluorochroman-4-amine derivative, henceforth referred to as Cmpd-7FC . We will detail the essential in vitro and in vivo experiments required to characterize its activity, selectivity, and neuroprotective potential, comparing its performance against established therapeutic alternatives.

Section 1: In Vitro Target Validation: Monoamine Oxidase Inhibition Profile

The foundational step is to confirm that Cmpd-7FC directly engages its intended target, MAO-B, and to quantify its potency and selectivity against MAO-A. A high selectivity for MAO-B is crucial, as inhibition of MAO-A can lead to undesirable side effects related to the metabolism of serotonin and norepinephrine.[5]

Rationale for Experimental Choice

We will employ a continuous spectrophotometric or fluorometric assay, which offers high accuracy and is suitable for high-throughput screening.[8][9] This method measures the production of hydrogen peroxide, a byproduct of MAO activity, which then reacts with a probe to generate a detectable signal.[10] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency.

Key Comparative Compounds
  • Selegiline: An irreversible MAO-B inhibitor.[7]

  • Rasagiline: An irreversible MAO-B inhibitor.[7]

  • Safinamide: A reversible MAO-B inhibitor.[7]

  • Clorgyline: A selective MAO-A inhibitor, used as a control for selectivity assessment.[4]

Experimental Protocol: MAO-A and MAO-B Inhibition Assay

Objective: To determine the IC50 values of Cmpd-7FC for human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes (e.g., Supersomes™).[4]

  • Kynuramine (substrate for both MAO-A and MAO-B).[4][5]

  • Test compound (Cmpd-7FC ) and reference inhibitors dissolved in DMSO.

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Detection reagents (e.g., Amplex Red, horseradish peroxidase).[9]

  • 384-well microplates.[9]

  • Plate reader capable of fluorescence or absorbance measurement.

Procedure:

  • Compound Preparation: Prepare a serial dilution of Cmpd-7FC and reference inhibitors in DMSO. A typical concentration range would be from 0.1 nM to 100 µM.

  • Reaction Mixture Preparation: In each well of the microplate, add the assay buffer.

  • Inhibitor Incubation: Add a small volume of the diluted test compound or reference inhibitor to the appropriate wells. Include "no inhibitor" (vehicle) controls.

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to the wells and pre-incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add the kynuramine substrate and detection reagents to all wells to start the reaction.

  • Signal Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time (kinetic read) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each concentration.

    • Normalize the rates relative to the vehicle control (100% activity) and a fully inhibited control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Selectivity Index (SI) as: SI = IC50 (MAO-A) / IC50 (MAO-B).

Workflow for In Vitro MAO Inhibition Assay```dot

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Acquisition & Analysis prep_compounds Prepare Serial Dilutions (Cmpd-7FC & Controls) add_inhibitor Add Inhibitor/Vehicle prep_compounds->add_inhibitor prep_reagents Prepare Assay Buffer & Reagents add_buffer Add Buffer prep_reagents->add_buffer add_buffer->add_inhibitor pre_incubate Add MAO-A or MAO-B Pre-incubate @ 37°C add_inhibitor->pre_incubate start_reaction Initiate with Substrate & Detection Reagents pre_incubate->start_reaction read_plate Kinetic Measurement (Fluorescence/Absorbance) start_reaction->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate plot_data Plot % Inhibition vs. [Conc] calc_rate->plot_data calc_ic50 Determine IC50 & SI plot_data->calc_ic50

Caption: MAO-B inhibition increases synaptic dopamine levels.

In Vivo Experimental Workflow

InVivo_Workflow cluster_phase1 Phase 1: Induction cluster_phase2 Phase 2: Treatment & Monitoring cluster_phase3 Phase 3: Final Analysis acclimate Acclimatize Mice (1 week) baseline Baseline Behavioral Testing acclimate->baseline mptp Induce Parkinsonism (MPTP Injections) baseline->mptp treatment Daily Treatment (Cmpd-7FC, Control) mptp->treatment behavior Behavioral Testing (Rotarod, Open Field) treatment->behavior euthanize Euthanasia & Tissue Collection behavior->euthanize analysis Immunohistochemistry (TH) & HPLC (Dopamine) euthanize->analysis

Caption: Workflow for the MPTP mouse model of Parkinson's Disease.

Comparative Efficacy Summary (Hypothetical)
GroupRotarod Latency (s)TH+ Cell Count in SNpc (% of Control)
Vehicle Control185 ± 15100%
MPTP Control65 ± 1045 ± 5%
MPTP + Cmpd-7FC 140 ± 12 75 ± 6%
MPTP + Rasagiline135 ± 1472 ± 7%

This table illustrates a successful outcome where Cmpd-7FC significantly improves motor performance and provides neuroprotection to dopaminergic neurons, with an efficacy comparable or superior to the established drug Rasagiline.

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for validating the therapeutic potential of novel 7-Fluorochroman-4-amine-based compounds. The described workflow, from in vitro target engagement to in vivo efficacy testing, provides the foundational data required for further development.

Based on our hypothetical results, Cmpd-7FC emerges as a highly promising candidate: a potent, selective, and effective MAO-B inhibitor with neuroprotective properties in a preclinical model of Parkinson's Disease. The logical next steps in its development pathway would include:

  • Advanced Safety Pharmacology: Assessing cardiovascular, respiratory, and central nervous system effects.

  • Pharmacokinetic (PK) and ADME Studies: Characterizing the absorption, distribution, metabolism, and excretion profile of the compound to determine its bioavailability and dosing regimen.

  • Chronic Toxicology Studies: Evaluating the long-term safety of the compound in multiple species.

  • Exploration of Additional Mechanisms: Investigating other potential benefits, such as anti-inflammatory or anti-apoptotic effects, which are increasingly recognized as important in neurodegenerative disease.

[11][12]By following a structured, evidence-based approach and comparing performance against established standards, researchers can confidently identify and advance novel chroman-based therapeutics with the potential to address the significant unmet needs of patients with neurodegenerative disorders.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 7-Fluorochroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal extends beyond the application of chemical compounds in research to ensuring the safety and integrity of the entire laboratory workflow, from synthesis to disposal. The handling and disposal of specialized reagents like 7-Fluorochroman-4-amine hydrochloride demand a meticulous, scientifically-grounded approach. This guide provides the essential framework for its proper disposal, rooted in an understanding of its chemical nature and the regulatory landscape.

Disclaimer: This document provides guidance based on the chemical properties of halogenated amine hydrochlorides. However, you are required to consult the specific Safety Data Sheet (SDS) provided by your supplier for this compound and adhere to all local, state, and federal regulations, as well as your institution's Environmental Health and Safety (EHS) protocols.

Understanding the Hazard Profile

While a specific, universally available Safety Data Sheet (SDS) for this compound is not always accessible, we can infer its hazard profile from its structural components: a fluorinated aromatic ring, a chroman structure, an amine group, and a hydrochloride salt. This composite structure points to a multi-faceted hazard profile that must be respected.

  • Halogenated Organic Compound: The presence of a carbon-fluorine bond places this compound in the category of halogenated organics. Such compounds are often persistent in the environment and can be toxic.[1][2][3] The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of halogenated organic compounds, often mandating specific treatment technologies like high-temperature incineration.[4][5][6]

  • Amine Moiety: Amines can be corrosive, irritants, and sensitizers.[7][8] They are also basic and will react with acids. Safe handling typically requires robust personal protective equipment and adequate ventilation.[7]

  • Hydrochloride Salt: As the salt of a strong acid (hydrochloric acid), the compound can be corrosive, particularly in the presence of moisture. It may also be harmful if swallowed or comes into contact with skin.[9][10][11]

  • Potential Biological Activity: As a compound likely used in drug development, its toxicological properties may not be fully characterized, warranting a cautious approach.[11][12] It may be harmful to aquatic life with long-lasting effects.[9]

Potential Hazard Class Anticipated Effects & Rationale Relevant Safety Precautions
Acute Toxicity (Oral, Dermal) Harmful if swallowed or in contact with skin.[9][13]Avoid direct contact; wear gloves and lab coat. Wash hands thoroughly after handling.[9]
Skin/Eye Irritation Causes skin irritation and serious eye irritation.[10][12]Wear chemical-resistant gloves (e.g., nitrile) and safety glasses or goggles.[9]
Carcinogenicity May be suspected of causing cancer, a common concern for related amine hydrochlorides.[9][10]Handle in a chemical fume hood to avoid inhalation of dust.[12][14]
Environmental Hazard Very toxic to aquatic life, a characteristic of many halogenated compounds.[9]Prevent release to the environment. Do not dispose of down the drain.[9][14]

The Regulatory Imperative: EPA and OSHA Frameworks

Disposal is not merely a chemical question but a legal one. In the United States, two primary federal agencies govern this process:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA classifies hazardous wastes. This compound would likely fall under codes for halogenated organic compounds, which have specific land disposal restrictions.[5][6][15][16] This is why drain disposal is strictly forbidden.

  • Occupational Safety and Health Administration (OSHA): OSHA mandates a safe working environment.[17][18] This includes proper training on chemical hazards, availability of SDSs, and use of appropriate PPE to minimize exposure during handling and disposal.[8][18][19]

The Core Principle: Segregation Before Disposal

The single most critical step in proper chemical disposal is segregation. Mixing incompatible waste streams can lead to dangerous reactions, create more complex disposal challenges, and result in regulatory violations. The causality is clear: halogenated waste requires different, more energy-intensive disposal methods (e.g., high-temperature incineration) than non-halogenated waste.[4][20][21]

cluster_0 Initial Waste Generation cluster_1 Segregation Decision cluster_2 Waste Streams Waste 7-Fluorochroman-4-amine HCl Waste (Solid, liquid, or contaminated PPE) Decision Is the waste halogenated? Waste->Decision Halogenated HALOGENATED ORGANIC WASTE (e.g., Chloroform, DCM) Decision->Halogenated  Yes   NonHalogenated NON-HALOGENATED ORGANIC WASTE (e.g., Acetone, Hexanes) Aqueous AQUEOUS WASTE (Check pH and metal content)

Caption: Figure 1. Initial waste segregation decision flow.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe collection and disposal of this compound waste.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the compound, ensure a robust barrier between you and the potential hazard.

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use nitrile or other chemically resistant gloves. Double-gloving is recommended.

  • Body Protection: A flame-retardant lab coat must be worn and fully buttoned.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation.[12][14]

Step 2: Waste Collection

Proper containment is crucial to prevent environmental release and ensure safe transport.

  • Identify the Correct Waste Container: Use a designated "Halogenated Organic Waste" container provided by your institution's EHS department. This container must be made of a compatible material (e.g., polyethylene for liquids, a sealed drum for solids) and be in good condition with a secure lid.

  • Solid Waste: For pure, unused, or expired this compound, collect it in its original container if possible, or in a clearly labeled, sealed container. Contaminated items like weighing paper, gloves, and disposable labware should be double-bagged and placed in a designated solid waste container.

  • Liquid Waste: If the compound is in solution with a halogenated solvent (e.g., dichloromethane), it belongs in the "Halogenated Liquid Waste" stream. If dissolved in a non-halogenated solvent, it still must be disposed of as halogenated waste due to the nature of the solute.

Step 3: Labeling and Documentation

Accurate labeling is a legal requirement and is essential for the safety of waste handlers.

  • Attach a Hazardous Waste Tag: As soon as you begin adding waste to a container, affix a hazardous waste tag.

  • Complete the Tag: Clearly write the full chemical name: "this compound." List all other components of the waste stream, including solvents, with their approximate percentages. Do not use abbreviations.

  • Date and Sign: Record the date the first waste was added and your name.

Step 4: Temporary Storage and Disposal Request
  • Safe Storage: Keep the sealed waste container in a designated satellite accumulation area within your lab. This area should be away from heat sources and incompatible chemicals.[22] Use secondary containment (e.g., a plastic tub) to catch any potential leaks.

  • Request Pickup: Once the container is full or you have finished the project, submit a chemical waste pickup request through your institution's EHS department. Do not allow waste to accumulate for extended periods.

start Start: Need to Dispose Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Select Designated 'Halogenated Waste' Container ppe->container collect Step 3: Add Waste to Container (Solids, Liquids, Contaminated Debris) container->collect label Step 4: Fully Label Container (Full Chemical Names & Percentages) collect->label store Step 5: Store Securely in Satellite Accumulation Area label->store request Step 6: Submit Waste Pickup Request to EHS store->request end End: Waste Removed by EHS request->end

Caption: Figure 2. Step-by-step disposal workflow.

Advanced Considerations: Chemical Neutralization

For some waste streams, chemical treatment or neutralization prior to disposal can be a viable option to reduce hazard. For a compound like this compound, this is a complex, multi-step process that should NEVER be attempted without a validated, peer-reviewed protocol and the explicit approval and oversight of your institution's EHS department.

Conceptually, such a process might involve:

  • Neutralization of the Amine: Careful addition of a weak acid to neutralize the basic amine group.

  • Dehalogenation: This is the most challenging step. While methods exist for the degradation of halogenated aromatic compounds, such as oxidative or reductive dehalogenation, they are highly specific and can produce hazardous byproducts if not perfectly controlled.[1][23]

Attempting unvalidated chemical degradation in a laboratory setting is extremely dangerous and is not a substitute for professional disposal.

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and correct action is critical.

  • Minor Spill (in fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or non-reactive material like sand.

    • Collect the contaminated absorbent material into a sealed bag or container.

    • Label it as hazardous waste and dispose of it according to the protocol above.

    • Clean the spill area thoroughly.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and call your institution's EHS emergency number.

    • Prevent others from entering the area.

    • Wait for the trained emergency response team.

  • Personal Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][14]

    • Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[9]

    • Ingestion/Inhalation: Move to fresh air.

    • In all cases, seek immediate medical attention and bring the SDS with you.

By adhering to this structured, scientifically-backed disposal plan, you ensure not only compliance with regulations but also the protection of yourself, your colleagues, and the environment.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 7-Fluorochroman-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Profile of 7-Fluorochroman-4-amine Hydrochloride

This compound belongs to the class of aromatic amines, which are organic compounds derived from ammonia.[1] The presence of a fluorine atom and an amine group on the chroman structure suggests that this compound may exhibit certain toxicological properties. Based on data from similar compounds, such as (S)-6-Fluorochroman-4-amine, it is prudent to assume that this compound may be harmful if swallowed, and can cause skin and serious eye irritation.[2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Core Principles of Chemical Handling

Safe handling of any chemical compound is predicated on a hierarchy of controls, designed to minimize exposure. This hierarchy includes:

  • Elimination and Substitution: The most effective control, which involves replacing a hazardous chemical with a less hazardous one.

  • Engineering Controls: Physical changes to the workspace to isolate personnel from hazards. This includes the use of chemical fume hoods and proper ventilation systems.

  • Administrative Controls: Changes in work practices and procedures, such as specialized training and establishing designated work areas.

  • Personal Protective Equipment (PPE): The last line of defense, used in conjunction with other control measures.

This guide will focus on the appropriate selection and use of PPE, supported by essential engineering and administrative controls.

Personal Protective Equipment (PPE): Your Essential Shield

The selection of PPE is dictated by the potential routes of exposure: inhalation, skin contact, and eye contact. The following table outlines the recommended PPE for handling this compound.

Exposure Level Required PPE Additional Recommendations
Minimal Exposure (e.g., handling sealed containers)• Nitrile Gloves• Safety Glasses with side shields• Work in a well-ventilated area.• Inspect gloves for any signs of degradation before use.
Moderate Exposure (e.g., weighing, preparing solutions)• Double Nitrile Gloves• Chemical Splash Goggles or a Face Shield• Laboratory Coat• N95 or higher-rated respirator• All operations should be conducted within a certified chemical fume hood.[3]• Ensure an eyewash station and safety shower are readily accessible.
High Exposure (e.g., large spills, cleaning contaminated equipment)• Chemical-Resistant Gloves (e.g., butyl rubber or Viton™)• Chemical Splash Goggles and a Face Shield• Chemical-Resistant Apron or Coveralls• Full-face respirator with appropriate cartridges for organic vapors and acid gases• Follow established emergency spill response protocols.• Evacuate and ventilate the area immediately.
A Deeper Dive into PPE Selection
  • Hand Protection: Aromatic amines can permeate through some glove materials.[4][5] While nitrile gloves offer good initial protection for incidental contact, for prolonged handling or in the event of a spill, more robust gloves made of butyl rubber or Viton™ are recommended. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.[3]

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes and aerosols.[6] A face shield should be worn in conjunction with goggles when there is a higher risk of splashing.[7]

  • Respiratory Protection: To prevent the inhalation of fine powders or aerosols, a respirator is necessary when handling the solid compound outside of a fume hood or in case of a spill.[1][6] The choice of respirator will depend on the potential concentration of airborne particles.

  • Protective Clothing: A standard laboratory coat is sufficient for routine operations.[8] For situations with a higher risk of skin contact, a chemical-resistant apron or coveralls should be worn.[6][7]

Operational and Disposal Plans: A Step-by-Step Guide

Workflow for Safe Handling

The following diagram illustrates a logical workflow for ensuring safety when working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Select Appropriate PPE prep_risk->prep_ppe prep_eng Verify Engineering Controls (Fume Hood) prep_ppe->prep_eng prep_area Designate and Prepare Work Area prep_eng->prep_area handle_don Don PPE Correctly prep_area->handle_don handle_weigh Weigh and Prepare Solutions in Fume Hood handle_don->handle_weigh handle_label Clearly Label All Containers handle_weigh->handle_label post_decon Decontaminate Work Surfaces and Equipment handle_label->post_decon post_doff Doff PPE Correctly post_decon->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash disp_solid Solid Waste (Contaminated PPE, etc.) post_wash->disp_solid disp_container Segregate into Labeled Hazardous Waste Containers disp_solid->disp_container disp_liquid Liquid Waste (Halogenated Solvents) disp_liquid->disp_container disp_pickup Arrange for Licensed Hazardous Waste Pickup disp_container->disp_pickup

Caption: Workflow for the safe handling and disposal of this compound.

Emergency Procedures

In the event of an exposure, immediate action is critical:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[3][9] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[9] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[3][9] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Management

For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[8] The contaminated absorbent material should then be placed in a sealed, labeled container for disposal as hazardous waste. The spill area should be cleaned with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[8]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination.

  • Solid Waste: All solid waste, including contaminated gloves, bench paper, and pipette tips, should be placed in a designated and clearly labeled hazardous waste container for solids.[3]

  • Liquid Waste: Solutions containing this compound and rinsates from cleaning contaminated glassware should be collected in a designated, sealed, and labeled "Halogenated Liquid Waste" container.[8] Under no circumstances should this compound be disposed of down the drain.[8]

  • Waste Pickup: All hazardous waste must be disposed of through a licensed hazardous waste disposal service.[8][10]

By adhering to these rigorous safety protocols, researchers and scientists can confidently and safely handle this compound, ensuring the integrity of their work and the safety of their laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluorochroman-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
7-Fluorochroman-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.